Thyminose-d2
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H10O4 |
|---|---|
Molecular Weight |
136.14 g/mol |
IUPAC Name |
(3S,4R)-5,5-dideuterio-3,4,5-trihydroxypentanal |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i3D2 |
InChI Key |
ASJSAQIRZKANQN-QCKLTUBPSA-N |
Isomeric SMILES |
[2H]C([2H])([C@H]([C@H](CC=O)O)O)O |
Canonical SMILES |
C(C=O)C(C(CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Isotopic Purity of Thyminose-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Thyminose-d2, a deuterated form of the endogenous metabolite Thyminose (2-deoxy-D-ribose). The incorporation of deuterium into molecules like Thyminose is a critical technique in various scientific disciplines, including metabolic research, pharmacokinetic studies, and as internal standards for mass spectrometry. Understanding the isotopic purity of these labeled compounds is paramount for the accuracy and reliability of experimental results.
Quantitative Data on Isotopic Purity
The isotopic purity of a deuterated compound refers to the percentage of the compound that contains the deuterium atoms at the specified positions, relative to the unlabeled and partially labeled species. For this compound, this is a measure of the molecules in which two hydrogen atoms have been replaced by deuterium.
Based on commercially available data for "2-Deoxy-D-ribose (5,5-D2)," a synonym for a specific isomer of this compound, the following quantitative specifications are typical:
| Parameter | Specification | Source |
| Isotopic Enrichment | 98 atom % D | [1] |
| Chemical Purity | 98%+ | [1] |
Note: Isotopic enrichment specifies the percentage of deuterium atoms at the labeled positions, while chemical purity refers to the overall purity of the compound with respect to any chemical (non-isotopic) impurities. It is also common to find other deuterated versions, such as Thyminose-d3.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques. The two primary methods are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful tool for determining the isotopic distribution of a molecule by precisely measuring the mass-to-charge ratio (m/z) of its ions.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, typically at a concentration of around 1 µg/mL.
-
Ionization: The sample is introduced into the mass spectrometer and ionized, most commonly using electrospray ionization (ESI). ESI is a soft ionization technique that minimizes fragmentation, allowing for the observation of the intact molecular ion.
-
Mass Analysis: The ions are then passed through a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). The high resolution is crucial to distinguish between the different isotopologs (molecules that differ only in their isotopic composition).
-
Data Acquisition: A full scan mass spectrum is acquired, showing the distribution of ions with different m/z values. For this compound, one would expect to see a primary peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of the d2-labeled molecule, as well as smaller peaks for the d0 (unlabeled) and d1 (partially labeled) species.
-
Data Analysis: The isotopic purity is calculated from the relative abundance of the ion signals for the different isotopologs. Corrections must be made for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C, ¹⁷O, ¹⁸O).[2][3] Two common calculation methods are based on the relative abundance of the H/D isotopolog ions (D₀ - Dₙ).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical structure of a molecule and can be used to confirm the position of deuterium labeling and estimate isotopic enrichment.
Methodology:
-
Sample Preparation: A solution of the this compound sample is prepared in a suitable deuterated solvent (e.g., D₂O).
-
¹H NMR Spectroscopy: A proton NMR spectrum is acquired. The absence or significant reduction of signals at the chemical shifts corresponding to the protons that have been replaced by deuterium confirms the position of labeling. The integration of the remaining proton signals can be compared to that of a known internal standard to provide a quantitative measure of isotopic purity.
-
²H NMR Spectroscopy: A deuterium NMR spectrum can also be acquired. This will show signals only for the deuterium atoms in the molecule, confirming their presence and chemical environment.
-
Data Analysis: The relative integrals of the signals in the ¹H NMR spectrum, or the presence and characteristics of signals in the ²H NMR spectrum, are used to assess the degree of deuteration.[4]
Synthesis of Deuterated Thyminose
While specific, detailed protocols for the synthesis of this compound are often proprietary, general strategies for the synthesis of deuterated carbohydrates involve several approaches:
-
Reduction of a suitable precursor with a deuterated reducing agent: For example, the reduction of a lactone or a protected sugar derivative with a reagent like sodium borodeuteride (NaBD₄) can introduce deuterium at specific positions.
-
Catalytic H/D exchange: Using a catalyst (e.g., palladium on carbon) in the presence of deuterium gas (D₂) or a deuterated solvent can lead to the exchange of hydrogen atoms for deuterium.
-
Enzymatic synthesis: Enzymes can be used to catalyze the formation of deuterated sugars from deuterated precursors. For instance, enzymatic synthesis can be employed to produce 2-deoxy-α-D-ribose 1-phosphate, a key intermediate in nucleoside metabolism.
Metabolic Fate of this compound
When introduced into a biological system, this compound is expected to follow the same metabolic pathways as its non-deuterated counterpart, Thyminose (2-deoxy-D-ribose). Its deuterium label allows it to be used as a tracer to study these pathways. One of the known catabolic routes for deoxyribose is an oxidative pathway.
Caption: Metabolic pathway of this compound as a tracer.
This diagram illustrates the proposed oxidative catabolism of this compound, where it is sequentially oxidized and then cleaved into smaller, still-labeled molecules. The detection of these deuterated downstream metabolites by techniques like mass spectrometry can provide valuable information about the flux through this pathway.[5][6]
Experimental Workflow for Isotopic Purity Determination
The following diagram outlines a typical workflow for the comprehensive analysis of this compound's isotopic purity.
Caption: Workflow for isotopic purity determination.
This workflow highlights the complementary nature of HRMS and NMR in providing a complete picture of the isotopic purity of this compound, from quantitative measurement to the verification of the labeling site.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
Thyminose-d2 chemical structure and properties
An in-depth search for the chemical "Thyminose-d2" did not yield a compound with that specific name in standard chemical databases. The name suggests a deuterated (d2) sugar ("-ose") related to thymine. In biological contexts, the sugar linked to thymine is deoxyribose, forming the nucleoside thymidine. Therefore, it is highly probable that "this compound" refers to a deuterated version of thymidine, where two hydrogen atoms have been replaced by deuterium.
This technical guide focuses on a common and well-documented isotopologue: Thymidine-(2',2''-d2) , where the deuterium atoms are located on the 2' position of the deoxyribose sugar. This compound is a valuable tool in various research applications, particularly in studies of DNA synthesis, metabolism, and as an internal standard in analytical chemistry.
Chemical Structure and Properties
Thymidine-(2',2''-d2) is an isotopically labeled form of thymidine. The deuterium labeling provides a distinct mass signature, making it identifiable in mass spectrometry-based analyses without significantly altering its chemical properties.
Structure
Below is the chemical structure of Thymidine-(2',2''-d2):
Physicochemical Properties
The fundamental properties of Thymidine-(2',2''-d2) are summarized in the table below. These properties are crucial for its use in experimental settings, particularly for preparing solutions and for its analysis via mass spectrometry.
| Property | Value |
| Chemical Formula | C₁₀H₁₂D₂N₂O₅ |
| Molar Mass | 244.25 g/mol |
| Exact Mass | 244.1024 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and methanol |
| Isotopic Enrichment | Typically ≥98% |
Experimental Protocols
The use of Thymidine-(2',2''-d2) often involves its introduction into a biological system and subsequent detection. Below are representative protocols for its application in cell culture for DNA synthesis analysis and its extraction for mass spectrometry.
Protocol 1: In Vitro Labeling of DNA Synthesis
This protocol describes the use of Thymidine-(2',2''-d2) to measure DNA synthesis in cultured cells.
1. Reagent Preparation:
- Prepare a 10 mM stock solution of Thymidine-(2',2''-d2) in sterile, nuclease-free water.
- Filter-sterilize the stock solution using a 0.22 µm syringe filter.
- Store the stock solution in aliquots at -20°C.
2. Cell Culture and Labeling:
- Plate cells at a desired density in a multi-well plate and grow under standard conditions.
- Once cells have reached the desired confluency or experimental time point, add Thymidine-(2',2''-d2) to the culture medium to a final concentration of 1-10 µM.
- Incubate the cells for a specific period (e.g., 1 to 24 hours) to allow for the incorporation of the labeled nucleoside into newly synthesized DNA.
3. Cell Harvesting and DNA Extraction:
- After the incubation period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Harvest the cells by trypsinization or scraping.
- Extract genomic DNA using a commercial DNA extraction kit or standard phenol-chloroform extraction protocol.
4. Sample Preparation for Mass Spectrometry:
- Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).
- Hydrolyze a known amount of DNA (e.g., 1-5 µg) to its constituent nucleosides. This can be achieved enzymatically using a mixture of nuclease P1 and alkaline phosphatase.
- Following hydrolysis, precipitate proteins by adding an equal volume of cold acetonitrile.
- Centrifuge the sample to pellet the protein and transfer the supernatant containing the nucleosides to a new tube.
- Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
- Resuspend the dried nucleosides in a suitable solvent for LC-MS/MS analysis (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
Workflow for DNA Synthesis Analysis
The following diagram illustrates the general workflow for using Thymidine-(2',2''-d2) to quantify DNA synthesis.
Caption: Experimental workflow for DNA synthesis analysis.
Applications in Research and Drug Development
Thymidine-(2',2''-d2) is a powerful tool for researchers and drug development professionals. Its primary applications leverage its isotopic label for sensitive and specific detection.
-
DNA Synthesis and Cell Proliferation Assays: It serves as a non-radioactive alternative to ³H-thymidine for measuring the rate of DNA synthesis and cell proliferation. This is particularly useful for evaluating the efficacy of cytotoxic or cytostatic drugs.
-
Metabolic Flux Analysis: By tracing the incorporation of the deuterium label, researchers can study nucleotide metabolism and the pathways that feed into DNA synthesis.
-
Pharmacokinetic Studies: Deuterated compounds are often used in pharmacokinetic studies to differentiate an administered drug from its endogenous counterparts.
-
Internal Standard for Mass Spectrometry: Due to its similar chemical behavior to endogenous thymidine and its distinct mass, it is an ideal internal standard for quantifying thymidine levels in biological samples, ensuring high accuracy and precision.
Logical Relationship in Drug Efficacy Testing
The diagram below outlines the logical process for using Thymidine-(2',2''-d2) to assess the impact of a novel drug compound on cell proliferation.
Caption: Logic for assessing drug impact on proliferation.
Signaling Pathways
Thymidine-(2',2''-d2) does not directly participate in or modulate signaling pathways. Instead, it is a tracer used to measure the output of pathways that control cell cycle progression and DNA replication. For example, growth factor signaling pathways like the MAPK/ERK and PI3K/Akt pathways ultimately converge on the cell cycle machinery, promoting the transition from G1 to S phase, where DNA synthesis occurs. By quantifying the rate of Thymidine-(2',2''-d2) incorporation, one can indirectly measure the activity of these upstream signaling pathways on cell proliferation.
Conceptual Diagram: Linking Signaling to DNA Synthesis
This diagram shows how growth factor signaling leads to the incorporation of Thymidine-(2',2''-d2) as a measurable endpoint.
Caption: Signaling pathways leading to DNA synthesis.
A Technical Guide to Commercial Sourcing and Research Applications of Thyminose-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Thyminose-d2 (also known as Deoxyribose-d2) for research purposes. It is designed to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound and understanding its applications, particularly in metabolic studies. This document outlines key suppliers, their product specifications, and provides adaptable experimental protocols for its use in mass spectrometry and NMR spectroscopy.
Commercial Suppliers of this compound
This compound, a deuterated form of the fundamental monosaccharide deoxyribose, is a valuable tool in metabolic research, allowing for the tracing of metabolic pathways without the use of radioactive isotopes. Several chemical suppliers offer this compound for research applications. The following table summarizes the product specifications from prominent commercial vendors.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Isotopic Purity | Chemical Purity |
| MedChemExpress (MCE) | This compound (Deoxyribose-d2) | 478511-68-1 | C₅H₈D₂O₄ | 136.14 | Not specified | Not specified |
| Pharmaffiliates | 2-Deoxy-D-ribose-5,5'-d2 | 478511-68-1 | C₅H₈D₂O₄ | 136.14 | Not specified | Not specified |
| Alfa Chemistry | 2-Deoxy-D-ribose (5,5-D2) | 478511-68-1 | C₅D₂H₈O₄ | Not specified | Not specified | Not specified |
| Eurisotop | 2-DEOXY-D-RIBOSE (5,5-D2, 98%) | 478511-68-1 | C₅D₂H₈O₄ | Not specified | 98% | 98% |
Research Applications and Signaling Pathways
This compound is primarily utilized as a tracer in metabolic flux analysis to investigate the biosynthesis of deoxyribonucleotides and to study DNA replication and repair. By introducing a stable isotope label, researchers can track the incorporation of deoxyribose into various metabolic pathways and macromolecules.
The logical workflow for utilizing this compound in research, from sourcing to data analysis, is depicted in the following diagram.
Experimental Protocols
While specific protocols for this compound are often adapted based on the experimental system, the following sections provide detailed methodologies for metabolic tracing experiments using deuterated sugars, which can be tailored for this compound.
Metabolic Tracing with Deuterated Sugars followed by Mass Spectrometry
This protocol is adapted from studies utilizing deuterated glucose for metabolic flux analysis and can be modified for this compound.
1. Cell Culture and Labeling:
-
Culture cells of interest to the desired confluency in standard growth medium.
-
Replace the standard medium with a medium containing a known concentration of this compound. The concentration should be optimized based on the specific cell line and experimental goals.
-
Incubate the cells for a predetermined period to allow for the uptake and incorporation of the labeled sugar into metabolic pathways.
2. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v), pre-chilled to -20°C.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the extracted metabolites.
3. Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with the chosen chromatography method (e.g., 50% acetonitrile in water for reversed-phase liquid chromatography).
-
Transfer the reconstituted sample to an autosampler vial for analysis.
4. LC-MS/MS Analysis:
-
Perform chromatographic separation of the metabolites using an appropriate column (e.g., C18 for non-polar metabolites or HILIC for polar metabolites).
-
Analyze the eluent using a high-resolution mass spectrometer capable of distinguishing between the masses of labeled and unlabeled metabolites.
-
Set the mass spectrometer to acquire data in a full scan mode or a targeted SIM (Selected Ion Monitoring) or MRM (Multiple Reaction Monitoring) mode for specific metabolites.
The following diagram illustrates the experimental workflow for mass spectrometry-based analysis.
NMR Spectroscopy of Deuterated Carbohydrates
NMR spectroscopy is a powerful technique for determining the position of isotopic labels within a molecule.
1. Sample Preparation:
-
Following metabolite extraction (as described in the mass spectrometry protocol), dry the sample completely.
-
Reconstitute the sample in a deuterated solvent (e.g., D₂O) to a final volume suitable for the NMR tube (typically 500-600 µL).
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
Transfer the sample to a high-quality NMR tube.
2. NMR Data Acquisition:
-
Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer.
-
For deuterated compounds, ¹H NMR spectra will show the absence of signals at the positions of deuterium substitution.
-
²H (deuterium) NMR can be used to directly observe the deuterated positions.
-
2D correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate the deuterium nuclei with their attached carbons, confirming the labeling pattern.
3. Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the signals of interest to determine the relative abundance of labeled and unlabeled species.
-
Analyze the chemical shifts and coupling constants to confirm the molecular structure and the position of the deuterium label.
The following diagram illustrates the relationship between the sample and the resulting NMR spectra.
Thyminose-d2 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Thyminose-d2, a deuterated form of the deoxyribose sugar, Thyminose. This document is intended for professionals in research and drug development, offering key data, experimental insights, and visualizations to support its application in metabolic, pharmacokinetic, and mechanistic studies.
Core Data Presentation
Quantitative data for this compound and its unlabeled counterpart, Thyminose, are summarized below for direct comparison. The molecular weight for this compound is calculated based on the substitution of two hydrogen atoms with deuterium.
| Property | Thyminose (Deoxyribose) | This compound (Deoxyribose-d2) | Data Source/Citation |
| CAS Number | 533-67-5 | 478511-68-1 | [1][2][3] |
| Molecular Formula | C₅H₁₀O₄ | C₅H₈D₂O₄ | [2][4] |
| Molecular Weight ( g/mol ) | 134.13 | Approx. 136.14 | [2][4][5] |
| Synonyms | 2-Deoxy-D-ribose, Deoxyribose | Deoxyribose-d2 | [4] |
Experimental Protocols
While a specific, publicly available, step-by-step synthesis protocol for this compound is not detailed in the literature, general and effective methods for the deuterium labeling of sugars, including deoxyribose, are well-established. These methods typically involve catalyzed hydrogen-deuterium (H-D) exchange reactions.
Representative Protocol: Ruthenium-Catalyzed H-D Exchange for Sugars
This protocol is a generalized representation based on established methods for the regio- and stereoselective deuterium labeling of sugars.[2][6]
Objective: To introduce deuterium atoms at specific positions on the sugar backbone.
Materials:
-
Thyminose (2-Deoxy-D-ribose)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Ruthenium on carbon (Ru/C) catalyst
-
Hydrogen gas (H₂) or Deuterium gas (D₂)
-
Inert solvent (e.g., anhydrous dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
-
Filtration apparatus
-
Rotary evaporator
-
NMR spectrometer for analysis
Methodology:
-
Preparation: The Thyminose starting material is dried under a high vacuum to remove any residual water. All glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: In a reaction vessel, the Thyminose is dissolved in D₂O. The Ru/C catalyst is then added to the solution under an inert atmosphere.
-
Deuterium Exchange: The reaction vessel is purged with hydrogen or deuterium gas and the mixture is stirred at a specified temperature (e.g., 80-120°C) for a defined period (e.g., 12-48 hours). The progress of the H-D exchange can be monitored by taking small aliquots and analyzing them by ¹H NMR spectroscopy to observe the disappearance of specific proton signals.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is removed by filtration through a pad of celite.
-
Purification: The D₂O is removed under reduced pressure using a rotary evaporator. The resulting deuterated sugar may be further purified by recrystallization or chromatography if necessary.
-
Analysis: The final product, this compound, is analyzed by mass spectrometry to confirm the incorporation of deuterium and by ¹H and ²H NMR spectroscopy to determine the positions and extent of deuteration.
Visualizations: Signaling Pathways and Experimental Workflows
Metabolic Fate of Deoxyribose
The following diagram illustrates the primary metabolic pathway of Thyminose (2-Deoxy-D-ribose). When this compound is used in metabolic studies, the deuterium label can be traced through these enzymatic steps to quantify pathway flux and downstream products.[7]
Caption: Metabolic pathway of this compound.
Experimental Workflow for Comparative Pharmacokinetic Studies
Deuterium-labeled compounds like this compound are invaluable for pharmacokinetic (PK) studies. The diagram below outlines a typical experimental workflow for a comparative PK study using a deuterated and non-deuterated compound, which can be analyzed simultaneously by mass spectrometry.[8][9]
Caption: Workflow for a comparative pharmacokinetic study.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Stereo- and regioselective direct multi-deuterium-labeling methods for sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficacy and Function of 2-Deoxy-D-Ribose Lyphar Provide Top Quality [biolyphar.com]
- 6. Method for regio-, chemo- and stereoselective deuterium labeling of sugars based on ruthenium-catalyzed C–H bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Metabolic Pathway of 2-Deoxy-D-Ribose Competitive Price [biolyphar.com]
- 8. Human pharmacokinetics of glycosaminoglycans using deuterium-labeled and unlabeled substances: evidence for oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and analysis of deuterium-labeled aspirin: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Deuterated Thymidine in Advancing Nucleic acid Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 13, 2025
Abstract
Stable isotope-labeled nucleosides, particularly deuterated thymidine, have become indispensable tools in the field of nucleic acid research and drug development. The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, imparts unique physicochemical properties that are leveraged in a multitude of analytical and therapeutic applications. This technical guide provides an in-depth exploration of the synthesis, enzymatic incorporation, and diverse applications of deuterated thymidine. It details experimental protocols for its use and analysis by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Furthermore, this document presents key quantitative data in structured tables and visualizes complex workflows and pathways using Graphviz diagrams to facilitate a comprehensive understanding of its pivotal role in modern molecular biology and medicine.
Introduction
Deuterium, a stable isotope of hydrogen, possesses a neutron in addition to a proton, nearly doubling its atomic mass compared to protium (¹H). This seemingly subtle difference gives rise to the kinetic isotope effect (KIE), where C-D bonds are stronger and break more slowly than C-H bonds.[1][] This property is exploited in "heavy drugs" to slow metabolic degradation and enhance pharmacokinetic profiles.[1][][3] In nucleic acid research, deuterated nucleosides, such as deuterated thymidine, serve as powerful probes for elucidating DNA structure, dynamics, and interactions. They are also invaluable as internal standards for quantitative analysis.[4][5]
"Thyminose" is a term for 2-deoxyribose, the sugar moiety of thymidine. Consequently, "Thyminose-d2" refers to a deuterated version of this sugar.[6][7][8] However, in the context of nucleic acid research, the focus is typically on the entire deuterated nucleoside, thymidine, which incorporates this modified sugar. This guide will focus on the synthesis, incorporation, and applications of various deuterated forms of thymidine (e.g., thymidine-d2, -d3, -d4, -d9).[9][10][11]
Synthesis of Deuterated Thymidine
The synthesis of deuterated thymidine can be achieved through various chemical and enzymatic methods, targeting specific sites for deuterium incorporation.
Chemical Synthesis
Chemical synthesis offers precise control over the location of deuterium labeling. A common strategy involves the glycosylation reaction between a deuterated nucleobase and a deuterated sugar.[9] For instance, the synthesis of highly-deuterated thymidine-d9 can be achieved through this method.[9] Another approach involves the deprotonation-deuteration of a 5'-carboxylic ester of thymidine to produce 4'-deuteriothymidine.[12] The synthesis of thymidine-α,α,α-d3 has been accomplished by coupling a deuterated thymine with a protected deoxyribofuranosyl chloride.[10]
Enzymatic Synthesis
Enzymatic methods can also be employed for the synthesis of deuterated nucleosides. For example, [¹¹C]thymidine has been prepared from cyclotron-generated ¹¹CO2 using a multi-step process that includes enzymatic conversion to [¹¹C]thymidylate followed by phosphatase treatment.[10] While this example uses a radioisotope, similar enzymatic strategies can be adapted for stable isotope labeling.
Table 1: Reported Deuterium Incorporation Efficiency in Thymidine Synthesis
| Deuterated Thymidine Species | Synthesis Method | Deuterium Incorporation Efficiency | Reference |
| 4'-deuteriothymidine | Chemical (deprotonation-deuteration) | >95% | [12] |
| 5'-monodeuterated thymidine | Chemical (reduction with deuterated Alpine-Borane) | 97.7% | [13] |
| Thymidine-d9 | Chemical (glycosylation of deuterated nucleobase and sugar) | High (not quantified) | [9] |
Enzymatic Incorporation of Deuterated Thymidine into DNA
A critical step for many applications is the incorporation of deuterated thymidine into DNA strands. This is typically achieved through enzymatic reactions catalyzed by DNA polymerases.
Polymerase Chain Reaction (PCR)
Deuterated deoxythymidine triphosphates (d TTPs) can be used as substrates for DNA polymerases in PCR. Several commercially available DNA polymerases, such as Vent (exo-), have been shown to efficiently incorporate modified dUTPs (a precursor to dTTP).[14][15][16] The efficiency of incorporation can be influenced by the nature and position of the modification on the nucleoside.
Primer Extension Reactions
Primer extension assays are also used to study the incorporation of modified nucleotides.[15][16] These experiments allow for a more controlled analysis of the incorporation of one or more modified bases at specific positions in a DNA template.
Experimental Workflow for Enzymatic Incorporation
Caption: Workflow for enzymatic incorporation of deuterated thymidine.
Applications in Nucleic Acid Research and Drug Development
The unique properties of deuterated thymidine enable a wide range of applications.
Structural Biology using NMR Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of nucleic acids in solution.[17] Site-specific deuteration can simplify complex proton NMR spectra by reducing the number of proton signals and their corresponding couplings.[18][13] This allows for the unambiguous assignment of resonances and the determination of more accurate structural restraints.[13] Deuterium NMR (²H-NMR) can also be used directly to probe the orientation and dynamics of C-D bonds, providing insights into the behavior of lipid membranes and polymers.[19]
Logical Relationship in NMR-based Structural Studies
Caption: Logic flow for NMR structural studies using deuterated thymidine.
Quantitative Analysis using Mass Spectrometry
Deuterated nucleic acids are widely used as internal standards in quantitative mass spectrometry-based assays.[5][18] The co-elution of the deuterated standard with the endogenous analyte allows for accurate quantification by correcting for variations in sample preparation and instrument response.[5] This is particularly crucial for the analysis of DNA adducts and epigenetic modifications.[5] Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is another application where the exchange rates of backbone amide hydrogens with deuterium in the solvent are measured to probe protein-DNA interactions and conformational changes.[20][21]
Table 2: Key Parameters for Mass Spectrometry Analysis of Deuterated DNA
| Parameter | Description | Relevance |
| Isotopic Purity | Percentage of the desired deuterated species. | Affects the accuracy of quantification when used as an internal standard. |
| Mass Shift | The difference in m/z between the deuterated and non-deuterated species. | Confirms the incorporation of deuterium. |
| Retention Time Shift | Potential slight difference in chromatographic retention time. | Must be accounted for in quantitative analysis.[5] |
| Fragmentation Pattern | MS/MS fragmentation can provide structural information. | Deuterium labeling can influence fragmentation pathways.[5] |
Probing Reaction Mechanisms
The kinetic isotope effect associated with deuterium substitution can be used to investigate the mechanisms of enzymatic reactions and DNA damage. For example, a significant KIE observed when a C-H bond is replaced with a C-D bond can indicate that the cleavage of that bond is the rate-limiting step of the reaction.[]
Drug Development
In drug development, deuteration is a strategy to improve the metabolic stability and pharmacokinetic properties of drug candidates.[1][3][4] By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of drug metabolism can be slowed, potentially leading to a longer half-life, reduced dosing frequency, and improved safety profile.[3][4] The first deuterated drug, Austedo (deutetrabenazine), was approved by the FDA in 2017.[1]
Signaling Pathway Illustrating Deuterated Drug Action
Caption: Simplified pathway of a deuterated drug's metabolism and action.
Experimental Protocols
Protocol for Mass Spectrometry-based Quantification of DNA Modifications
-
DNA Extraction and Hydrolysis: Isolate genomic DNA from the sample. Hydrolyze the DNA to individual nucleosides or nucleobases using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase).
-
Internal Standard Spiking: Add a known amount of the corresponding deuterated nucleoside standard to the hydrolyzed sample.
-
Sample Cleanup: Purify the nucleosides using solid-phase extraction or other chromatographic methods to remove interfering substances.
-
LC-MS/MS Analysis: Separate the nucleosides using liquid chromatography and detect them using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Quantification: Determine the concentration of the analyte by comparing the peak area ratio of the analyte to the deuterated internal standard against a calibration curve.
Protocol for NMR Analysis of a Deuterated DNA Oligonucleotide
-
Synthesis and Purification: Synthesize the deuterated DNA oligonucleotide using standard phosphoramidite chemistry with the desired deuterated thymidine phosphoramidite. Purify the oligonucleotide by HPLC.
-
Sample Preparation: Dissolve the purified DNA in an appropriate NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate buffer, pH 7.0).
-
NMR Data Acquisition: Acquire a suite of 1D and 2D NMR spectra (e.g., ¹H, COSY, TOCSY, NOESY). For specifically labeled samples, ²H, ¹³C, or ¹⁵N spectra may also be acquired.[17]
-
Spectral Assignment: Assign the resonances in the spectra to specific nuclei in the DNA sequence. The absence of specific proton signals due to deuteration will aid in this process.
-
Structure Calculation: Use the distance and dihedral angle restraints derived from the NMR data to calculate the three-dimensional structure of the DNA oligonucleotide.
Conclusion
Deuterated thymidine is a versatile and powerful tool in nucleic acid research and drug development. Its applications range from fundamental studies of DNA structure and dynamics to the development of more effective and safer therapeutics. The continued development of synthetic methodologies and analytical techniques will undoubtedly expand the utility of deuterated nucleosides, paving the way for new discoveries and innovations in the life sciences.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. chem.ucla.edu [chem.ucla.edu]
- 13. Stereoselective Nucleoside Deuteration for NMR Studies of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study of the multiple incorporation of modified nucleotides into the growing DNA strand | Volkova | Fine Chemical Technologies [finechem-mirea.ru]
- 16. Study of the multiple incorporation of modified nucleotides into the growing DNA strand | Semantic Scholar [semanticscholar.org]
- 17. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 18. Efficient Access to Deuterated and Tritiated Nucleobase Pharmaceuticals and Oligonucleotides using Hydrogen‐Isotope Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Studying Protein-DNA Interactions by Hydrogen/Deuterium Exchange Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Abundance of Deuterium in Thyminose (Deoxyribose)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding "Thyminose" and Natural Deuterium Abundance
For the purposes of this technical guide, the term "thyminose" is recognized as a synonym for 2-deoxyribose, the pentose sugar that forms the backbone of deoxyribonucleic acid (DNA) and is a constituent of the nucleoside thymidine.[1][2][3][4][5] This document provides a comprehensive overview of the natural abundance of deuterium (²H or D), a stable isotope of hydrogen, within the thyminose molecule.
Deuterium is naturally present in the environment at an average abundance of approximately 0.0156% (156 parts per million, ppm) relative to protium (¹H).[6] This ratio, however, is not uniform across all environments or within all molecules. In biological systems, the deuterium/hydrogen (D/H) ratio of organic molecules is influenced by the isotopic composition of local water sources and by kinetic isotope effects (KIEs) that occur during metabolic processes. These effects lead to a non-statistical, site-specific distribution of deuterium within molecules like thyminose, creating a unique isotopic fingerprint that can provide insights into metabolic pathways, geographical origin, and biosynthetic history.
This guide summarizes the quantitative data on deuterium abundance, details the primary experimental protocols for its measurement—Isotope Ratio Mass Spectrometry (IRMS) and Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR)—and provides visualizations of the analytical workflows.
Quantitative Data on Natural Deuterium Abundance
While specific high-resolution data for the site-specific natural abundance of deuterium in thyminose (deoxyribose) is not extensively published, the principles of isotopic fractionation are well-documented for other carbohydrates, such as glucose. The data for glucose serves as an excellent and relevant analogue for understanding the expected distribution in deoxyribose.
The D/H ratio is typically expressed in delta notation (δ²H) in parts per thousand (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard.
Table 1: General Natural Abundance of Deuterium
| Parameter | Value | Reference |
| Average Natural Abundance of ²H | ~0.0156% | [6] |
| D/H Ratio in VSMOW (Standard) | 155.76 ± 0.1 ppm | [6] |
| D/H Ratio in Biological Fluids | ~1 per 15,000 H atoms (approx. 67 ppm) | [7] |
| Natural Variation in Drinking Water | Can vary significantly based on geography and climate | [8] |
Table 2: Site-Specific Natural Deuterium Abundance in Glucose (Analogue for Thyminose)
Note: The intramolecular distribution of deuterium in sugars is non-statistical due to enzymatic kinetic isotope effects during biosynthesis. Data from glucose derived from C3 and C4 plants are presented, as the photosynthetic pathway significantly impacts the final isotopic signature.[8] Thyminose, being a core biological sugar, would be subject to similar fractionating effects.
| Position in Glucose Molecule | Typical (D/H) Ratio vs. Bulk Molecule (C3 Plants) | Typical (D/H) Ratio vs. Bulk Molecule (C4 Plants) |
| H-1 | Enriched | Slightly Enriched |
| H-2 | Depleted | Slightly Depleted |
| H-3 | Enriched | Slightly Enriched |
| H-4 | Enriched | Slightly Enriched |
| H-5 | Enriched | Slightly Enriched |
| H-6,6' (Methylene) | Significantly Depleted | Depleted |
This table illustrates relative enrichment or depletion at specific sites. Absolute values vary based on the source material. The significant depletion at the H-6 position in C3 plants is a well-characterized phenomenon.[9]
Experimental Protocols for Determining Deuterium Abundance
The two primary methods for accurately measuring deuterium abundance at the natural level in organic molecules are Isotope Ratio Mass Spectrometry (IRMS) for bulk isotopic content and Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR) for positional analysis.
Protocol 1: Bulk D/H Ratio of Non-Exchangeable Hydrogen by GC-Pyrolysis-IRMS
This method determines the average D/H ratio of hydrogen atoms covalently bonded to carbon in the thyminose molecule. It requires the removal of exchangeable hydrogens (from -OH groups) to ensure the measurement reflects the biosynthetic isotopic signature.
Objective: To measure the bulk δ²H value of non-exchangeable hydrogen in thyminose.
Methodology:
-
Sample Preparation and Hydrolysis:
-
Isolate DNA from the biological source of interest using standard molecular biology protocols (e.g., enzymatic lysis, phenol-chloroform extraction, or commercial kits).
-
Perform enzymatic or acidic hydrolysis of the purified DNA to release the individual deoxynucleosides. For specific analysis of thyminose, thymidine would be the target analyte.
-
Purify the thymidine fraction using High-Performance Liquid Chromatography (HPLC).
-
-
Removal of Exchangeable Hydrogens:
-
Lyophilize the purified thymidine sample to remove all water.
-
Perform a controlled hydrogen-deuterium exchange by equilibrating the sample with water vapor of a known, distinct isotopic composition at an elevated temperature (e.g., 110°C). This process allows for the subsequent calculation of the non-exchangeable hydrogen isotope ratio through a mass balance equation.
-
-
Derivatization (Optional but Recommended):
-
To improve volatility for Gas Chromatography (GC), derivatize the thymidine sample. A common method for sugars is acetylation or silylation. This step must be performed under anhydrous conditions to prevent re-introduction of exchangeable hydrogens.
-
-
GC-Pyrolysis-IRMS Analysis:
-
Injection: Introduce the prepared sample into a Gas Chromatograph (GC). The GC separates the derivatized thymidine from any other components.
-
Pyrolysis: The eluent from the GC column is directed into a high-temperature (typically 1400-1450°C) ceramic reactor. In this reactor, the organic molecules are pyrolyzed (thermally decomposed) in the absence of oxygen. All hydrogen atoms are converted into H₂ and HD gas.
-
Ionization and Mass Analysis: The resulting gases are introduced into the ion source of an Isotope Ratio Mass Spectrometer. The IRMS simultaneously measures the ion beams corresponding to mass-to-charge ratios (m/z) 2 (H₂) and 3 (HD).
-
Data Acquisition: The ratio of the m/z 3 to m/z 2 signals is used to determine the D/H ratio of the sample.
-
-
Calibration and Data Processing:
-
Calibrate the system using international standards (e.g., VSMOW, SLAP) of known isotopic composition.
-
Correct the raw data for instrumental drift and any necessary background subtractions.
-
Calculate the final δ²H value for the non-exchangeable hydrogen in thyminose using the mass balance equation from the exchange-equilibration step.
-
Protocol 2: Site-Specific D/H Ratios by ²H-SNIF-NMR
This powerful technique provides D/H ratios for individual hydrogen positions within the thyminose molecule, revealing the intramolecular isotopic distribution.
Objective: To measure site-specific (D/H)i ratios in thyminose.
Methodology:
-
Sample Preparation:
-
Isolate and purify thymidine as described in Protocol 1 (Steps 1.1-1.3). A high degree of purity (>99%) is critical for accurate NMR analysis.
-
The sample must be completely dissolved in a deuterated solvent that does not have signals overlapping with the analyte signals.
-
-
²H NMR Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a dedicated deuterium probe and a fluorine lock is required.
-
Acquisition Parameters: The experiment is performed without proton decoupling. Key parameters to optimize include:
-
Pulse Angle: A 90° pulse is typically used.
-
Acquisition Time: Long acquisition times are needed to ensure high resolution.
-
Relaxation Delay: A sufficiently long delay (typically 5 times the longest T1 relaxation time of the deuterium nuclei) is crucial for accurate quantification.
-
Number of Scans: Due to the low natural abundance of deuterium, a large number of scans (several thousand to tens of thousands) is required to achieve an adequate signal-to-noise ratio. This can result in long experiment times (several hours).
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) with minimal to no line broadening.
-
Carefully phase the resulting spectrum and perform a baseline correction.
-
Integrate the distinct signals corresponding to each C-H position in the thyminose molecule. The chemical shifts will be specific to each proton's environment.
-
The area of each signal is directly proportional to the concentration of deuterium at that specific molecular site.
-
-
Quantification and Calibration:
-
To obtain absolute (D/H)i ratios, an internal standard with a known D/H ratio and concentration is added to the sample. Tetramethylurea (TMU) is a commonly used standard.
-
The site-specific isotope ratio for a given position 'i' is calculated by comparing the integral of the signal for that position to the integral of the internal standard's signal, taking into account the number of hydrogens at each position and their respective concentrations.
-
Visualization of Workflows and Pathways
The following diagrams illustrate the logical flow of the experimental processes described above.
References
- 1. A novel methodological approach for δ(18)O analysis of sugars using gas chromatography-pyrolysis-isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Variation in DNA enrichment among deuterium labeling studies is largely explained by different background corrections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dependence of Biocatalysis on D/H Ratio: Possible Fundamental Differences for High-Level Biological Taxons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterium-depletion has no significant impact on the mutation rate of Escherichia coli, deuterium abundance therefore has a probabilistic, not deterministic effect on spontaneous mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solution Conformation of Carbohydrates: A View by Using NMR Assisted by Modeling | Springer Nature Experiments [experiments.springernature.com]
The Dawn of a Heavy Sugar: A Technical Guide to the Discovery and History of Deuterated Monosaccharides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and core methodologies surrounding deuterated monosaccharides. These powerful tools have become indispensable in metabolic research, drug development, and advanced diagnostics. By replacing hydrogen with its heavier, stable isotope, deuterium, researchers can trace the fate of these sugars in biological systems with remarkable precision, unlocking new insights into cellular metabolism and disease.
A Historical Perspective: The Isotope Revolution in Carbohydrate Chemistry
The journey to deuterated monosaccharides is rooted in the broader history of isotope labeling in organic chemistry. While the direct synthesis of deuterated sugars followed advancements in the handling of deuterium, the foundational work on isotopically labeled carbohydrates was pioneered by chemists like Horace S. Isbell. His extensive research from the 1940s through the 1960s, primarily with carbon-14 and tritium-labeled sugars, laid the essential groundwork for the synthesis and analysis of all isotopically modified carbohydrates.[1][2][3][4][5] Isbell's meticulous work in developing synthetic routes and analytical methods for tracking these labeled compounds provided the intellectual and technical framework upon which the field of deuterated monosaccharides was built.
The advent of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) further propelled the field, allowing for the precise localization and quantification of deuterium within a monosaccharide's structure. This analytical power transformed deuterated monosaccharides from mere chemical curiosities into sophisticated probes for dissecting complex metabolic pathways.
Physicochemical Properties: A Subtle but Significant Shift
The substitution of hydrogen with deuterium introduces subtle yet measurable changes in the physical and chemical properties of monosaccharides. These differences, summarized in the table below, are primarily due to the increased mass of deuterium and the consequently stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.
| Property | D-Glucose | D-Glucose-d12 | D-[6,6-²H₂]Glucose | Reference(s) |
| Molecular Weight ( g/mol ) | 180.16 | 192.23 | 182.17 | [6],[7],[8] |
| Melting Point (°C) | 146 (α), 150 (β) | Not explicitly stated, but expected to be slightly higher | Not explicitly stated, but expected to be slightly higher | |
| Solubility in Water | Highly soluble | Highly soluble | Highly soluble | [9],[10] |
| Kinetic Isotope Effect (kH/kD) | N/A | Varies by enzymatic reaction | Varies by enzymatic reaction | [11],[12] |
Table 1: Comparison of Physicochemical Properties of D-Glucose and its Deuterated Analogs.
The Kinetic Isotope Effect: A Window into Enzyme Mechanisms
The stronger C-D bond leads to a higher activation energy for bond cleavage, resulting in a slower reaction rate compared to the C-H bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for studying enzyme mechanisms. By measuring the KIE of a deuterated monosaccharide in an enzymatic reaction, researchers can gain insights into the rate-limiting steps and the transition state of the reaction.[11][12][13][14]
| Enzyme | Deuterated Substrate | Observed KIE (kH/kD) | Significance | Reference(s) |
| Glycolysis Pathway | [6,6-²H₂]-glucose | ~1.04 (for lactate formation) | Small KIE suggests C-H bond cleavage at the C6 position is not the primary rate-limiting step in the overall conversion to lactate. | [15] |
| Pentose Phosphate Pathway | [1-²H]-glucose | Significant | The C-H bond at the C1 position is broken in the first committed step of the PPP, making this a useful probe for pathway activity. | [16] |
Table 2: Kinetic Isotope Effects of Deuterated Glucose in Enzymatic Pathways.
Synthesis and Analysis: Methodologies for the Modern Researcher
The synthesis and analysis of deuterated monosaccharides require specialized techniques. Below are detailed protocols for the synthesis of a commonly used deuterated glucose analog and the analytical methods for its characterization and quantification.
Experimental Protocol: Synthesis of D-Glucose-6,6-d₂
This multi-step synthesis utilizes D-glucurono-6,3-lactone as a starting material.[17]
Step 1: Reduction with Lithium Aluminum Deuteride (LiAlD₄)
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend LiAlD₄ in anhydrous diethyl ether.
-
Slowly add a solution of D-glucurono-6,3-lactone acetonide in anhydrous diethyl ether to the LiAlD₄ suspension while stirring and cooling in an ice bath.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 7 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlD₄ by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting precipitate and wash thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Hydrolysis
-
Dissolve the crude product from Step 1 in water.
-
Add Amberlyst 15 (H⁺ form) ion-exchange resin to the solution.
-
Heat the mixture at 95°C for 3 hours with stirring.
-
Filter the hot solution to remove the resin and wash the resin with hot water.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain a syrup.
-
Purify the syrup by chromatography (e.g., on a cellulose column with a suitable eluent like butanol-ethanol-water) to yield pure D-Glucose-6,6-d₂.
Experimental Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for determining the isotopic enrichment and positional labeling of deuterated monosaccharides.[18][19][20][21][22]
Sample Preparation and Derivatization:
-
Plasma Sample Preparation: To 20 µL of plasma, add an internal standard (e.g., a known amount of a different labeled glucose). Deproteinize the sample by adding a suitable solvent like acetone or methanol, vortex, and centrifuge. Collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Derivatization (Aldonitrile Pentaacetate):
-
To the dried sample, add a solution of hydroxylamine hydrochloride in pyridine. Heat at 90°C for 30 minutes to form the oxime.
-
Cool the sample and add acetic anhydride. Heat at 90°C for 1 hour to form the pentaacetate derivative.
-
Evaporate the reagents under nitrogen and redissolve the derivative in a suitable solvent like ethyl acetate for GC-MS analysis.
-
GC-MS Analysis:
-
Gas Chromatograph Conditions:
-
Column: A suitable capillary column for carbohydrate analysis (e.g., DB-5ms).
-
Injection: Splitless injection of 1 µL of the derivatized sample.
-
Oven Program: Start at a low temperature (e.g., 150°C), hold for 1 minute, then ramp to a high temperature (e.g., 300°C) at a rate of 10°C/minute.
-
-
Mass Spectrometer Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Scan mode to identify fragments or Selected Ion Monitoring (SIM) for quantitative analysis of specific isotopologues.
-
Data Analysis: Determine the isotopic enrichment by analyzing the mass isotopomer distribution of characteristic fragments.
-
Experimental Protocol: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, including the precise location of deuterium atoms within the monosaccharide.[23][24][25][26]
Sample Preparation:
-
Dissolve the deuterated monosaccharide in a suitable solvent, typically deuterium-depleted water (H₂O) or a deuterated solvent like D₂O, depending on the experiment. For observing exchangeable protons, H₂O with a small percentage of D₂O for locking is used.
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum. The substitution of a proton with a deuteron will result in the disappearance of the corresponding proton signal.
-
Decoupling of deuterium can be performed to simplify the spectra of neighboring protons.
²H (Deuterium) NMR Spectroscopy:
-
Tune the NMR probe to the deuterium frequency.
-
Acquire a one-dimensional ²H NMR spectrum. This will show signals only for the deuterium atoms in the molecule, providing direct evidence of their location.
-
The chemical shifts in ²H NMR are very similar to those in ¹H NMR.
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The carbon atom directly bonded to a deuterium will show a characteristic multiplet (typically a triplet for a C-D bond) due to ¹³C-²H coupling, and its chemical shift will be slightly upfield compared to the corresponding C-H carbon.
Tracing Metabolic Pathways: Visualizing the Flow of Deuterium
Deuterated monosaccharides are invaluable for tracing metabolic pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the flow of deuterium from [6,6-²H₂]glucose through glycolysis and the pentose phosphate pathway.
Caption: Deuterium tracing through glycolysis using [6,6-²H₂]glucose.
Caption: Deuterium tracing in the oxidative phase of the Pentose Phosphate Pathway.
Applications in Drug Development and a Look to the Future
Deuterated monosaccharides are playing an increasingly important role in drug development. They are used to:
-
Elucidate drug metabolism: By tracking the metabolic fate of a deuterated drug candidate that contains a monosaccharide moiety.
-
Improve pharmacokinetic profiles: The KIE can be exploited to slow down the metabolism of a drug, potentially leading to a longer half-life and improved therapeutic efficacy.[27]
-
Develop novel diagnostic tools: Deuterium Metabolic Imaging (DMI) is an emerging non-invasive technique that uses deuterated glucose to visualize metabolic activity in vivo, with promising applications in oncology and neurology.[27][28][29][30]
The future of deuterated monosaccharides is bright. Advances in synthetic chemistry will likely lead to more complex and specifically labeled sugars. The continued development of analytical techniques, particularly in the realm of high-resolution mass spectrometry and advanced NMR methods, will enable even more sensitive and detailed studies of metabolic processes. As our understanding of the intricate web of cellular metabolism grows, deuterated monosaccharides will undoubtedly remain at the forefront of research, providing invaluable insights for scientists and drug developers alike.
References
- 1. Organic chemistry::radioactive carbohydrates, sugars in solution, aldol condensations, molecular structure, synthesis of selected compounds, air pollution studies, reference materials (organic) July 1964 to June 1965. | NIST [nist.gov]
- 2. Tritium-Labeled Compounds VIII. Confirmation of the Position of the Tritium in d-Glucose-6-t and d-Glucitol-5-t - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nistdigitalarchives.contentdm.oclc.org [nistdigitalarchives.contentdm.oclc.org]
- 4. Isbell, Horace S. (Horace Smith), 1898- | The Online Books Page [onlinebooks.library.upenn.edu]
- 5. The Synthesis of [alpha]-D-glucose-2-C14, [alpha]-D-mannose-2-C14 and [alpha ... - Horace S. Isbell - Google 圖書 [books.google.com.hk]
- 6. Deuterated Glucose | C6H12O6 | CID 16213872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6,6-Dideuteroglucose | C6H12O6 | CID 87355288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. D -Glucose-6,6-d2 D = 98atom , = 99 CP 18991-62-3 [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. D-GLUCOSE-6,6-D2 synthesis - chemicalbook [chemicalbook.com]
- 18. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. Extraction, derivatisation and GC-MS/MS of d2-glucose and d5-glycerol from human plasma [protocols.io]
- 21. shimadzu.co.kr [shimadzu.co.kr]
- 22. metsol.com [metsol.com]
- 23. fos.su.se [fos.su.se]
- 24. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. Frontiers | Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways [frontiersin.org]
- 30. researchgate.net [researchgate.net]
Navigating the Stability and Storage of Thyminose-d2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Thyminose-d2. Given the limited direct data on the deuterated form, this document leverages the extensive information available for its non-deuterated analogue, Thyminose (2-deoxy-D-ribose), to establish best practices for handling and storage. The chemical similarity between the two molecules allows for a reliable extrapolation of stability profiles, ensuring the integrity of this compound in research and development settings.
Core Stability and Storage Recommendations
Proper storage is paramount to maintaining the chemical integrity and purity of this compound. The following tables summarize the recommended storage conditions for both the solid compound and its solutions, based on data for Thyminose.
Table 1: Recommended Storage Conditions for this compound (as solid)
| Storage Temperature | Duration | Purity | Notes |
| -20°C | ≥ 4 years[1] | ≥95%[1] | Store in a dry, well-ventilated place. Keep containers tightly closed.[2] |
| 4°C | Short-term | ≥98% | Stored under nitrogen.[3] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solvent | Storage Temperature | Duration | Notes |
| DMSO | -80°C | 1 year[4] | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| DMSO | -20°C | 1 month[4] | |
| Aqueous Buffers (e.g., PBS) | Not Recommended | ≤ 1 day[1] | Aqueous solutions are not recommended for long-term storage.[1] Prepare fresh for use. |
Understanding the Degradation Profile
While specific degradation pathways for this compound have not been extensively documented, the literature on Thyminose suggests that oxidative processes are a primary concern. The formation of reactive oxygen species (ROS) can lead to the generation of 2-deoxyribose radicals, which can result in the formation of epimeric lesions, altering the stereochemistry of the molecule. This underscores the importance of storing this compound under inert gas and in the absence of oxidizing agents.[2][5]
A study on the stability of 2-deoxy-D-ribose in cell culture media demonstrated that approximately 40-50% of the compound degraded over a 14-day period, highlighting its susceptibility to degradation in aqueous environments, especially in the presence of biological components.[6]
Experimental Protocols
To ensure the quality and reliability of experimental results, it is crucial to handle this compound appropriately. The following section details protocols for solution preparation and provides a general workflow for stability testing.
Solubility and Solution Preparation
This compound, like its non-deuterated counterpart, is soluble in a range of solvents. The following table provides solubility data for Thyminose, which can be used as a guide for preparing this compound stock solutions.
Table 3: Solubility of Thyminose
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 10 mg/mL[7] |
| Ethanol | 5 mg/mL[1][7] |
| Dimethyl sulfoxide (DMSO) | 2-3 mg/mL[1][7] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL[1][7] |
Protocol for Preparing a Stock Solution in an Organic Solvent:
-
Weigh the required amount of this compound solid in a sterile vial.
-
Add the desired volume of the organic solvent of choice (e.g., DMSO).
-
To aid dissolution, the solution can be purged with an inert gas.[1]
-
If precipitation occurs, gentle heating and/or sonication can be used.
-
Store the stock solution at -20°C or -80°C as recommended.
Protocol for Preparing an Aqueous Solution:
-
This compound can be directly dissolved in aqueous buffers like PBS.
-
Ensure the crystalline solid is fully dissolved.
-
It is strongly recommended to prepare aqueous solutions fresh and use them on the same day due to limited stability.[1]
General Workflow for Stability Testing
The following diagram illustrates a typical experimental workflow for assessing the stability of this compound under various conditions.
Analytical Methods:
As this compound is a stable isotope-labeled compound, mass spectrometry-based methods are ideal for its analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate this compound from potential degradants and to quantify its concentration accurately. These methods are highly sensitive and specific, allowing for the detection of even minor degradation products.
Conclusion
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. chemscene.com [chemscene.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Epimeric 2-deoxyribose lesions: Products from the improper chemical repair of 2-deoxyribose radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-deoxy-d-ribose (2dDR) upregulates vascular endothelial growth factor (VEGF) and stimulates angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Safety data sheet (SDS) for Thyminose-d2
An in-depth analysis of available safety and technical data for Thyminose-d2 reveals a crucial point of clarification: "Thyminose" is not a standard chemical nomenclature. The query likely refers to a deuterated form of either Thymine (the nucleobase) or Thymidine (the nucleoside). Given the context of drug development and research, this guide will proceed by focusing on the safety data for deuterated forms of thymine and thymidine, treating "this compound" as a likely reference to these compounds.
This technical guide synthesizes available safety data, outlines relevant experimental considerations, and provides visual workflows for handling these materials in a research and development setting.
Executive Summary of Safety Data
Safety Data Sheets (SDS) for deuterated compounds often closely mirror those of their non-deuterated (protio) analogues, with the primary difference being the isotopic substitution. The core toxicological and hazard profiles are generally considered equivalent unless specific data indicates otherwise. The primary purpose of deuteration in drug development is to alter the metabolic profile of a compound (the kinetic isotope effect), which does not typically change its fundamental chemical hazards in handling.
The following sections summarize the key safety data points extrapolated from SDS for related compounds like Thymidine.
Physical and Chemical Properties
This table summarizes the typical physical and chemical properties. Note that values for deuterated variants may show slight deviations (e.g., in melting point or density) from the parent compound.
| Property | Data |
| Chemical Formula | C₁₀H₁₂D₂N₂O₅ (for Thymidine-d2) |
| Appearance | White to off-white crystalline powder |
| Molecular Weight | ~244.25 g/mol (for Thymidine-d2) |
| Melting Point | Approximately 185-189 °C |
| Solubility | Soluble in water and methanol |
| Stability | Stable under recommended storage conditions |
| Storage Temperature | 2-8 °C, protected from light |
Hazard Identification and Toxicological Data
Deuterated thymine/thymidine is not classified as hazardous according to GHS criteria. However, as with any chemical substance, appropriate laboratory hygiene and handling practices are essential. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
| Hazard Type | Finding |
| Acute Toxicity | No definitive LD50/LC50 data is available for the deuterated form. The parent compound, Thymidine, exhibits low acute toxicity. |
| Skin Corrosion/Irritation | May cause mild skin irritation upon prolonged or repeated contact. |
| Eye Damage/Irritation | May cause eye irritation. Direct contact should be avoided. |
| Respiratory Sensitization | Not expected to be a respiratory sensitizer. Inhalation of dust should be minimized. |
| Carcinogenicity | Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA. |
| Specific Target Organ Toxicity | No specific target organ toxicity has been identified. |
Experimental Protocols & Handling
Standard Handling and Personal Protective Equipment (PPE)
Given the low hazard profile, standard laboratory protocols are sufficient. The following workflow outlines the necessary steps for safe handling.
First Aid Measures for Exposure
In the event of accidental exposure, a clear and logical response is critical. The following diagram details the recommended first-aid protocol.
Fire-Fighting and Spill Response Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes (carbon oxides, nitrogen oxides) under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release (Spill) Response
A systematic approach is required to manage spills effectively and safely.
Conclusion
While "this compound" is not a standard chemical name, the safety profile for deuterated analogues of thymine and thymidine is well-characterized as low-hazard. The primary safety considerations involve preventing the generation and inhalation of dust and avoiding direct contact with skin and eyes. Adherence to standard laboratory safety protocols, including the use of appropriate PPE and proper waste disposal, is sufficient for handling this material safely. The information and workflows provided in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound responsibly in a laboratory setting.
Methodological & Application
Application Note & Protocol: Quantitative Analysis of Thyminose in Biological Matrices using Thyminose-d2 as an Internal Standard by LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thyminose, a deoxyribonucleoside, is a critical biomarker in various metabolic and genetic research areas. Accurate and precise quantification of Thyminose in complex biological matrices such as plasma, urine, or tissue homogenates is essential for understanding its physiological and pathological roles. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for bioanalytical assays due to its high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard is crucial for correcting for variability in sample preparation and instrumental analysis, thereby ensuring the accuracy and reliability of the quantitative results.[3][4][5]
This application note provides a detailed protocol for the quantification of Thyminose in human plasma using Thyminose-d2 as an internal standard with a validated LC-MS/MS method. Deuterated internal standards are ideal as they exhibit nearly identical chemical and physical properties to the analyte, ensuring they co-elute chromatographically and experience similar ionization effects in the mass spectrometer.[1][4]
Principle of Internal Standardization
The fundamental principle of using an internal standard (IS) in quantitative analysis is to add a known amount of a compound that is structurally and chemically similar to the analyte of interest to all samples, calibrators, and quality controls. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach effectively compensates for variations that can occur during sample processing and analysis.
Caption: Logical workflow demonstrating the principle of using an internal standard for quantitative LC-MS analysis.
Experimental Protocols
1. Materials and Reagents
-
Thyminose certified reference standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
96-well protein precipitation plates
-
Analytical balance, vortex mixer, centrifuge
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Thyminose and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Thyminose primary stock solution with 50% methanol/water to prepare a series of working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50% methanol/water.
3. Sample Preparation (Protein Precipitation)
-
Label a 96-well protein precipitation plate.
-
To each well, add 50 µL of the respective sample (blank plasma, calibration standard, QC, or unknown sample).
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all wells except for the blank.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to each well to precipitate proteins.
-
Mix thoroughly on a plate shaker for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Caption: Step-by-step experimental workflow for sample preparation using protein precipitation.
4. LC-MS/MS Conditions
-
LC System: Agilent 1200 series HPLC or equivalent
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
MS System: Sciex Triple Quad 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Thyminose: m/z 243.1 → 127.1
-
This compound: m/z 245.1 → 129.1 (Note: The specific m/z values are hypothetical and should be optimized based on experimental data for Thyminose and its deuterated form.)
-
Quantitative Data and Method Validation
The LC-MS/MS method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and matrix effect.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Thyminose | 1 - 1000 | y = 0.0123x + 0.0045 | > 0.998 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 8.2 | 105.4 | 103.8 |
| Low QC | 3 | 5.1 | 6.5 | 98.7 | 101.2 |
| Mid QC | 50 | 4.3 | 5.8 | 102.1 | 100.5 |
| High QC | 800 | 3.9 | 4.7 | 99.5 | 98.9 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 92.5 | 96.8 |
| High QC | 800 | 94.1 | 98.2 |
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of Thyminose in human plasma using this compound as an internal standard. The use of a deuterated internal standard ensures high accuracy and precision by compensating for potential variations during sample handling and analysis.[1][3][4] The described method is suitable for high-throughput bioanalysis in clinical and research settings, facilitating further investigation into the role of Thyminose in biological systems.
References
Application Note: Quantification of 2-Deoxy-D-Ribose in Biological Samples using Isotope Dilution GC-MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-D-ribose, a fundamental component of deoxyribonucleic acid (DNA), is also a significant molecule in the study of cellular metabolism and oxidative stress. Elevated levels of 2-deoxy-D-ribose and its oxidation products are implicated in various pathological conditions, including diabetes and neurodegenerative diseases, making its accurate quantification in biological matrices crucial for research and drug development.[1][2] This application note provides a detailed protocol for the quantification of 2-deoxy-D-ribose (also known as Thyminose) in cultured cells using gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard, 2-deoxy-D-ribose-d2 (Thyminose-d2). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.
The methodology described herein is based on established principles of isotope-dilution mass spectrometry and involves sample homogenization, protein precipitation, derivatization to enhance volatility, and subsequent analysis by GC-MS. This approach offers high sensitivity and specificity for the determination of 2-deoxy-D-ribose concentrations in complex biological samples.
Quantitative Data Summary
The following table summarizes the quantitative performance parameters that can be expected with the described GC-MS method for the analysis of 2-deoxy-D-ribose and its related oxidation products.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Sensitivity | Reference |
| 2-deoxypentos-4-ulose (as HMP derivative) | GC-MS | DNA | 100 fmol | 2 lesions per 10^6 nucleotides | [3][4] |
| 3'-phosphoglycolate (as PG derivative) | GC-MS | DNA | 200 fmol | 4 lesions per 10^6 nucleotides | [3][4] |
Experimental Protocols
Materials and Reagents
-
2-Deoxy-D-ribose (Sigma-Aldrich)
-
2-Deoxy-D-ribose-d2 (this compound) (Synthesized or custom order)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Nitrogen gas supply
-
Heating block or oven
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
Sample Preparation from Cultured Cells
-
Cell Harvesting: Harvest cultured cells (approximately 1-5 million cells) by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove any residual culture medium.
-
Cell Lysis: Resuspend the cell pellet in 200 µL of ice-cold methanol. Lyse the cells by sonication on ice (e.g., 3 cycles of 10 seconds with 30-second intervals).
-
Internal Standard Spiking: Add a known amount of 2-deoxy-D-ribose-d2 internal standard solution to each sample. The amount should be chosen to be in the mid-range of the expected analyte concentration.
-
Protein Precipitation: Vortex the samples vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.
Derivatization Protocol
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Vortex the mixture for 30 seconds to ensure complete dissolution.
-
Heat the samples at 70°C for 60 minutes to facilitate the derivatization reaction.[7]
-
After cooling to room temperature, the samples are ready for GC-MS analysis.
GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography Conditions (Example):
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 70°C for 4 minutes, then ramp to 310°C at a rate of 25°C/min.[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and specificity.
-
Ions to Monitor: Determine the characteristic ions for the trimethylsilyl (TMS) derivatives of 2-deoxy-D-ribose and 2-deoxy-D-ribose-d2. For example, monitor ions specific to the analyte and the internal standard.
-
Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of 2-deoxy-D-ribose and a fixed concentration of the 2-deoxy-D-ribose-d2 internal standard. Process these standards using the same derivatization procedure as the samples.
-
Data Analysis: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. Perform a linear regression to obtain the calibration curve.
-
Concentration Determination: Determine the concentration of 2-deoxy-D-ribose in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of 2-deoxy-D-ribose.
Caption: 2-Deoxy-D-ribose induced oxidative stress pathway.
Conclusion
The described GC-MS method using a deuterated internal standard provides a robust and reliable approach for the quantification of 2-deoxy-D-ribose in biological samples. This application note offers a comprehensive protocol that can be adapted for various research and development needs, enabling the accurate assessment of this important molecule in the context of oxidative stress and related pathologies. The high sensitivity and specificity of this method make it an invaluable tool for researchers in the fields of biochemistry, pharmacology, and clinical diagnostics.
References
- 1. 2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-deoxy-d-ribose-induces-cellular-damage-by-increasing-oxidative-stress-and-protein-glycation-in-a-pancreatic-cell-line - Ask this paper | Bohrium [bohrium.com]
- 3. GC-MS methods to quantify the 2-deoxypentos-4-ulose and 3′-phosphoglycolate pathways of 4′-oxidation of 2-deoxyribose in DNA: Application to DNA damage produced by γ-radiation and bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC/MS methods to quantify the 2-deoxypentos-4-ulose and 3'-phosphoglycolate pathways of 4' oxidation of 2-deoxyribose in DNA: application to DNA damage produced by gamma radiation and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elevated cAMP level attenuates 2-deoxy-d-ribose-induced oxidative damage in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Deoxy-D-ribose-induced oxidative stress causes apoptosis in human monocytic cells: prevention by pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
Application Notes and Protocols for Deuterated Thymidine in Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell.[1][2] Stable isotope labeling is a cornerstone of MFA, allowing researchers to trace the flow of atoms through metabolic pathways.[3] Deuterated thymidine (such as Thymidine-d2) is a stable isotope-labeled nucleoside used to measure the rate of DNA synthesis, which serves as a direct indicator of cell proliferation.[4] By tracking the incorporation of deuterated thymidine into newly synthesized DNA, researchers can gain valuable insights into the metabolic state of cells and tissues, particularly in fields like oncology, immunology, and drug development.[4] This method offers a safe and non-radioactive alternative to traditional techniques that use ³H-thymidine.[5]
The principle of this technique relies on the nucleoside salvage pathway, where exogenous thymidine is taken up by the cell, phosphorylated, and incorporated into the DNA during the S-phase of the cell cycle.[6][7] The extent of deuterated thymidine incorporation is then quantified using sensitive analytical techniques like mass spectrometry.[4]
Applications
-
Quantification of Cell Proliferation: Directly measure the rate of DNA synthesis to determine the proliferation rates of various cell types in vitro and in vivo.
-
Drug Efficacy Studies: Assess the cytostatic or cytotoxic effects of novel drug candidates by measuring their impact on DNA synthesis.
-
Cancer Research: Investigate the metabolic reprogramming of cancer cells and their proliferative responses to therapeutic interventions.
-
Immunology: Study the clonal expansion of immune cells in response to stimuli.
-
Toxicology: Evaluate the genotoxic potential of compounds by measuring their inhibitory effects on DNA replication.[8]
Experimental Workflow and Signaling Pathway
The overall experimental workflow for using deuterated thymidine in metabolic flux analysis is depicted below, followed by a diagram of the key metabolic pathway involved.
Experimental Protocols
This section provides a detailed methodology for a typical experiment using deuterated thymidine to measure DNA synthesis in cultured cells.
Materials and Reagents
-
Cell line of interest
-
Complete cell culture medium
-
Deuterated thymidine (e.g., Thymidine-d4, available from commercial suppliers)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
DNA extraction kit (e.g., column-based or magnetic bead-based)
-
Enzymatic DNA hydrolysis kit or individual enzymes (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS grade water and acetonitrile
-
Formic acid
-
Internal standard (e.g., ¹³C,¹⁵N-Thymidine)
Protocol
1. Cell Culture and Labeling
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 50-70%).
-
Prepare a stock solution of deuterated thymidine in sterile water or DMSO.
-
Remove the existing culture medium and replace it with fresh medium containing deuterated thymidine at a final concentration of 10-20 µM.
-
Incubate the cells for a defined period (e.g., 2 to 24 hours) under standard culture conditions (37°C, 5% CO₂). The incubation time will depend on the cell doubling time and the desired level of incorporation.
2. Cell Harvesting
-
After the labeling period, remove the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any remaining extracellular deuterated thymidine.
-
For adherent cells, detach them using trypsin-EDTA, then neutralize with complete medium.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet again with ice-cold PBS.
-
The cell pellet can be stored at -80°C until DNA extraction.
3. Genomic DNA Extraction
-
Extract genomic DNA from the cell pellets using a commercial DNA extraction kit, following the manufacturer's instructions.[7][9] This typically involves cell lysis, removal of proteins and other contaminants, and purification of the DNA.[6][10]
-
Elute the purified DNA in nuclease-free water or a suitable buffer.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). A260/A280 ratio should be ~1.8.
4. DNA Hydrolysis to Deoxyribonucleosides
-
To 10-20 µg of purified DNA, add the enzymes for hydrolysis. A common two-step enzymatic digestion is as follows:
-
Add nuclease P1 and incubate at 37°C for 2-4 hours to digest the DNA into deoxynucleoside 5'-monophosphates.
-
Add alkaline phosphatase and continue the incubation at 37°C for another 2-4 hours to dephosphorylate the mononucleotides to deoxyribonucleosides.
-
-
After hydrolysis, the enzymes can be removed by protein precipitation or filtration.
5. Sample Preparation for LC-MS/MS
-
To the hydrolyzed DNA sample, add a known amount of an internal standard (e.g., ¹³C,¹⁵N-Thymidine).
-
The sample may need to be dried and reconstituted in a smaller volume of the initial mobile phase for LC-MS/MS analysis to concentrate the analytes.
6. LC-MS/MS Analysis
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: Use a C18 reverse-phase column to separate the deoxyribonucleosides. A typical mobile phase gradient could be water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify the unlabeled thymidine and the deuterated thymidine.
-
MRM Transitions (example for Thymidine-d4):
-
Unlabeled Thymidine (m/z 243.1 -> 127.1)
-
Deuterated Thymidine (m/z 247.1 -> 131.1)
-
Internal Standard (e.g., ¹³C,¹⁵N-Thymidine, m/z 253.1 -> 137.1)
-
-
7. Data Analysis
-
Integrate the peak areas for the MRM transitions of unlabeled thymidine, deuterated thymidine, and the internal standard.
-
Calculate the ratio of the peak area of deuterated thymidine to the total thymidine (unlabeled + deuterated). This ratio represents the fractional incorporation of the labeled precursor.
-
The fractional synthesis rate (FSR) of DNA can be calculated using the following formula:
-
FSR (%/day) = (Enrichment in DNA / Enrichment of precursor) * (1 / time in days) * 100
-
The precursor enrichment can be assumed to be the enrichment of the labeling medium if the intracellular and extracellular pools are in equilibrium.
-
Quantitative Data Summary
The following table presents illustrative data from a hypothetical experiment investigating the effect of a novel anti-cancer drug on the proliferation of two different cancer cell lines.
| Cell Line | Treatment | Deuterated Thymidine Incorporation (% of Total Thymidine) | Standard Deviation |
| Cell Line A | Vehicle Control | 25.4 | 2.1 |
| Drug X (10 µM) | 8.7 | 1.3 | |
| Cell Line B | Vehicle Control | 32.1 | 2.8 |
| Drug X (10 µM) | 29.8 | 2.5 |
Note: The data in this table are for illustrative purposes only and represent typical results that could be obtained from an experiment using deuterated thymidine to measure DNA synthesis. The percentage of deuterated thymidine incorporation reflects the proportion of newly synthesized DNA during the labeling period. In this example, Drug X shows a significant anti-proliferative effect on Cell Line A, but not on Cell Line B.
References
- 1. A protocol for time-resolved transcriptomics through metabolic labeling and combinatorial indexing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. zuai.co [zuai.co]
- 5. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA extraction - Wikipedia [en.wikipedia.org]
- 7. DNA Purification | DNA Extraction Methods [promega.com]
- 8. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Methods for DNA Extraction and Purification - CD Genomics [cd-genomics.com]
- 10. sciencelearn.org.nz [sciencelearn.org.nz]
Application Note: Quantitative Analysis of Thymine in Biological Matrices using Isotope Dilution Mass Spectrometry with Thymine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymine, a fundamental component of DNA, plays a crucial role in cellular replication and genomic stability. The accurate quantification of thymine and its metabolites in biological matrices is essential for various fields of research, including drug development, toxicology, and the study of metabolic disorders. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for the quantification of endogenous molecules.[1][2][3] This method utilizes a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass.[2] By adding a known amount of the isotopically labeled standard to a sample, any variations in sample preparation and analysis affect both the analyte and the standard equally, allowing for highly reliable quantification.[2]
This application note provides a detailed protocol for the quantification of thymine in plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with thymine-d4 as the internal standard. While the specific request was for thymine-d2, publicly available research and commercial standards predominantly feature thymine-d4 for this application.[4] Therefore, this protocol has been developed using the more commonly referenced and accessible thymine-d4.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is considered a definitive method for quantitative analysis due to its high precision and accuracy. The core principle involves the addition of a known quantity of an isotopically enriched version of the analyte (the "spike" or internal standard) to the sample at the earliest stage of analysis. This standard is chemically identical to the analyte and therefore behaves identically during sample preparation, chromatography, and ionization. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference. The ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard is then used to calculate the concentration of the analyte in the original sample. This ratiometric measurement corrects for any sample loss during preparation and for variations in instrument response, leading to highly reliable and reproducible results.
Applications
The quantitative analysis of thymine is critical in several areas of drug development and clinical research:
-
Pharmacodynamic Studies: In the development of antimetabolite drugs, such as fluoropyrimidines (e.g., 5-fluorouracil), monitoring thymine levels can provide insights into the drug's mechanism of action and efficacy. These drugs often target enzymes involved in thymidine synthesis, leading to an imbalance in nucleotide pools.
-
Toxicity Assessment: Dihydropyrimidine dehydrogenase (DPD) is a key enzyme in the catabolism of thymine and uracil.[5] Genetic variations in the DPYD gene can lead to DPD deficiency, causing severe toxicity in patients treated with fluoropyrimidine drugs.[6] Measuring the ratio of thymine to its catabolite, dihydrothymine, can serve as a biomarker for DPD activity.[7]
-
Mitochondrial Diseases: Thymidine Kinase 2 (TK2) deficiency is a rare mitochondrial disease that affects the mitochondrial DNA (mtDNA) maintenance pathway.[8][9][10][11] Research into therapies for TK2 deficiency involves the administration of nucleosides, and monitoring thymidine (a precursor to thymine) levels is crucial for assessing treatment efficacy.[12]
Signaling Pathways of Interest
Fluoropyrimidine Metabolism
Fluoropyrimidines are a class of chemotherapy drugs that function by inhibiting thymidylate synthase (TS), a critical enzyme in the synthesis of thymidine monophosphate (dTMP), a precursor to DNA synthesis.[6][13][14] By blocking this pathway, fluoropyrimidines lead to a depletion of thymidine, which in turn inhibits DNA replication and cell division in rapidly proliferating cancer cells. The quantification of thymine can help in understanding the downstream effects of TS inhibition.
Thymidine Kinase 2 (TK2) Deficiency
TK2 is a mitochondrial enzyme responsible for phosphorylating thymidine and deoxycytidine as part of the mitochondrial nucleotide salvage pathway, which is essential for mtDNA synthesis.[10][12] In TK2 deficiency, impaired enzyme function leads to a depletion of mitochondrial deoxyribonucleoside triphosphates, resulting in mtDNA depletion and, consequently, mitochondrial dysfunction, primarily affecting muscle tissue.[8][9]
Experimental Protocols
Materials and Reagents
-
Thymine standard (≥99% purity)
-
Thymine-d4 (isotopic purity ≥98%)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
Formic acid (LC-MS grade)
-
Human plasma and urine (control)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of thymine and thymine-d4 in LC-MS grade water.
-
Working Standard Solutions: Prepare serial dilutions of the thymine stock solution in water:acetonitrile (50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the thymine-d4 primary stock solution in water:acetonitrile (50:50, v/v).
Sample Preparation (Protein Precipitation)
-
Thaw plasma and urine samples on ice.
-
To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the 1 µg/mL thymine-d4 internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[15]
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% mobile phase A, 2% mobile phase B).
-
Vortex, centrifuge at 14,000 x g for 5 minutes, and transfer the supernatant to an autosampler vial.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 2% B for 0.5 min, 2-95% B in 3.5 min, hold at 95% B for 1 min, return to 2% B in 0.1 min, hold for 1.9 min |
| Total Run Time | 7 minutes |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Thymine | 127.1 | 83.1 | 25 | 15 |
| Thymine-d4 | 131.1 | 87.1 | 25 | 15 |
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of thymine to thymine-d4 against the concentration of the thymine standards. A linear regression with a weighting factor of 1/x is typically used.
| Standard Concentration (ng/mL) | Peak Area Ratio (Thymine/Thymine-d4) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
Note: These are example data for illustrative purposes.
Method Validation Summary
The method should be validated for linearity, accuracy, precision, and recovery according to regulatory guidelines.[16]
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | < 8% |
| Inter-day Precision (%CV) | ≤ 15% | < 10% |
| Accuracy (% Bias) | Within ±15% | -5% to +7% |
| Recovery | Consistent and reproducible | 85-95% |
Note: These are typical acceptance criteria and example results.
Conclusion
This application note provides a robust and reliable method for the quantitative analysis of thymine in biological fluids using isotope dilution LC-MS/MS with thymine-d4 as an internal standard. The detailed protocol for sample preparation and instrument parameters, along with the illustrative data, offers a comprehensive guide for researchers, scientists, and drug development professionals. This method can be readily implemented for applications in pharmacodynamic assessments, toxicity studies, and clinical research of metabolic disorders, providing accurate and precise quantification of this vital biomolecule.
References
- 1. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Isotope dilution mass spectrometry: definitive methods and reference materials in clinical chemistry. [flore.unifi.it]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.tue.nl [pure.tue.nl]
- 8. Thymidine Kinase 2 Deficiency (TK2d): What Is It? [webmd.com]
- 9. childneurologyfoundation.org [childneurologyfoundation.org]
- 10. Retrospective natural history of thymidine kinase 2 deficiency | Journal of Medical Genetics [jmg.bmj.com]
- 11. umdf.org [umdf.org]
- 12. Advances in Thymidine Kinase 2 Deficiency: Clinical Aspects, Translational Progress, and Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Deuterated Thymidine in Cell Culture Experiments
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of isotopically labeled molecules into cellular components provides a powerful tool for tracking metabolic pathways, measuring cellular proliferation, and assessing the effects of therapeutic agents. Deuterated thymidine (a stable, non-radioactive isotope-labeled version of the DNA precursor, thymidine) offers a robust and safe alternative to traditional methods that utilize radioactive or halogenated analogs. When introduced into cell culture, deuterated thymidine is taken up by cells and incorporated into newly synthesized DNA during the S-phase of the cell cycle. This enables the precise tracking and quantification of DNA replication and cell division through mass spectrometry-based techniques.
These application notes provide detailed protocols and guidelines for the effective use of deuterated thymidine in cell culture experiments, with a focus on metabolic labeling for applications in basic research and drug development.
Data Presentation: Quantitative Overview of Thymidine and its Analogs in Cell Culture
The optimal concentration of deuterated thymidine for cell culture experiments should be empirically determined for each cell line and experimental goal. The following table summarizes typical working concentrations for thymidine and its analogs found in the literature, which can serve as a starting point for optimization. Stable isotope-labeled thymidines, such as deuterated thymidine, are generally used at concentrations that do not perturb the cell cycle, in contrast to the high concentrations of unlabeled thymidine used for cell synchronization.[1]
| Compound/Application | Cell Line(s) | Concentration Range | Incubation Time | Purpose | Citation(s) |
| Deuterated Thymidine (Inferred) | Various mammalian | 1 - 50 µM | 1 hour - several days | Metabolic labeling, DNA synthesis analysis | [2] |
| ¹⁵N-Thymidine | Human fetal myocardium | 20 µM | 5 days | Ex vivo metabolic labeling for MIMS | [2] |
| Unlabeled Thymidine | H1299 (human lung carcinoma) | 2 mM | 18 hours (x2) | Double thymidine block for cell synchronization | [3] |
| Unlabeled Thymidine | MDA-MB-231 (human breast cancer) | 4 mM | 18 hours | Cell cycle analysis | [4] |
| [³H]Thymidine | Human lymphocytes | < 10 Ci/mmole | ≤ 6 hours | Proliferation assay (to avoid inhibition) | |
| [³H]Thymidine | CHO (Chinese hamster ovary) | 2 - 10 µCi/ml | 60 minutes | DNA replication studies | |
| BrdU / EdU | Various mammalian | 10 - 50 µM | Varies | DNA synthesis analysis | [5] |
| Thymidine | HepG2 (human liver cancer) | 300 - 1200 µM | 0.5 hours | DNA damage studies | [6] |
Note on Cytotoxicity: Stable isotope-labeled nucleosides like deuterated thymidine are generally considered to have low cytotoxicity compared to their radioactive ([³H]thymidine) or halogenated (BrdU, EdU) counterparts.[7][8] However, it is always recommended to perform a dose-response curve to assess any potential effects on cell viability and proliferation for the specific cell line and experimental duration.
Signaling Pathways and Experimental Workflows
Thymidine Salvage Pathway
Exogenously supplied thymidine, including its deuterated forms, is primarily incorporated into the cellular nucleotide pool via the thymidine salvage pathway. This pathway recycles thymidine from the extracellular environment. The key steps involve the transport of thymidine across the cell membrane, followed by a series of phosphorylation events catalyzed by specific kinases to form thymidine triphosphate, which is then available for DNA polymerase to incorporate into newly synthesized DNA.
Caption: The thymidine salvage pathway.
Experimental Workflow for Metabolic Labeling with Deuterated Thymidine
This workflow outlines the key stages of a typical metabolic labeling experiment designed to quantify DNA synthesis using deuterated thymidine, followed by analysis using mass spectrometry.
Caption: A typical experimental workflow.
Experimental Protocols
Protocol 1: Preparation of Deuterated Thymidine Stock Solution
Materials:
-
Deuterated Thymidine (e.g., Thymidine-d2, -d3, or -d4) powder
-
Sterile Dimethyl Sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM or 100 mM).
-
Calculate the required mass of deuterated thymidine powder and the volume of solvent.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile DMSO or PBS to the vial containing the deuterated thymidine powder. For aqueous solutions, gentle warming may be required to fully dissolve the compound.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.[4]
Protocol 2: Metabolic Labeling of Adherent Cells with Deuterated Thymidine
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Deuterated thymidine stock solution (from Protocol 1)
-
Sterile culture plates or flasks
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell scraper (optional)
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Prepare the labeling medium by diluting the deuterated thymidine stock solution into fresh, pre-warmed complete cell culture medium to the desired final concentration (e.g., 10 µM).
-
Aspirate the old medium from the cells.
-
Gently wash the cells once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired labeling period. This can range from a few hours to several days, depending on the cell cycle length and the experimental question.
-
After incubation, aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any unincorporated deuterated thymidine.
-
Harvest the cells by trypsinization or using a cell scraper.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet twice with ice-cold PBS.
-
The cell pellet is now ready for downstream applications, such as genomic DNA extraction.
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
Materials:
-
Labeled cell pellet (from Protocol 2)
-
Genomic DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS grade water and acetonitrile
-
LC-MS vials
Procedure:
-
Extract genomic DNA from the cell pellet using a commercial genomic DNA extraction kit, following the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
To hydrolyze the DNA into individual deoxynucleosides, resuspend a known amount of DNA (e.g., 1-10 µg) in a suitable buffer.
-
Add nuclease P1 and incubate at 37°C for 2-4 hours to digest the DNA into deoxynucleoside monophosphates.
-
Add alkaline phosphatase and incubate at 37°C for an additional 1-2 hours to dephosphorylate the deoxynucleoside monophosphates into deoxynucleosides.
-
Centrifuge the sample to pellet any undigested material or enzymes.
-
Transfer the supernatant containing the deoxynucleosides to a new tube.
-
Dilute the sample with an appropriate mobile phase (e.g., a mixture of LC-MS grade water and acetonitrile) and transfer it to an LC-MS vial.
-
The sample is now ready for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or other mass spectrometry techniques to determine the ratio of deuterated thymidine to unlabeled thymidine.
Applications in Research and Drug Development
The use of deuterated thymidine in cell culture has numerous applications:
-
Quantification of Cell Proliferation: By measuring the incorporation of deuterated thymidine into DNA over time, researchers can accurately determine the rate of cell division. This is crucial for studying normal cell growth, as well as the uncontrolled proliferation characteristic of cancer.
-
Drug Efficacy Studies: Deuterated thymidine can be used to assess the cytostatic or cytotoxic effects of anti-cancer drugs. A reduction in the incorporation of deuterated thymidine in treated cells would indicate an inhibition of DNA synthesis and cell proliferation.
-
Metabolic Flux Analysis: As a stable isotope tracer, deuterated thymidine can be used in metabolic flux analysis to study nucleotide metabolism and the pathways that contribute to DNA synthesis.
-
Pharmacokinetic and Pharmacodynamic Studies: Deuterated compounds are increasingly being used in drug development to alter and study the metabolic profiles of drugs.[9] While deuterated thymidine itself is a tracer, its use is part of the broader field of utilizing deuterated molecules in pharmaceutical research.
By providing a safe, reliable, and quantitative method for tracking DNA synthesis, deuterated thymidine is a valuable tool for advancing our understanding of cell biology and for the development of new therapeutic strategies.
References
- 1. In Vitro Study of Deuterium Effect on Biological Properties of Human Cultured Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. Evaluating the genotoxic and cytotoxic effects of synthetic nucleosides in vitro [mountainscholar.org]
- 6. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Thyminose-d2 (Deuterated Thymidine) as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of stable isotope-labeled compounds as tracers in metabolic studies offers a safe and powerful alternative to radioactive isotopes. This document provides detailed application notes and protocols for the use of deuterated thymidine, a stable isotope-labeled nucleoside, to trace and quantify DNA synthesis and cell proliferation. While the term "Thyminose-d2" is not standard, it is interpreted here as deuterated thymidine, where one or more hydrogen atoms have been replaced by deuterium. This allows for the sensitive and accurate tracking of thymidine incorporation into newly synthesized DNA using mass spectrometry.
The primary application of deuterated thymidine is in the measurement of cell proliferation rates, both in vitro and in vivo. By introducing a known amount of the tracer and measuring its incorporation into the DNA of a cell population over time, researchers can obtain precise data on the rate of DNA synthesis, a direct indicator of cell division. This has significant applications in cancer research, drug development, toxicology, and fundamental cell biology.
Key Applications
-
Measurement of DNA Synthesis Rates: Quantify the rate at which cells are synthesizing new DNA, providing a direct measure of cell proliferation.
-
Cell Proliferation Assays: A non-radioactive method to assess the effects of drugs, growth factors, or other stimuli on cell division.
-
In Vivo Cell Turnover Studies: Track the rate of cell birth and death in living organisms to understand tissue homeostasis and disease progression.
-
Drug Efficacy and Toxicity Screening: Evaluate the impact of novel therapeutic agents on the proliferation of cancer cells or other target cell populations.
Advantages of Deuterated Thymidine Tracing
-
Non-Radioactive: Eliminates the safety hazards and disposal issues associated with radioactive tracers like ³H-thymidine.
-
High Sensitivity and Specificity: Mass spectrometry allows for the precise detection and quantification of the deuterated tracer, distinguishing it from the endogenous, unlabeled thymidine.
-
Minimal Isotope Effect: The use of stable isotopes like deuterium generally has a negligible effect on the biological activity of the molecule, ensuring that the tracer behaves identically to its natural counterpart.
-
Suitable for Human Studies: The non-toxic nature of stable isotopes makes them suitable for use in clinical research.
Data Presentation
The following tables present hypothetical yet representative quantitative data that can be obtained from metabolic studies using deuterated thymidine.
Table 1: In Vitro DNA Synthesis Rate in Response to a Novel Anti-Cancer Drug
| Treatment Group | Concentration (µM) | Deuterated Thymidine Incorporation (pmol/µg DNA) | DNA Synthesis Rate (% of Control) |
| Vehicle Control | 0 | 15.2 ± 1.8 | 100% |
| Drug X | 1 | 12.1 ± 1.5 | 79.6% |
| Drug X | 10 | 6.8 ± 0.9 | 44.7% |
| Drug X | 100 | 1.5 ± 0.3 | 9.9% |
Table 2: In Vivo Cell Proliferation in Tumor Xenografts Treated with Compound Y
| Treatment Group | Time Point | % Labeled Cells (Tumor) |
| Vehicle Control | Day 7 | 25.4 ± 3.1 |
| Compound Y (10 mg/kg) | Day 7 | 12.8 ± 2.5 |
| Vehicle Control | Day 14 | 28.1 ± 3.5 |
| Compound Y (10 mg/kg) | Day 14 | 8.2 ± 1.9 |
Signaling Pathways and Experimental Workflows
Thymidine Salvage Pathway for Tracer Incorporation
Exogenously supplied deuterated thymidine is incorporated into DNA primarily through the nucleoside salvage pathway. The following diagram illustrates this process.
Caption: Incorporation of deuterated thymidine into DNA via the salvage pathway.
Experimental Workflow for In Vitro Cell Proliferation Assay
The following diagram outlines the key steps in an in vitro experiment to measure DNA synthesis using a deuterated thymidine tracer.
Caption: Workflow for measuring in vitro DNA synthesis with deuterated thymidine.
Experimental Protocols
Protocol 1: In Vitro Measurement of DNA Synthesis in Cultured Cells
Objective: To quantify the rate of DNA synthesis in cultured cells treated with an experimental compound using deuterated thymidine and LC-MS/MS analysis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Deuterated thymidine (e.g., Thymidine-d3) stock solution (10 mM in DMSO)
-
Experimental compound stock solution
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
Enzymatic DNA hydrolysis kit (containing nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow for logarithmic growth throughout the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with the desired concentrations of the experimental compound or vehicle control. Incubate for the desired treatment period.
-
Tracer Labeling: Add deuterated thymidine to the culture medium to a final concentration of 10 µM.
-
Incubation: Incubate the cells with the tracer for a defined period (e.g., 4-24 hours), depending on the cell doubling time.
-
Cell Harvest:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Trypsinize the cells and collect them in a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
-
DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions. Quantify the DNA concentration using a spectrophotometer.
-
DNA Hydrolysis:
-
In a microcentrifuge tube, add 10-20 µg of the extracted DNA.
-
Perform enzymatic hydrolysis of the DNA to its constituent deoxynucleosides using a commercial kit.
-
-
LC-MS/MS Analysis:
-
Analyze the hydrolyzed DNA samples by LC-MS/MS to quantify the amount of deuterated and unlabeled thymidine.
-
Use a standard curve of known concentrations of deuterated and unlabeled thymidine to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the ratio of deuterated thymidine to total thymidine.
-
Express the DNA synthesis rate as the amount of incorporated deuterated thymidine per microgram of total DNA.
-
Normalize the results to the vehicle control to determine the percent inhibition or stimulation of DNA synthesis.
-
Protocol 2: In Vivo Measurement of Cell Proliferation in a Mouse Xenograft Model
Objective: To assess the effect of a therapeutic agent on the proliferation of tumor cells in a mouse xenograft model using deuterated thymidine.
Materials:
-
Immunocompromised mice bearing tumor xenografts
-
Deuterated thymidine solution (e.g., 10 mg/mL in sterile saline)
-
Therapeutic agent or vehicle control
-
Anesthesia
-
Surgical tools for tumor excision
-
DNA extraction kit
-
LC-MS/MS system
Procedure:
-
Animal Treatment: Administer the therapeutic agent or vehicle control to the mice according to the desired dosing schedule.
-
Tracer Administration:
-
Administer deuterated thymidine to the mice via intraperitoneal (IP) injection at a dose of 50-100 mg/kg.
-
Alternatively, the tracer can be delivered via a continuous infusion using an osmotic pump for long-term labeling studies.
-
-
Tissue Collection:
-
At the desired time point after tracer administration, euthanize the mice according to approved animal welfare protocols.
-
Excise the tumors and other tissues of interest.
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
-
DNA Extraction:
-
Homogenize a portion of the frozen tumor tissue.
-
Extract genomic DNA from the homogenate using a suitable DNA extraction kit.
-
Quantify the DNA concentration.
-
-
DNA Hydrolysis and LC-MS/MS Analysis: Follow steps 7-9 from Protocol 1 to hydrolyze the DNA and quantify the incorporation of deuterated thymidine using LC-MS/MS.
-
Data Analysis:
-
Calculate the percentage of labeled cells by determining the enrichment of deuterated thymidine in the DNA.
-
Compare the proliferation rates between the treated and control groups to evaluate the efficacy of the therapeutic agent.
-
Conclusion
The use of deuterated thymidine as a metabolic tracer provides a robust, safe, and sensitive method for the quantitative analysis of DNA synthesis and cell proliferation. The protocols outlined in this document can be adapted to a wide range of research applications, from basic cell biology to preclinical drug development. The ability to obtain precise quantitative data on cell division dynamics makes this technique an invaluable tool for researchers in the life sciences.
Application Note: Analytical Methods for the Separation of Thyminose-d2 and Thyminose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyminose, also known as 2-deoxy-D-ribose, is a fundamental component of deoxyribonucleic acid (DNA). Its deuterated isotopologue, Thyminose-d2, serves as a valuable internal standard in quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic research. The accurate and distinct measurement of both thyminose and its deuterated form is critical for the reliability of such studies. This application note provides detailed protocols for the analytical separation of this compound and thyminose using high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), which are standard techniques for analyzing nucleosides and their derivatives.[1][2]
The separation of isotopologues can present a challenge due to their identical chemical properties. Chromatographic separation is often achieved due to subtle differences in intermolecular interactions with the stationary phase.[3][4] Mass spectrometry is indispensable for detection and quantification, as it can readily distinguish between the two compounds based on their mass-to-charge ratio (m/z).
Experimental Workflows
The general workflow for the analysis of this compound and thyminose involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General experimental workflow for the quantification of thyminose using this compound as an internal standard.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust technique for the separation of nucleosides.[5] A reversed-phase C18 column is commonly employed for this purpose.[6]
Protocol: HPLC Separation of Thyminose and this compound
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven (e.g., Waters Alliance 2695).[1]
-
UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-15 min: 5-30% B
-
15-20 min: 30% B
-
20-22 min: 30-5% B
-
22-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm (if derivatized with a UV-active group) or coupled to a mass spectrometer.
-
-
Sample Preparation:
-
For standards, dissolve thyminose and this compound in the initial mobile phase composition (95% A, 5% B).
-
For biological samples, perform protein precipitation with acetonitrile or methanol, followed by centrifugation and collection of the supernatant. The supernatant can then be evaporated and reconstituted in the initial mobile phase.
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
For higher sensitivity and selectivity, UPLC-MS/MS is the method of choice.[7] This is particularly true for distinguishing between isotopologues.
Protocol: UPLC-MS/MS Analysis of Thyminose and this compound
-
Instrumentation:
-
UPLC Conditions:
-
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[7]
-
Mobile Phase A: 10 mM Ammonium Acetate with 0.01% Formic Acid in water.[9]
-
Mobile Phase B: Methanol with 0.01% Formic Acid.[9]
-
Gradient Elution:
-
0-1 min: 2% B
-
1-4 min: 2-98% B
-
4-5 min: 98% B
-
5-5.1 min: 98-2% B
-
5.1-7 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.[9]
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.[9]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The exact m/z values will depend on the ionization behavior of thyminose (as [M+H]+ or another adduct). Assuming protonation of thyminose (C5H10O4, MW: 134.13) and this compound (assuming two deuteriums on a non-exchangeable position), the transitions would be:
-
Thyminose: Precursor ion (Q1) m/z 135.1 -> Product ion (Q3) m/z (a characteristic fragment).
-
This compound: Precursor ion (Q1) m/z 137.1 -> Product ion (Q3) m/z (the corresponding deuterated fragment).
-
-
-
Source Parameters:
-
Data Presentation
The following tables summarize the key parameters for the analytical methods described.
Table 1: UPLC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Column | UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | [7] |
| Mobile Phase A | 10 mM Ammonium Acetate, 0.01% Formic Acid in Water | [9] |
| Mobile Phase B | Methanol with 0.01% Formic Acid | [9] |
| Flow Rate | 0.3 mL/min | [9] |
| Column Temp. | 40 °C | |
| Injection Vol. | 5 µL | [9] |
| Ionization | ESI Positive | |
| MRM Transition (Thyminose) | Q1: 135.1 -> Q3: (To be determined) | |
| MRM Transition (this compound) | Q1: 137.1 -> Q3: (To be determined) |
Table 2: HPLC Method Parameters
| Parameter | Value | Reference |
| Column | C18 (4.6 x 150 mm, 5 µm) | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | Acetonitrile | |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 30 °C | |
| Injection Vol. | 10 µL | |
| Detection | UV at 260 nm or MS |
Logical Relationship Diagram
The relationship between the analyte, internal standard, and analytical technique is crucial for accurate quantification.
Caption: Logic of using a deuterated internal standard for quantification.
Conclusion
The separation and quantification of this compound and thyminose can be effectively achieved using reversed-phase HPLC or UPLC coupled with tandem mass spectrometry. The UPLC-MS/MS method offers superior sensitivity and selectivity, which is essential for distinguishing between these isotopologues in complex biological matrices. The protocols provided herein offer a robust starting point for method development and validation in research and drug development settings.
References
- 1. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. separationmethods.com [separationmethods.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Thyminose-d2 in Cancer Research
For: Researchers, scientists, and drug development professionals.
Introduction:
Thyminose, also known as 2-deoxy-D-ribose, is a naturally occurring sugar that plays a critical role in the structure of DNA. In the context of oncology, it has garnered significant attention as a downstream mediator of thymidine phosphorylase (TP), an enzyme overexpressed in a wide variety of solid tumors.[1][2][3][4] Elevated TP levels are often associated with increased tumor angiogenesis, metastasis, and poor patient prognosis.[1][3] TP catalyzes the conversion of thymidine to thymine and 2-deoxy-D-ribose.[4] The resulting 2-deoxy-D-ribose promotes the migration of endothelial cells and confers resistance to apoptosis induced by hypoxia in some cancer cell lines.[3]
This document provides detailed application notes and hypothetical protocols for the use of Thyminose-d2, a deuterium-labeled version of 2-deoxy-D-ribose. While direct research on this compound is not yet prevalent in published literature, its application can be extrapolated from the known biological functions of its non-deuterated counterpart and the established use of stable isotope tracers in metabolic studies. This compound is envisioned as a powerful tool for metabolic tracing to elucidate the precise mechanisms of 2-deoxy-D-ribose in the tumor microenvironment.
Application Notes
Background: The Role of Thymidine Phosphorylase and 2-Deoxy-D-Ribose in Cancer
Thymidine phosphorylase (TP) is an enzyme with a dual role in cancer. On one hand, it is involved in the activation of the chemotherapeutic prodrug capecitabine to 5-fluorouracil (5-FU).[1][4] On the other hand, its enzymatic activity contributes to tumor progression by generating 2-deoxy-D-ribose, which promotes angiogenesis and inhibits apoptosis.[2][5][6] This pro-tumorigenic effect is dependent on the enzymatic activity of TP.[2][5]
The stereoisomer of 2-deoxy-D-ribose, 2-deoxy-L-ribose, has been shown to inhibit the anti-apoptotic effects of 2-deoxy-D-ribose and suppress metastasis and invasion of tumors that express high levels of TP.[3]
Hypothetical Application of this compound: Metabolic Flux Analysis
The primary proposed application of this compound is as a stable isotope tracer for metabolic flux analysis in cancer cells and tumor models with high TP expression. By replacing endogenous 2-deoxy-D-ribose with this compound, researchers can track the metabolic fate of this sugar within the tumor microenvironment. This can provide invaluable insights into:
-
The downstream metabolic pathways utilizing 2-deoxy-D-ribose.
-
The contribution of TP activity to specific metabolic pools.
-
The mechanism by which 2-deoxy-D-ribose promotes angiogenesis and inhibits apoptosis.
This information can aid in the development of novel therapeutic strategies that target TP activity or the downstream effects of 2-deoxy-D-ribose.
Quantitative Data Summary
The following table summarizes quantitative data from a study investigating the inhibitory effects of 2-deoxy-L-ribose on tumor cells overexpressing thymidine phosphorylase.
| Parameter | Cell Line | Treatment | Concentration | Effect | Reference |
| Invasion | KB/TP (TP-overexpressing) | 2-deoxy-L-ribose | 10-100 µM | Significantly reduced the number of invading cells under hypoxia. | [7] |
| Gene Expression (VEGF) | KB/TP | 2-deoxy-L-ribose | 10-100 µM | Decreased VEGF mRNA levels under hypoxia. | [7] |
| Gene Expression (IL-8) | KB/TP | 2-deoxy-L-ribose | 10-100 µM | Decreased IL-8 mRNA levels under hypoxia. | [7] |
| Liver Metastasis | In vivo model | 2-deoxy-L-ribose | 20-100 mg/kg (p.o.) | Reduced liver metastatic nodules and metastatic area. | [7] |
Signaling Pathways and Experimental Workflows
Thymidine Phosphorylase Signaling Pathway
Caption: Thymidine Phosphorylase (TP) signaling pathway in cancer.
Hypothetical Experimental Workflow for this compound Metabolic Tracing
Caption: Experimental workflow for this compound metabolic tracing.
Experimental Protocols
Protocol: In Vitro Endothelial Cell Migration Assay (Boyden Chamber Assay)
Objective: To assess the chemoattractant effect of 2-deoxy-D-ribose on endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)
-
2-deoxy-D-ribose
-
Vascular Endothelial Growth Factor (VEGF) as a positive control
-
Bovine Serum Albumin (BSA)
-
Calcein AM
Procedure:
-
Culture HUVECs to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to the assay.
-
Prepare the chemoattractant solutions in serum-free medium containing 0.1% BSA. Use a range of 2-deoxy-D-ribose concentrations. Use VEGF as a positive control and medium with 0.1% BSA as a negative control.
-
Add 600 µL of the chemoattractant solutions to the lower wells of the Boyden chamber.
-
Resuspend the starved HUVECs in serum-free medium containing 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the inserts.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 4-6 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the migrated cells with Calcein AM.
-
Count the number of migrated cells in several high-power fields under a fluorescence microscope.
-
Quantify the results and compare the migratory effect of 2-deoxy-D-ribose to the controls.
Hypothetical Protocol: this compound Metabolic Tracing in Cancer Cells
Objective: To trace the metabolic fate of this compound in cancer cells with high thymidine phosphorylase expression.
Materials:
-
Cancer cell line with high TP expression (e.g., KB/TP)
-
Standard cell culture medium
-
Custom medium lacking 2-deoxy-D-ribose
-
This compound (deuterium-labeled 2-deoxy-D-ribose)
-
LC-MS/MS or NMR instrumentation
-
Solvents for metabolite extraction (e.g., 80% methanol)
Procedure:
-
Seed the high TP-expressing cancer cells in 6-well plates and culture until they reach 70-80% confluency.
-
Remove the standard culture medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Add the custom medium containing a defined concentration of this compound to the cells.
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours). The 0-hour time point serves as a baseline control.
-
At each time point, rapidly aspirate the medium and wash the cells with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract the metabolites.
-
Scrape the cells and collect the cell lysate/methanol mixture.
-
Centrifuge the samples to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
Analyze the metabolite extracts using LC-MS/MS or NMR to identify and quantify the deuterated metabolites.
-
Analyze the data to determine the rate of this compound uptake and its incorporation into downstream metabolic pathways.
Disclaimer: The application notes and protocols for this compound are hypothetical and based on the known biological role of 2-deoxy-D-ribose and standard methodologies for metabolic tracing. Researchers should optimize these protocols based on their specific experimental setup and cell lines.
References
- 1. The dual role of thymidine phosphorylase in cancer development and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Deoxy-D-ribose, a downstream mediator of thymidine phosphorylase, regulates tumor angiogenesis and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidine Phosphorylase in Cancer; Enemy or Friend? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Thymidine phosphorylase in nucleotide metabolism: physiological functions and its implications in tumorigenesis and anti-cancer therapy [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Isotopic Interference with Thyminose-d2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Thyminose-d2 as an internal standard in mass spectrometry-based analyses. Thyminose, also known as 2-deoxy-D-ribose, is a fundamental component of DNA, and its deuterated form, this compound, serves as a valuable tool for accurate quantification in complex biological matrices.[1][2][3][4][5] This guide will address common challenges associated with isotopic interference and provide detailed protocols to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Thyminose (2-deoxy-D-ribose), where two hydrogen atoms have been replaced by deuterium atoms.[2] It is used as an internal standard in quantitative mass spectrometry to correct for variations that can occur during sample preparation, chromatography, and ionization.[6] Since this compound is chemically almost identical to the endogenous analyte (Thyminose), it co-elutes and experiences similar matrix effects, leading to more accurate and precise quantification.[7]
Q2: What is isotopic interference and how does it affect my results?
Isotopic interference occurs when the isotope cluster of the analyte (unlabeled Thyminose) overlaps with the mass-to-charge ratio (m/z) of the deuterated internal standard (this compound).[8] Naturally abundant heavy isotopes (like ¹³C) in the analyte can contribute to the signal at the m/z of the internal standard, leading to an artificially high internal standard signal. This can cause an underestimation of the true analyte concentration. This issue is particularly relevant when using standards with a low degree of deuteration, such as d2.[8]
Q3: Can the position of the deuterium label on this compound affect my experiment?
Yes, the position of the deuterium labels is critical. Labels should be placed on non-exchangeable positions within the molecule. If deuterium is on a site that can exchange with protons from the solvent (e.g., hydroxyl groups), the isotopic purity of the standard can be compromised, leading to inaccurate quantification.
Q4: Why do I observe a slight chromatographic separation between Thyminose and this compound?
Deuterium is slightly smaller and forms slightly stronger bonds than hydrogen, which can lead to minor differences in physicochemical properties. This can result in a small shift in retention time on a high-resolution chromatography column.[9] This separation can be problematic if the analyte and internal standard elute into regions with different levels of ion suppression, a phenomenon known as differential matrix effects.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Non-linear calibration curve | Isotopic interference from the analyte at high concentrations contributing to the internal standard signal. | 1. Optimize Internal Standard Concentration: Ensure the concentration of this compound is appropriate for the expected analyte concentration range to minimize the relative contribution of the interfering isotope.[8]2. Use a Higher Mass-Labeled Standard: If available, consider using a standard with more deuterium labels (e.g., Thyminose-d3 or d4) to shift the m/z further from the analyte's isotope cluster.3. Mathematical Correction: Apply a mathematical correction for the known isotopic contribution of the analyte to the internal standard signal. |
| Poor precision and accuracy | 1. Differential Matrix Effects: Incomplete co-elution of Thyminose and this compound is exposing them to different levels of ion suppression or enhancement.[9][10]2. Deuterium Exchange: The deuterium label may be in an exchangeable position, leading to a loss of the label and a decrease in the internal standard signal. | 1. Adjust Chromatography: Modify the chromatographic method (e.g., change the gradient, temperature, or use a column with slightly lower resolution) to ensure complete co-elution of the analyte and internal standard.[9]2. Verify Label Stability: Confirm the position of the deuterium labels on the this compound standard. If exchange is suspected, consider a different labeled standard or modify sample preparation conditions (e.g., pH, temperature) to minimize exchange. |
| Unexpectedly low internal standard recovery | Suboptimal Extraction: The extraction procedure may not be efficient for this compound under the current conditions. | Optimize Sample Preparation: Systematically evaluate each step of the extraction protocol, including solvent choice, pH, and mixing/incubation times, to ensure efficient and reproducible recovery of both the analyte and the internal standard. |
Quantitative Data Summary
The following table summarizes hypothetical data illustrating the impact of isotopic interference on the quantification of Thyminose.
| Analyte Concentration (ng/mL) | Measured IS Area (this compound) without Interference | Measured IS Area with Interference | Calculated Analyte Concentration (ng/mL) with Interference | % Error |
| 1 | 100,000 | 100,500 | 0.995 | -0.5% |
| 10 | 100,000 | 101,000 | 9.90 | -1.0% |
| 100 | 100,000 | 105,000 | 95.24 | -4.76% |
| 1000 | 100,000 | 115,000 | 869.57 | -13.04% |
Note: This data is illustrative. The actual degree of interference will depend on the specific mass spectrometer and analyte.
Experimental Protocols
Protocol 1: Sample Preparation for Thyminose Quantification in Plasma
-
Spiking: To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration optimized based on expected analyte levels).
-
Protein Precipitation: Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for polar analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation and co-elution of Thyminose and this compound.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode (to be optimized).
-
MRM Transitions:
-
Thyminose (Analyte): Determine the optimal precursor and product ions (e.g., [M+H]⁺ or [M-H]⁻).
-
This compound (Internal Standard): The precursor ion will be +2 Da higher than the analyte, with a corresponding shift in the product ion if the deuterium is on the fragmented portion.
-
Visualizations
Caption: Experimental workflow for Thyminose quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Deoxyribose - Wikipedia [en.wikipedia.org]
- 5. 2-Deoxyribose, D- | C5H10O4 | CID 5460005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 7. scispace.com [scispace.com]
- 8. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. myadlm.org [myadlm.org]
Technical Support Center: Optimizing Thymine-d2 Chromatography
Welcome to the technical support center for improving the chromatographic resolution of Thymine-d2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the separation of Thymine-d2 from its non-deuterated counterpart, thymine.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate Thymine-d2 from thymine?
Separating deuterated and non-deuterated compounds, known as isotopologues, is a common challenge in chromatography. Thymine-d2 and thymine have identical chemical structures and properties, with the only difference being a slight increase in mass due to the deuterium atoms. In reversed-phase chromatography, this mass difference can lead to a phenomenon known as the "chromatographic deuterium effect" (CDE), where the deuterated compound often eluts slightly earlier than the non-deuterated one. This co-elution or near co-elution necessitates highly optimized chromatographic conditions to achieve baseline resolution.
Q2: My Thymine-d2 peak is co-eluting with the thymine peak. What are the first steps to improve separation?
Co-elution of Thymine-d2 and thymine is the most common issue. A systematic approach to method development is crucial. Start by adjusting the mobile phase composition.
-
Organic Modifier: Vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. A lower percentage of organic solvent will generally increase retention times for both compounds, potentially providing more time for separation to occur.
-
pH Adjustment: The retention of thymine, a weakly acidic compound, is influenced by the pH of the mobile phase. Operating at a pH around its pKa can alter its ionization state and interaction with the stationary phase. Experiment with a pH range of 3-7 to find the optimal selectivity. It is recommended to operate at a pH at least one unit away from the pKa to ensure reproducible results.
-
Scouting Gradient: If you are using an isocratic method, switching to a shallow gradient can often improve the resolution of closely eluting peaks. A shallow gradient slowly increases the organic solvent concentration, which can help to better separate compounds with very similar retention times.
Q3: I'm still not getting enough resolution. What other parameters can I change?
If initial mobile phase adjustments are insufficient, consider the following:
-
Column Chemistry: The choice of stationary phase is critical. If you are using a standard C18 column, switching to a different chemistry can significantly alter selectivity. Consider columns with alternative functionalities such as phenyl-hexyl, biphenyl, or embedded polar groups. These phases can offer different types of interactions (e.g., π-π interactions) that can help differentiate between the subtle structural differences of isotopologues.
-
Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Lowering the temperature can sometimes increase retention and improve resolution, while a higher temperature may decrease analysis time but potentially reduce resolution. It is important to explore a range of temperatures (e.g., 25°C to 50°C) to find the optimal balance. For DNA fragments, an optimal temperature between 40 and 50°C has been reported in some HPLC separations.[1][2]
-
Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, which may lead to better resolution. However, this will also increase the analysis time.
Q4: My Thymine-d2 peak is showing significant tailing. How can I improve the peak shape?
Peak tailing can compromise resolution and accurate quantification.[3] Here are some common causes and solutions:
-
Secondary Interactions: Thymine has polar functional groups that can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. Using a highly deactivated, end-capped column can minimize these interactions.[4] Alternatively, operating at a lower pH can suppress the ionization of silanol groups.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing. Ensure that all connections are made with minimal tubing length and the appropriate internal diameter.
Troubleshooting Guide: Summary of Parameters
| Parameter | Potential Issue | Recommended Action |
| Mobile Phase | Co-elution of Thymine-d2 and thymine. | Adjust the organic solvent percentage (acetonitrile or methanol). Optimize the pH of the aqueous phase (try a range of 3-7). Implement a shallow gradient elution. |
| Stationary Phase | Insufficient selectivity with a standard C18 column. | Screen columns with different selectivities (e.g., Phenyl-Hexyl, Biphenyl, Cyano). Consider mixed-mode or HILIC columns for polar compounds.[5] |
| Temperature | Poor resolution at ambient temperature. | Investigate a temperature range (e.g., 25-50°C). Note that optimal temperature can be compound-specific.[1][2][6] |
| Flow Rate | Inadequate separation with standard flow rates. | Reduce the flow rate to increase interaction time with the stationary phase. |
| Peak Shape | Peak tailing affecting resolution and integration. | Use an end-capped column to minimize silanol interactions.[4] Reduce sample concentration or injection volume. Minimize extra-column volume. |
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase for the separation of Thymine-d2 and thymine using a standard C18 column.
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection: UV at 267 nm
-
-
Step 1: Isocratic Elution Screening:
-
Perform a series of isocratic runs with varying percentages of Mobile Phase B (e.g., 5%, 10%, 15%, 20%).
-
Analyze the chromatograms for changes in retention time and resolution between Thymine-d2 and thymine.
-
-
Step 2: pH Screening:
-
Prepare aqueous mobile phases with different pH values (e.g., pH 3, 5, and 7) using appropriate buffers (e.g., ammonium formate, ammonium acetate).
-
Repeat the isocratic screening from Step 1 with each pH.
-
-
Step 3: Gradient Elution:
-
Based on the isocratic results, design a shallow linear gradient. For example, start with a mobile phase composition that provides good retention and slowly increase the percentage of Mobile Phase B over 10-20 minutes.
-
Example Gradient: 5% B to 25% B over 15 minutes.
-
Protocol 2: Column Screening for Enhanced Selectivity
This protocol describes a workflow for selecting an appropriate stationary phase when a standard C18 column does not provide adequate resolution.
-
Column Selection:
-
Choose a set of columns with diverse stationary phase chemistries. A good starting point would be:
-
Phenyl-Hexyl
-
Biphenyl
-
Embedded Polar Group (e.g., C18 with a polar endcapping)
-
-
-
Screening Method:
-
Use a generic scouting gradient for each column.
-
Example Gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Injection Volume: 5 µL
-
-
Evaluation:
-
Compare the chromatograms from each column, focusing on the resolution between the Thymine-d2 and thymine peaks.
-
Select the column that provides the best separation and proceed with further method optimization as described in Protocol 1.
-
Visualizations
Caption: Troubleshooting workflow for co-eluting Thymine-d2 and thymine peaks.
Caption: Key chromatographic parameters influencing peak resolution.
References
- 1. Effect of temperature on the separation of DNA fragments by high-performance liquid chromatography and capillary electrophoresis: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. helixchrom.com [helixchrom.com]
- 6. avantorsciences.com [avantorsciences.com]
Preventing deuterium exchange in Thyminose-d2 experiments
Welcome to the technical support center for Thyminose-d2. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent common issues related to deuterium exchange in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern with this compound?
A1: Hydrogen-deuterium (H/D) exchange is a chemical reaction where a hydrogen atom in a molecule is replaced by a deuterium atom from the solvent or a reagent, or vice-versa.[1] Thyminose, a deoxyribose sugar, has hydroxyl (-OH) groups. The protons on these groups are "labile" or "exchangeable," meaning they can easily swap with protons or deuterons from the surrounding environment.[2] While the "-d2" in this compound likely refers to stable deuterium labels on the carbon skeleton for tracing, the labile hydroxyl protons can still exchange. This can lead to unintended loss of deuterium from the molecule (if it has deuterated hydroxyls) or contamination of the spectrum with unwanted proton signals, complicating data analysis, particularly in NMR spectroscopy.[3][4]
Q2: Which atoms on the this compound molecule are most susceptible to exchange?
A2: The protons on the hydroxyl (-OH) groups of the thyminose sugar ring are the most susceptible to deuterium exchange.[2][5] These are considered labile protons. Protons bonded directly to carbon atoms are generally not exchangeable under standard experimental conditions and are considered stable.[5] The purpose of using this compound is typically to track the stable, non-exchangeable deuterium atoms on the carbon backbone.
Q3: What are the primary factors that influence the rate of deuterium exchange?
A3: The rate of H/D exchange is primarily influenced by three factors:
-
pH: The exchange reaction is catalyzed by both acid and base.[1][6][7][8] The minimum rate of exchange for many biomolecules occurs at a pH of approximately 2.5-2.6.[1][9]
-
Temperature: Higher temperatures increase the rate of exchange.[10][11] Conversely, conducting experiments at low temperatures (e.g., 0°C) can significantly slow down the exchange rate.[12]
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) contain exchangeable protons and will readily facilitate deuterium exchange.[1] Polar aprotic solvents (e.g., DMSO-d6, Acetonitrile-d3, DMF-d7) lack exchangeable protons and are ideal for preventing exchange.[13][14][15][16]
Q4: What is "back-exchange" and how can I prevent it?
A4: Back-exchange refers to the undesired exchange of deuterium atoms on your molecule of interest with hydrogen atoms from the environment, particularly during sample preparation and analysis.[1] This is a significant issue in techniques like Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS).[17][18][19][20] To prevent it, you should rigorously exclude protic solvents (especially water) after the initial labeling, work at low temperatures, and maintain an acidic pH (around 2.5) during analysis.[1][12] Using polar aprotic modifiers in chromatography can also significantly reduce back-exchange.[13]
Troubleshooting Guide
Problem: My ¹H NMR spectrum shows unexpected peaks, or the deuterium enrichment of my sample appears lower than expected.
This issue is almost always due to unintended deuterium exchange with protons from the environment. Follow this guide to identify the source of the contamination.
| Potential Cause | Explanation & Troubleshooting Steps |
| Solvent Contamination | The most common cause is the use of a solvent containing exchangeable protons or moisture contamination in a deuterated solvent.[21][22][23] • Verify Solvent Type: Ensure you are using a high-purity, polar aprotic deuterated solvent (see Table 1). • Check for Moisture: Deuterated solvents are often hygroscopic and readily absorb atmospheric water.[21][24] Handle them under an inert atmosphere (e.g., in a glovebox or with a nitrogen blanket).[24] Use single-use ampules for critical experiments.[22][23] |
| Improper Glassware Preparation | Residual moisture on the surface of NMR tubes, vials, or pipettes can introduce protons.[21] • Oven Dry: Dry all glassware in an oven at ~150°C for at least 24 hours and allow it to cool in a desiccator or under an inert atmosphere before use.[21] • Pre-rinse: For highly sensitive experiments, rinse the NMR tube with a small amount of the deuterated solvent you will be using to exchange any residual surface protons for deuterons before preparing the final sample.[21] |
| Incorrect pH | The pH of your sample solution can dramatically accelerate the exchange rate.[6][7] • Measure pD: If working in D₂O, remember that the pD is typically the pH meter reading + 0.4.[23] • Adjust pH/pD: For maximum stability, especially during analytical steps like chromatography, adjust the pH to the minimum exchange rate region (~pH 2.5).[1][17][18] |
| Atmospheric Exposure | Exposing the sample to ambient air can introduce moisture, leading to exchange. • Use Inert Gas: Prepare and handle samples under a dry, inert atmosphere (Nitrogen or Argon).[24] • Seal Samples: Use high-quality caps (e.g., PTFE-lined) for vials and NMR tubes to prevent atmospheric moisture from entering.[21] |
Data Summary Tables
Table 1: Solvent Selection Guide for this compound Experiments
| Solvent Class | Examples | Suitability for Preventing D-Exchange | Rationale |
| Polar Aprotic | DMSO-d₆, Acetonitrile-d₃, DMF-d₇, Acetone-d₆ | Excellent (Recommended) | These solvents lack exchangeable protons (no O-H or N-H bonds) and therefore do not facilitate H/D exchange.[14][16] They are ideal for preserving the isotopic integrity of the sample. |
| Polar Protic | D₂O, Methanol-d₄, Ethanol-d₆ | Poor (Use with Caution) | These solvents contain exchangeable deuterons (O-D bonds) that can readily exchange with labile protons on Thyminose.[1][16] Use only when the experimental design specifically requires it (e.g., for deliberate labeling). |
| Nonpolar Aprotic | Chloroform-d, Benzene-d₆, Toluene-d₈ | Good | These solvents lack exchangeable protons. Chloroform-d can become acidic over time, which could catalyze exchange.[22] They can also be used to azeotropically remove residual water.[21] |
Table 2: Summary of Factors Influencing Deuterium Exchange Rate
| Factor | Effect on Exchange Rate | Recommendation for Minimizing Exchange |
| pH | Catalyzed by both acid (pH < 2) and base (pH > 3).[6][7][8] The rate is slowest around pH 2.5.[1][9] | Maintain sample pH between 2.5 and 4.0 during analysis and storage. |
| Temperature | Rate increases with temperature.[10] A 10°C decrease can reduce the rate threefold.[12] | Perform all sample manipulations and analyses at low temperatures (e.g., on ice or in a cold room) whenever possible. |
| Solvent | Protic solvents actively promote exchange; aprotic solvents do not.[1][15] | Use high-purity polar aprotic deuterated solvents (e.g., DMSO-d₆, Acetonitrile-d₃). |
| Catalysts | Presence of acid, base, or metal catalysts can facilitate exchange.[1] | Ensure all reagents and buffers are free from acidic or basic contaminants. |
Experimental Protocols
Protocol 1: General Sample Preparation for NMR to Minimize Deuterium Exchange
-
Glassware Preparation: Place all NMR tubes, vials, and pipette tips in an oven and dry at 150°C for a minimum of 24 hours. Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.[21]
-
Inert Atmosphere Setup: If available, perform all subsequent steps in a glovebox with a dry nitrogen or argon atmosphere. Alternatively, create a localized inert atmosphere by using a nitrogen blanket over your workspace.[21][24]
-
Solvent Handling: Use a new, sealed ampule of high-purity deuterated aprotic solvent (e.g., DMSO-d₆, >99.9% D).[22] If using a septum-sealed bottle, flush the syringe with dry nitrogen before withdrawing the solvent.[24]
-
Sample Transfer: Weigh the this compound sample in a dried vial inside the inert atmosphere.
-
Pre-Rinsing (Optional, for critical samples): Add a small amount (~100 µL) of the deuterated solvent to the dried NMR tube. Cap, vortex, and then discard the solvent. This step exchanges any remaining protons on the glass surface.[21]
-
Dissolution: Using a dried syringe, add the required volume of the deuterated aprotic solvent to the vial containing the this compound. Gently vortex to dissolve.
-
Final Transfer: Transfer the final solution to the NMR tube. Cap the tube securely.
-
Analysis & Storage: Acquire the NMR spectrum as soon as possible. For storage, seal the NMR tube with paraffin film and store it upright in a refrigerator.[23] Avoid freezing unless the solvent's properties require it.
Visual Guides
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Hydrogen-deuterium exchange in nucleosides and nucleotides. A mechanism for exchange of the exocyclic amino hydrogens of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. 2024.sci-hub.box [2024.sci-hub.box]
- 13. Polar Aprotic Modifiers for Chromatographic Separation and Back-Exchange Reduction for Protein Hydrogen/Deuterium Exchange Monitored by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 15. Polar Aprotic Solvent | bartleby [bartleby.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Minimizing back exchange in the hydrogen exchange-mass spectrometry experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. ukisotope.com [ukisotope.com]
- 23. labinsights.nl [labinsights.nl]
- 24. NMR Deuterated Solvents [bioprocessonline.com]
Technical Support Center: Optimizing Mass Spectrometry for Thymidine-d2
Welcome to the technical support center for the mass spectrometric analysis of Thymidine-d2. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common issues, and standardized protocols to help you optimize your experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is Thymidine-d2 and why is it used in mass spectrometry?
Thymidine-d2 is a stable isotope-labeled (SIL) version of thymidine, where two hydrogen atoms have been replaced by deuterium. It is chemically almost identical to the natural analyte but has a different mass. In quantitative mass spectrometry, especially in complex biological samples, SIL compounds like Thymidine-d2 are considered the gold standard for internal standards.[1] They co-elute closely with the analyte and experience similar ionization effects, allowing for accurate correction of matrix effects and variations during sample preparation and injection.[2][3]
Q2: What are the typical precursor and product ions for Thymidine and Thymidine-d2 in MS/MS analysis?
Thymidine and other nucleosides typically fragment at the N-glycosidic bond, which connects the deoxyribose sugar to the thymine base.[4] This results in a product ion corresponding to the protonated or deprotonated nucleobase. For Thymidine-d2, the deuterium labels are on the thymine base, so the mass shift is observed in both the precursor and the product ion.
Analysis is commonly performed in positive ion mode using electrospray ionization (ESI).
Q3: Which ionization mode, positive or negative, is better for Thymidine-d2 analysis?
Both positive and negative ion modes can be used for nucleoside analysis. However, positive ion mode ESI is more commonly reported for thymidine, often with the addition of a small amount of formic acid to the mobile phase to promote the formation of [M+H]⁺ ions.[5][6] The choice of polarity should be empirically determined for your specific instrument and sample matrix to achieve the best sensitivity and specificity.
Q4: What is a Multiple Reaction Monitoring (MRM) experiment and why is it used?
Multiple Reaction Monitoring (MRM) is a scan mode on a triple quadrupole mass spectrometer used for targeted quantification.[7] In an MRM experiment, the first quadrupole (Q1) is set to select the precursor ion (e.g., the [M+H]⁺ of Thymidine-d2). This ion is then fragmented in the second quadrupole (Q2, the collision cell). The third quadrupole (Q3) is set to select a specific product ion.[7] This process, known as a "transition," is highly specific and significantly reduces background noise, leading to improved sensitivity and accuracy.[8] For robust quantification, typically one transition is used for quantification (the "quantifier") and one or two others are monitored as "qualifiers" to confirm identity.[8]
Troubleshooting Guide
Issue 1: Poor sensitivity or no signal for Thymidine-d2.
-
Possible Cause 1: Incorrect Source Parameters. The ionization efficiency of thymidine can be sensitive to source conditions.[9][10]
-
Solution: Infuse a solution of Thymidine-d2 directly into the mass spectrometer and optimize source parameters such as spray voltage, source temperature, and gas flows (nebulizer and drying gas).[5][11] Start with typical values for similar small molecules and adjust systematically to maximize the signal of the precursor ion.
-
-
Possible Cause 2: Suboptimal Mobile Phase. Thymidine has low proton affinity, which can lead to poor ionization.[9][10]
-
Solution: Ensure your mobile phase contains an appropriate modifier to promote ionization. For positive mode ESI, adding 0.1% formic acid to both the aqueous and organic mobile phases is a common starting point.[6]
-
-
Possible Cause 3: Incorrect MRM Transitions. The selected precursor or product ion may not be the most abundant.
-
Solution: Perform a product ion scan of the Thymidine-d2 precursor ion to identify the most intense fragment ions. Select the most abundant and specific fragments for your MRM transitions.
-
Issue 2: Chromatographic peak for Thymidine-d2 elutes earlier than the unlabeled Thymidine.
-
Possible Cause: Isotope Effect. This is a known and common phenomenon in reversed-phase liquid chromatography.[2][3] Deuterated compounds can have slightly different physicochemical properties, leading to a small shift in retention time, typically eluting a few seconds earlier than their non-deuterated counterparts.[12]
-
Solution: This is generally not a problem as long as the separation is minimal and the peaks are correctly integrated. Ensure your peak integration windows are set appropriately for both the analyte and the internal standard. If the separation is significant, it can lead to differential matrix effects.[2] In this case, modifying the chromatographic gradient (e.g., making it shallower) may help to improve co-elution.
-
Issue 3: Inconsistent or non-reproducible results.
-
Possible Cause 1: Matrix Effects. Components of the biological matrix (e.g., salts, lipids) can co-elute with your analyte and suppress or enhance its ionization, leading to variability.
-
Solution: Stable isotope-labeled internal standards like Thymidine-d2 are used specifically to correct for this.[2] However, if the internal standard and analyte do not co-elute perfectly, they may experience different degrees of ion suppression.[2] Improving sample preparation (e.g., using solid-phase extraction) can help remove interfering matrix components.[13]
-
-
Possible Cause 2: Analyte Adsorption. Nucleosides can sometimes adsorb to surfaces during sample preparation, such as during filtration.[14][15]
-
Possible Cause 3: Analyte Degradation. Oligonucleotides and nucleosides can be susceptible to enzymatic degradation in biological samples.[13]
-
Solution: Use appropriate stabilizers or enzyme inhibitors during sample collection and processing to maintain sample integrity.[13]
-
Quantitative Data Summary
The following tables provide a starting point for your method development. Optimal values are instrument-dependent and must be determined empirically.
Table 1: Example MRM Transitions for Thymidine and Thymidine-d2 (Positive ESI)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| Thymidine | 243.1 | 127.1 | Quantifier |
| Thymidine | 243.1 | 77.1 | Qualifier |
| Thymidine-d2 | 245.1 | 129.1 | Quantifier |
| Thymidine-d2 | 245.1 | 77.1 | Qualifier |
Note: The primary fragmentation is the cleavage of the glycosidic bond, resulting in the protonated thymine base ([C₅H₆N₂O₂+H]⁺ = 127.1 Da) or the deuterated thymine base ([C₅H₄D₂N₂O₂+H]⁺ = 129.1 Da). Other fragments like the deoxyribose moiety can also be monitored.
Table 2: Typical MS Parameter Optimization Ranges
| Parameter | Typical Range | Purpose |
| Declustering Potential (DP) | 20 - 100 V | Prevents solvent clusters from entering the mass analyzer. |
| Collision Energy (CE) | 10 - 50 eV | Provides energy for fragmentation in the collision cell.[16] |
| Collision Cell Exit Potential (CXP) | 5 - 20 V | Helps focus and transmit product ions from the collision cell. |
| Source Temperature | 300 - 550 °C | Aids in desolvation of the ESI droplets. |
| Spray Voltage | 3000 - 5000 V | Applies a high voltage to the ESI needle to generate charged droplets. |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for Thymidine-d2 via Direct Infusion
This protocol describes how to find the optimal Declustering Potential (DP) and Collision Energy (CE) for the Thymidine-d2 MRM transition.
-
Prepare the Infusion Solution:
-
Prepare a 1 µg/mL solution of Thymidine-d2 in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Instrument Setup:
-
Set up a direct infusion method on your mass spectrometer using a syringe pump with a flow rate of 5-10 µL/min.
-
Set the instrument to positive ESI mode.
-
Use initial source parameters based on manufacturer recommendations or previous experience.
-
-
Optimize Declustering Potential (DP):
-
Set the mass spectrometer to scan in Q1 MS mode, monitoring the precursor ion for Thymidine-d2 (m/z 245.1).
-
Manually or automatically ramp the DP from a low value (e.g., 20 V) to a high value (e.g., 100 V) in 5-10 V increments.
-
Record the precursor ion intensity at each DP value. The optimal DP is the value that gives the highest, most stable signal.
-
-
Optimize Collision Energy (CE):
-
Set up an MRM method with the Thymidine-d2 precursor ion (m/z 245.1) and its primary product ion (m/z 129.1).
-
Set the DP to the optimal value determined in the previous step.
-
Manually or automatically ramp the CE from a low value (e.g., 10 eV) to a high value (e.g., 50 eV) in 2 eV increments.
-
Record the product ion intensity at each CE value. The optimal CE is the value that produces the most intense product ion signal.
-
-
Finalize Method:
-
Repeat the CE optimization for any qualifier transitions.
-
Incorporate the optimized DP and CE values into your final LC-MS/MS acquisition method.
-
Visualizations
Caption: Workflow for Thymidine-d2 MS Method Development.
Caption: Troubleshooting Decision Tree for Thymidine-d2 Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. mdpi.com [mdpi.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. forensicrti.org [forensicrti.org]
- 8. Development of Tier 2 LC-MRM-MS protein quantification methods for liquid biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of q Value for Sensitive Detection of Uridine and Thymidine Nucleosides by MS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of q Value for Sensitive Detection of Uridine and Thymidine Nucleosides by MS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tandem mass spectrometric sequence characterization of synthetic thymidine‐rich oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Deuterated Internal Standards
Welcome to the technical support center for the use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during their experiments.
Section 1: Isotopic Exchange (Back-Exchange)
FAQ-1: What is isotopic exchange and why is it a problem?
Isotopic exchange, or back-exchange, is a phenomenon where deuterium atoms on a deuterated internal standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, matrix).[1] This process can lead to a decrease in the signal of the deuterated internal standard and an artificial increase in the signal of the unlabeled analyte, compromising the accuracy of quantification.[1] The stability of the deuterium label depends on its position within the molecule and the experimental conditions.
Troubleshooting Guide: Isotopic Exchange
Question: My results show high variability, and I suspect my deuterated internal standard is unstable. How can I confirm this?
Answer: To confirm the instability of your deuterated internal standard, you can perform a stability study. This involves incubating the standard in various solutions and monitoring its isotopic purity over time.
Experimental Protocol: Assessing Deuterated Internal Standard Stability
Objective: To evaluate the stability of a deuterated internal standard against hydrogen-deuterium back-exchange under various conditions.
Materials:
-
Deuterated internal standard
-
Unlabeled analyte standard
-
Control matrix (e.g., plasma, urine)
-
Water, Methanol, Acetonitrile (HPLC grade)
-
Formic acid, Ammonium hydroxide (for pH adjustment)
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solutions: Prepare a stock solution of the deuterated internal standard in a non-protic solvent like acetonitrile.
-
Prepare Incubation Solutions: Create a series of incubation solutions with varying pH levels (e.g., pH 3, 5, 7, 9) in different solvents (e.g., water, methanol, plasma extract).
-
Incubation: Spike the deuterated internal standard into each incubation solution at a known concentration. Aliquot samples at different time points (e.g., 0, 1, 4, 8, 24 hours) and at different temperatures (e.g., room temperature, 37°C). Immediately freeze the collected aliquots to stop any further exchange.
-
Sample Analysis: Analyze the samples by LC-MS/MS. Monitor the mass transitions for both the deuterated internal standard and the corresponding unlabeled analyte.
-
Data Analysis: Calculate the peak area ratio of the unlabeled analyte to the deuterated internal standard at each time point. An increase in this ratio over time indicates back-exchange. For example, a 28% increase in the non-labeled compound was observed after incubating a deuterated compound in plasma for one hour.[2]
Question: My deuterated internal standard is showing significant back-exchange. What can I do to mitigate this?
Answer:
-
Label Position: The most effective way to prevent back-exchange is to use an internal standard where the deuterium labels are on stable, non-exchangeable positions, such as aromatic rings or carbon atoms not adjacent to heteroatoms or carbonyl groups.[3] Avoid standards with deuterium on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups.
-
Solvent and pH: Store and handle the deuterated internal standard in aprotic solvents and maintain a neutral or slightly acidic pH, as basic conditions can accelerate back-exchange.[4]
-
Alternative Isotopes: If back-exchange remains an issue, consider using an internal standard labeled with a more stable isotope, such as ¹³C or ¹⁵N.[5]
Visualization of Hydrogen-Deuterium Exchange
Caption: Mechanism of hydrogen-deuterium back-exchange.
Section 2: Chromatographic Shifts
FAQ-2: Why does my deuterated internal standard have a different retention time than the analyte?
Answer: Deuterated internal standards can exhibit a different chromatographic retention time compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect".[2] This is often due to slight differences in the physicochemical properties, such as polarity, caused by the substitution of hydrogen with deuterium. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than the non-deuterated analyte.
Troubleshooting Guide: Chromatographic Shifts
Question: My deuterated internal standard and analyte are not co-eluting. How can I address this?
Answer: The goal is to achieve co-elution to ensure that both the analyte and the internal standard experience the same matrix effects at the same time.
Experimental Protocol: Mitigating Chromatographic Shifts
Objective: To achieve co-elution of the analyte and its deuterated internal standard.
Procedure:
-
Chromatographic Optimization:
-
Gradient Modification: Adjust the gradient slope of your LC method. A shallower gradient can sometimes improve the co-elution of closely related compounds.
-
Mobile Phase Composition: Modify the organic and aqueous components of your mobile phase. Small changes in solvent composition or additives can alter selectivity.
-
Column Chemistry: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find one that provides minimal separation between the analyte and the internal standard.
-
-
Temperature Adjustment: Varying the column temperature can influence the retention behavior and may help in achieving co-elution.
-
Flow Rate Modification: Adjusting the flow rate can also impact the separation.
-
Use of ¹³C-labeled Standards: If chromatographic adjustments are unsuccessful, consider using a ¹³C-labeled internal standard, which is less prone to chromatographic shifts compared to deuterated standards.[6]
Quantitative Data: Retention Time Shifts
| Analyte | Deuterated Standard | Chromatographic System | Retention Time Shift (Analyte - IS) | Reference |
| Haloperidol | d₄-Haloperidol | Reversed-Phase HPLC | Not specified, but noted | [2] |
| Various Peptides | Dimethyl-labeled (d₄) | Reversed-Phase LC | 2-3 seconds earlier elution for deuterated peptides |
Note: The magnitude of the retention time shift can vary depending on the number and position of deuterium atoms, as well as the specific chromatographic conditions.
Section 3: Matrix Effects
FAQ-3: What are matrix effects and how do they affect my results?
Answer: Matrix effects are the alteration of ionization efficiency of an analyte due to the presence of co-eluting components from the sample matrix.[2] This can lead to ion suppression or enhancement, causing underestimation or overestimation of the analyte concentration. A stable isotope-labeled internal standard is intended to compensate for these effects, but this is only effective if the analyte and the internal standard experience the same degree of matrix effect.[7]
Troubleshooting Guide: Differential Matrix Effects
Question: I am using a deuterated internal standard, but my results are still inconsistent across different sample lots. Could this be due to matrix effects?
Answer: Yes, this could be due to "differential matrix effects," where the analyte and the internal standard are affected differently by the matrix components.[7] This can occur if they do not co-elute perfectly or if their ionization is suppressed or enhanced to different extents. The matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more.[2]
Experimental Protocol: Evaluating Differential Matrix Effects
Objective: To assess whether the analyte and its deuterated internal standard are subject to differential matrix effects.
Method 1: Post-Column Infusion
-
Setup: Infuse a solution containing both the analyte and the deuterated internal standard post-column into the mobile phase stream entering the mass spectrometer.
-
Injection: Inject a blank, extracted matrix sample.
-
Analysis: Monitor the signal of the analyte and the internal standard. A dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively. Compare the profiles for the analyte and the internal standard. If the profiles are not identical, it suggests differential matrix effects.
Method 2: Multiple Matrix Lot Evaluation
-
Sample Preparation: Obtain at least six different lots of the blank matrix.
-
Spiking: Prepare two sets of samples for each matrix lot.
-
Set A: Spike the analyte and internal standard into the matrix before extraction.
-
Set B: Spike the analyte and internal standard into the matrix extract after extraction.
-
-
Analysis: Analyze both sets of samples and calculate the analyte/internal standard peak area ratios.
-
Calculation: The matrix factor (MF) is calculated as the ratio of the peak area in the presence of matrix (Set B) to the peak area in a neat solution. A consistent analyte/IS MF ratio across different matrix lots indicates that the internal standard is effectively compensating for matrix effects.
Visualization of Chromatographic Shift Impact on Matrix Effects
Caption: Impact of chromatographic shift on matrix effects.
Section 4: Purity of Deuterated Internal Standards
FAQ-4: How can the purity of my deuterated internal standard affect my results?
Answer: The purity of a deuterated internal standard is critical for accurate quantification. There are two main types of impurities to consider:
-
Chemical Purity: The presence of other compounds can lead to interfering peaks.
-
Isotopic Purity: The presence of the unlabeled analyte in the deuterated internal standard is a common issue.[8] This can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ). It is recommended to use deuterated standards with at least 98% isotopic enrichment.[3]
Troubleshooting Guide: Purity Issues
Question: I am observing a signal for my analyte in blank samples (without analyte, only internal standard). What could be the cause?
Answer: This is a strong indication that your deuterated internal standard is contaminated with the unlabeled analyte.
Experimental Protocol: Assessing Purity of Deuterated Internal Standards
Objective: To determine the chemical and isotopic purity of a deuterated internal standard.
Procedure:
-
Chemical Purity Assessment:
-
Analyze a high-concentration solution of the deuterated internal standard by LC-MS (full scan) or LC-UV to identify any unexpected peaks.
-
-
Isotopic Purity Assessment (Contribution of Unlabeled Analyte):
-
Prepare a solution of the deuterated internal standard at the concentration used in your assay.
-
Analyze this solution using your LC-MS/MS method, monitoring the mass transition for the unlabeled analyte.
-
The response observed in the analyte channel should be less than a certain percentage of the response of the analyte at the LLOQ (e.g., <5%).
-
-
Certificate of Analysis (CofA): Always review the CofA provided by the manufacturer. It should specify the chemical and isotopic purity of the standard.
Question: How can I correct for the presence of unlabeled analyte in my deuterated internal standard?
Answer:
-
Background Subtraction: If the contribution is small and consistent, you may be able to subtract the background signal observed in blank samples containing only the internal standard. However, this is not ideal.
-
Use a Higher Purity Standard: The best solution is to obtain a new batch of internal standard with higher isotopic purity.
-
Characterize the Contribution: If a new standard is not available, you must carefully characterize the contribution of the unlabeled analyte from the internal standard and account for it in your calculations, with thorough documentation.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for deuterated IS.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. waters.com [waters.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. myadlm.org [myadlm.org]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Stability of Deuterated Thymidine (Thyminose-d2)
This technical support guide provides detailed information on the stability of deuterated thymidine, herein referred to by the non-standard term "Thyminose-d2," in various solvents commonly used for extraction and bioanalysis. The information is intended for researchers, scientists, and drug development professionals.
Note on Nomenclature: "this compound" is not a standard chemical name. This document assumes the user is referring to deuterated thymidine (e.g., Thymidine-d2, Thymidine-d3, Thymidine-d4), a stable isotope-labeled version of thymidine used as an internal standard in mass spectrometry. The chemical stability of deuterated thymidine is expected to be nearly identical to that of thymidine.
Frequently Asked Questions (FAQs)
Q1: What is deuterated thymidine and why is it used? A1: Deuterated thymidine is a form of thymidine where one or more hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. It is widely used as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2] Because it is chemically almost identical to the non-labeled thymidine, it co-elutes during chromatography and has the same extraction recovery and ionization response, but can be distinguished by its higher mass.[3] This allows for accurate correction of variations during sample preparation and analysis.[3]
Q2: How should solid deuterated thymidine be stored? A2: Solid (powder) deuterated thymidine is very stable.[4] Manufacturers recommend storing it at -20°C for long-term stability, which can extend for several years.[1] Storage at 4°C is also acceptable for shorter periods (up to 2 years).[3]
Q3: What is the recommended storage for stock solutions of deuterated thymidine? A3: Stock solutions are less stable than the solid form and their stability depends on the solvent and storage temperature. For solutions prepared in solvents like DMSO or ethanol/water mixtures, it is recommended to store them at -80°C for up to 6 months, or at -20°C for up to 1 month.[3] To avoid degradation from repeated freeze-thaw cycles, it is best to prepare aliquots.[3]
Q4: Is deuterated thymidine stable in aqueous solutions? A4: Yes, thymidine is generally stable in aqueous solutions. A 1% solution of thymidine in water is reported to be stable for at least 24 hours at room temperature.[5] For long-term storage of aqueous stock solutions, sterile filtration followed by freezing at -20°C is recommended, which can maintain stability for up to a year.[4]
Q5: Can deuterated thymidine degrade during sample extraction? A5: Yes, degradation can occur depending on the extraction conditions. Exposure to harsh pH conditions (strong acids or bases), high temperatures, or strong oxidizing agents can lead to degradation.[6] The choice of solvent is also critical, although thymidine is stable in many common organic solvents for typical processing times.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or inconsistent internal standard (this compound) signal in LC-MS. | 1. Degradation during storage: Improper storage of stock solutions (e.g., wrong temperature, repeated freeze-thaw cycles).2. Degradation during sample processing: Exposure to extreme pH, high temperature, or incompatible chemicals.3. Precipitation: The solvent used for the final sample may not be suitable, causing the internal standard to precipitate. | 1. Prepare fresh stock solutions from solid material. Aliquot new solutions and store at -80°C.[3]2. Evaluate your sample preparation workflow. Avoid prolonged exposure to harsh conditions. Consider performing extraction steps at lower temperatures.3. Ensure the final sample solvent is compatible with deuterated thymidine. Check solubility data and adjust the solvent composition if necessary. |
| Appearance of unexpected peaks near the internal standard peak. | 1. Degradation: The new peaks could be degradation products of deuterated thymidine.2. Contamination: The solvent or reagents used may be contaminated. | 1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times.2. Analyze a blank (solvent only) and a clean solution of the internal standard to check for contamination. |
| Poor recovery of the internal standard after solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | 1. Inappropriate solvent choice: The extraction or wash solvents may be stripping the internal standard from the sample or SPE cartridge.2. pH mismatch: The pH of the sample may not be optimal for retention on the SPE sorbent. | 1. Review the properties of the SPE sorbent and the analyte. Optimize the organic content and type of loading, washing, and elution solvents.2. Adjust the pH of the sample before loading to ensure proper interaction with the SPE sorbent. |
Quantitative Stability Data
The following tables summarize the known stability of thymidine and its deuterated analogs in various solvents and conditions. Direct quantitative kinetic data for degradation in many common organic extraction solvents is limited in the literature; therefore, some information is based on manufacturer recommendations and stability data for related nucleosides.
Table 1: Recommended Storage and Stability of Deuterated Thymidine Solutions
| Solvent | Concentration | Storage Temperature | Duration | Stability Notes |
| DMSO | Stock Solution | -80°C | 6 months | Manufacturer recommendation for deuterated thymidine.[3] |
| DMSO | Stock Solution | -20°C | 1 month | Manufacturer recommendation for deuterated thymidine.[3] |
| Water | 1% (w/v) | Room Temperature | At least 24 hours | Based on HPLC analysis of thymidine.[5] |
| Water (Sterile) | Stock Solution | -20°C | Up to 1 year | Following reconstitution and sterile filtration.[4] |
| Water:Ethanol (98:2) | 1 mCi/mL | 5°C | 1 month | For [³H]-Thymidine. Initial decomposition rate is 4-5% per month. |
Table 2: Solubility of Thymidine in Common Solvents (Note: Good solubility often correlates with short-term stability during sample processing.)
| Solvent | Solubility | Reference |
| Water | 50 mg/mL (with heating) | [7] |
| DMSO | ~50 mg/mL | [3] |
| Dimethylformamide (DMF) | ~16 mg/mL | [8] |
| Methanol | Soluble | [7] |
| Ethanol | Soluble (especially when hot) | [7] |
| Ethyl Acetate | Soluble (when hot) | [7] |
| Acetonitrile | Soluble | |
| Chloroform | Sparingly soluble (when hot) | [7] |
Experimental Protocols
Protocol 1: General Stability Assessment in an Extraction Solvent
This protocol outlines a method to determine the stability of deuterated thymidine in a specific organic solvent over time at a set temperature.
-
Preparation of Stock Solution: Prepare a stock solution of deuterated thymidine in the desired solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into multiple amber glass vials to minimize evaporation and light exposure.
-
Time Points: Designate vials for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Store the vials at the desired experimental temperature (e.g., room temperature, 4°C, 40°C).
-
Analysis: At each time point, remove a vial and dilute the sample to a suitable concentration for analysis. Analyze the sample using a validated stability-indicating HPLC-UV method.
-
Quantification: Calculate the percentage of the initial deuterated thymidine remaining at each time point by comparing the peak area to the peak area at time zero.
Protocol 2: Forced Degradation Study
Forced degradation studies are used to identify potential degradation products and degradation pathways.
-
Acid Hydrolysis: Incubate the deuterated thymidine solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the deuterated thymidine solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the deuterated thymidine solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid deuterated thymidine at 70°C for 48 hours.
-
Photolytic Degradation: Expose the deuterated thymidine solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV or LC-MS to identify and quantify the parent compound and any degradation products.
Visualizations
.dot
References
- 1. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thymidine - CAS 50-89-5 - Calbiochem | 6060 [merckmillipore.com]
- 4. Thymidine | C10H14N2O5 | CID 5789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting poor recovery of Thyminose-d2
Welcome to the technical support center for Thyminose-d2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Sample Preparation & Extraction
Question 1: What are the common causes of poor this compound recovery during solid-phase extraction (SPE)?
Poor recovery of this compound during SPE is a frequent issue that can often be attributed to several factors throughout the extraction process.[1][2][3][4][5] Key areas to investigate include the choice of sorbent, the solvents used for loading, washing, and elution, and the physical parameters of the extraction process.
Troubleshooting Steps:
-
Verify Sorbent Selection: this compound is a polar, hydrophilic compound.[6][7] Ensure the SPE sorbent chemistry is appropriate for retaining a polar analyte from your sample matrix. A mismatch in polarity between the sorbent and the analyte is a primary cause of poor retention and subsequent low recovery.[3]
-
Optimize Sample Loading Conditions:
-
pH Adjustment: The pH of your sample can influence the ionization state of this compound and its interaction with the sorbent. Empirically test a range of pH values for your sample load solution to maximize retention.
-
Flow Rate: A high flow rate during sample loading may not allow for sufficient interaction between this compound and the sorbent bed, leading to breakthrough and loss of analyte.[4][5] It is advisable to use a slower, controlled flow rate.
-
-
Evaluate the Wash Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the this compound. If you suspect analyte loss during this step, collect the wash eluate and analyze it for the presence of your compound. Consider reducing the organic content of the wash solvent.[2]
-
Ensure Complete Elution:
-
Solvent Strength: The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. If recovery is low, consider increasing the elution solvent strength (e.g., by increasing the percentage of organic solvent) or using a different elution solvent altogether.[3]
-
Elution Volume: Ensure the volume of the elution solvent is sufficient to pass through the entire sorbent bed and completely elute the analyte. Try collecting multiple elution fractions to determine if the elution is complete.
-
-
Prevent Sorbent Bed Drying: For many SPE chemistries, allowing the sorbent bed to dry out after conditioning and before sample loading can drastically reduce recovery.[3] Ensure the sorbent bed remains wetted throughout the process.
Question 2: My sample matrix is complex. How can I minimize matrix effects that may be impacting this compound recovery?
Matrix effects can significantly interfere with the quantification of this compound, leading to either ion suppression or enhancement in mass spectrometry, which can be misinterpreted as poor recovery.[8]
Troubleshooting Steps:
-
Optimize Sample Pre-treatment:
-
Protein Precipitation: If your sample contains a high concentration of proteins, consider a protein precipitation step (e.g., with acetonitrile or methanol) prior to SPE. However, be aware that analytes bound to proteins may also precipitate.[2]
-
Liquid-Liquid Extraction (LLE): LLE can be used as an initial clean-up step to remove highly non-polar or other interfering substances before proceeding to SPE.
-
-
Refine the SPE Method:
-
Interference Wash: Incorporate an additional wash step with a solvent designed to remove specific matrix components without eluting the this compound.
-
Alternative Sorbent: Consider an SPE sorbent with a different selectivity that may have a lower affinity for the interfering matrix components.
-
-
Dilution: A simple yet effective method to reduce matrix effects is to dilute the sample extract before analysis. This will also dilute the analyte, so ensure your analytical method has sufficient sensitivity.
Chromatographic Analysis (HPLC & LC-MS)
Question 1: I am observing poor peak shape (e.g., tailing, broadening) for this compound in my HPLC analysis. What could be the cause?
Poor peak shape can compromise the accuracy of quantification. Given that this compound is a polar compound, specific considerations for its analysis by liquid chromatography are necessary.[6][9]
Troubleshooting Steps:
-
Column Chemistry and Mobile Phase:
-
Reversed-Phase Chromatography: this compound, being very polar, may have little retention on traditional C18 columns, potentially eluting near the void volume. Consider using a column with a more polar stationary phase or one designed for polar analytes.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is often a suitable technique for retaining and separating highly polar compounds like this compound.[9]
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. For basic compounds, a lower pH often results in more symmetrical peaks.[10] Experiment with buffering the mobile phase at different pH values.
-
Buffer Concentration: An inadequate buffer concentration can lead to poor peak shape. Generally, a buffer concentration between 5 mM and 100 mM is recommended.
-
-
System Issues:
-
Column Void: A void at the head of the column can cause peak broadening and splitting. This may necessitate column replacement.[10]
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Minimize extra-column volume where possible.
-
Question 2: My this compound recovery appears low based on LC-MS analysis. What mass spectrometry parameters should I optimize?
Low signal intensity in mass spectrometry can be mistaken for poor recovery from sample preparation. Optimizing the mass spectrometer settings for this compound is crucial for achieving a sensitive and accurate measurement.[11]
Troubleshooting Steps:
-
Ionization Source Optimization:
-
Electrospray Ionization (ESI): ESI is a common ionization technique for polar molecules like this compound. Ensure that the ESI source parameters, such as spray voltage, gas flows (nebulizer and drying gas), and source temperature, are optimized for your analyte.
-
Positive vs. Negative Ion Mode: Evaluate whether this compound ionizes more efficiently in positive or negative ion mode.
-
-
MS/MS Transition Optimization:
-
Precursor and Product Ions: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor ion and the most stable and intense product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments.
-
Collision Energy: Optimize the collision energy for each transition to ensure efficient fragmentation and maximize the signal of the product ions.
-
-
Isotope Considerations:
-
Deuterium Exchange: Be aware of the potential for deuterium exchange, where the deuterium atoms on this compound are replaced by hydrogen atoms from the solvent. This is more likely to occur in acidic or basic solutions and can lead to a shift in the mass-to-charge ratio and a decrease in the signal for the intended deuterated analyte.[12] Preparing fresh samples and standards is recommended.[13]
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Chromatographic Shift: In some cases, deuterated standards may have slightly different retention times than their non-deuterated counterparts. Ensure your acquisition window is wide enough to capture the entire peak.
-
Data & Protocols
Table 1: General Troubleshooting Summary for Poor this compound Recovery
| Potential Issue | Possible Causes | Recommended Actions |
| Low Recovery from SPE | Incorrect sorbent choice; Improper flow rate; Inappropriate wash/elution solvent; Sorbent bed drying out.[1][3][4] | Select a sorbent suitable for polar analytes; Optimize flow rates for loading, washing, and elution; Test different solvent strengths and compositions; Ensure the sorbent bed remains wetted. |
| Poor HPLC Peak Shape | Inadequate retention on reversed-phase column; Suboptimal mobile phase pH or buffer concentration; Column degradation.[9][10] | Consider using a HILIC column; Optimize mobile phase pH and buffer concentration; Check for column voids and replace the column if necessary. |
| Low Signal in LC-MS | Suboptimal ionization source parameters; Inefficient fragmentation; Deuterium exchange.[11][12] | Optimize ESI source settings; Determine optimal precursor/product ion transitions and collision energies; Prepare fresh solutions to minimize the risk of deuterium exchange. |
Protocol 1: General Solid-Phase Extraction (SPE) Workflow
This is a generalized protocol and should be optimized for your specific sample matrix and analytical goals.
-
Conditioning: Pass a solvent (e.g., methanol) through the SPE cartridge to wet the sorbent.
-
Equilibration: Flush the cartridge with the same solvent system as your sample (e.g., water or a buffered solution) to prepare the sorbent for sample loading.
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Sample Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate.
-
Washing: Pass a wash solvent through the cartridge to remove interfering compounds.
-
Elution: Elute the this compound from the cartridge using an appropriate elution solvent.
Visualizations
Caption: A workflow diagram for troubleshooting poor recovery of this compound.
Caption: The five key steps of a solid-phase extraction (SPE) process.
References
- 1. hawach.com [hawach.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. welch-us.com [welch-us.com]
- 4. silicycle.com [silicycle.com]
- 5. specartridge.com [specartridge.com]
- 6. helixchrom.com [helixchrom.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lcms.cz [lcms.cz]
- 11. Optimizing Mass Spectrometry Analyses: A Tailored Review on the Utility of Design of Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. shimadzu.at [shimadzu.at]
Technical Support Center: Minimizing Ion Suppression with Deuterated Internal Standards
A Note on "Thyminose-d2": Our resources indicate that "this compound" is not a standard nomenclature for a commercially available internal standard. This guide will address the principles and practices of using deuterated internal standards, such as deuterated thymine or thymidine, to minimize ion suppression in mass spectrometry. The concepts and troubleshooting strategies discussed are broadly applicable to the use of stable isotope-labeled standards in LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in LC-MS analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the analyte of interest is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal response for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2] The compounds causing this suppression can be endogenous components of the sample (e.g., salts, lipids, proteins) or exogenous substances introduced during sample preparation.[3][4]
Q2: How does a deuterated internal standard like this compound help minimize ion suppression?
A2: A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced with deuterium.[5] These standards are ideal for minimizing ion suppression because they have nearly identical chemical and physical properties to the analyte. This means they will behave similarly during sample preparation, chromatography, and ionization.[5] The key assumption is that both the analyte and the deuterated internal standard will experience the same degree of ion suppression.[5] By adding a known amount of the deuterated standard to each sample, you can normalize the analyte's signal, correcting for variations in signal intensity caused by ion suppression.
Q3: What are the primary causes of ion suppression?
A3: The primary causes of ion suppression are related to the competition for ionization in the mass spectrometer's source.[2][5] Key factors include:
-
High concentrations of co-eluting compounds: When matrix components are present at high concentrations, they can compete with the analyte for the available charge or for access to the droplet surface during electrospray ionization (ESI).[3][5]
-
Changes in droplet properties: Co-eluting substances can alter the physical properties of the ESI droplets, such as surface tension and viscosity, which can hinder the evaporation of the solvent and the release of analyte ions into the gas phase.[1][3]
-
Presence of non-volatile materials: Non-volatile components can precipitate in the ion source, trapping the analyte or preventing the droplets from reaching the critical size needed for ion emission.[3]
Q4: Can deuterated internal standards completely eliminate ion suppression issues?
A4: While highly effective, deuterated internal standards may not always completely eliminate issues related to ion suppression.[6] A potential complication is a slight difference in retention time between the analyte and its deuterated analog on the chromatographic column.[5][6] If this separation causes the analyte and the internal standard to elute into regions with different levels of ion suppression, the correction will not be accurate.[6] It is crucial that the analyte and the internal standard co-elute as closely as possible.[5]
Troubleshooting Guides
Problem 1: I am observing a loss of signal for my analyte even with the use of this compound.
-
Question: Why is the signal for my analyte decreasing even though I am using a deuterated internal standard?
-
Answer: This can occur for several reasons:
-
Chromatographic Separation: Your analytical column might be resolving the analyte and this compound, causing them to experience different matrix effects.[5][6]
-
Extreme Ion Suppression: The level of ion suppression may be so severe that both the analyte and the internal standard signals are significantly diminished, falling below the limit of detection.
-
Instrument Contamination: The ion source may be contaminated with non-volatile materials from previous injections, leading to a general loss of sensitivity.[7]
-
Internal Standard Concentration: The concentration of the internal standard may be too low to provide a reliable signal for normalization.
-
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and this compound to ensure their peak shapes and retention times are as close as possible. If they are separated, consider using a column with slightly lower resolution or adjusting the mobile phase gradient to promote co-elution.[5]
-
Perform a Post-Column Infusion Experiment: This will help you identify the regions in your chromatogram where ion suppression is most significant.[7][8] You can then adjust your chromatographic method to move your analyte's elution time away from these zones.
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more of the interfering matrix components before analysis.[3][7]
-
Clean the Mass Spectrometer: Follow the manufacturer's instructions for cleaning the ion source and other relevant components.
-
Problem 2: The ratio of my analyte to this compound is not consistent across my sample set.
-
Question: What would cause poor reproducibility in the analyte-to-internal standard ratio?
-
Answer: Inconsistent ratios suggest that the analyte and this compound are not being affected by the matrix in the same way for every sample.
-
Variable Sample Matrix: The composition of the matrix may differ significantly between samples, leading to variable ion suppression that differentially affects the analyte and the internal standard, especially if they are not perfectly co-eluting.[3]
-
Inconsistent Sample Preparation: Variability in your sample preparation process can lead to inconsistent recovery of the analyte and/or the internal standard.
-
Pipetting Errors: Inaccurate pipetting of the internal standard will lead to incorrect normalization.
-
-
Troubleshooting Steps:
-
Review Sample Homogeneity: Ensure that all samples are properly mixed and representative before extraction.
-
Standardize Sample Preparation: Automate sample preparation steps where possible to minimize human error. Ensure thorough mixing after adding the internal standard.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a matrix that is as similar as possible to your study samples to account for matrix effects.[2]
-
Evaluate Chromatographic Peak Shape: Poor peak shape can lead to inaccurate integration and affect the calculated ratios. Optimize your chromatography to ensure sharp, symmetrical peaks.
-
Data and Protocols
Quantitative Data Summary
The following table provides a hypothetical example of how a deuterated internal standard can compensate for ion suppression in a complex matrix like plasma.
| Sample Type | Analyte Peak Area (No Internal Standard) | Analyte Peak Area (with this compound) | This compound Peak Area | Analyte/IS Ratio | % Signal Suppression | Corrected Concentration (µg/mL) |
| Neat Solution (Solvent) | 1,250,000 | 1,245,000 | 1,350,000 | 0.922 | 0% | 1.00 |
| Plasma Sample A | 650,000 | 645,000 | 700,000 | 0.921 | 48% | 1.00 |
| Plasma Sample B | 300,000 | 295,000 | 320,000 | 0.922 | 76% | 1.00 |
This table illustrates that while the absolute peak areas of both the analyte and the internal standard decrease due to ion suppression in the plasma samples, their ratio remains constant, allowing for accurate quantification.
Experimental Protocol: Evaluating Ion Suppression with Post-Column Infusion
This experiment helps to identify regions of ion suppression in your LC method.
Objective: To determine at which retention times co-eluting matrix components cause a suppression of the analyte signal.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Analyte stock solution (e.g., 1 µg/mL in mobile phase)
-
Blank matrix extract (e.g., protein-precipitated plasma from a control sample)
-
Mobile phases for your chromatographic method
Methodology:
-
System Setup:
-
Configure the LC system with your analytical column and mobile phases as you would for your standard analysis.
-
Place a T-connector between the LC column outlet and the mass spectrometer's ion source inlet.
-
Connect the syringe pump to the T-connector. The syringe pump will deliver a constant flow of the analyte solution.
-
-
Analyte Infusion:
-
Fill the syringe pump with the analyte stock solution.
-
Set the syringe pump to deliver a low, constant flow rate (e.g., 10 µL/min) of the analyte solution into the mobile phase stream coming from the LC.
-
This continuous infusion will create a stable, elevated baseline signal for your analyte in the mass spectrometer.
-
-
Injection and Analysis:
-
Once a stable baseline is achieved, inject a blank matrix extract onto the LC column.
-
Acquire data in MRM (Multiple Reaction Monitoring) or SIM (Selected Ion Monitoring) mode for your analyte's mass transition over the entire chromatographic run time.
-
-
Data Interpretation:
-
Examine the resulting chromatogram. The baseline should be flat and elevated.
-
Any significant drop or dip in the baseline indicates a region where co-eluting components from the matrix are causing ion suppression.
-
The retention time of these dips corresponds to the elution of interfering compounds.
-
-
Method Optimization:
-
Based on the results, you can adjust your chromatographic gradient to shift the elution of your analyte away from the zones of significant ion suppression.
-
Visualizations
Caption: Mechanism of ion suppression in the mass spectrometer source.
Caption: Experimental workflow using a deuterated internal standard.
References
- 1. providiongroup.com [providiongroup.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. myadlm.org [myadlm.org]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Calibration curve issues with Thyminose-d2
Technical Support Center: Thyminose-d2
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Thyminose, where two hydrogen atoms have been replaced by deuterium. It is used as an internal standard in quantitative analysis, typically with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because it is chemically almost identical to the analyte (Thyminose), it co-elutes during chromatography and experiences similar ionization effects, allowing for accurate correction of variations in sample preparation and instrument response.[1][2]
Q2: My calibration curve for Thyminose has poor linearity (R² < 0.99) when using this compound. What are the potential causes?
Poor linearity can stem from several factors. Common causes include inaccurate preparation of calibration standards, using a concentration for the internal standard that is outside its linear range, or cross-talk between the analyte and the internal standard signals.[3][4] Additionally, non-linearity can be inherent to the LC-MS/MS system at high concentrations due to detector or ionization saturation.[5]
Q3: I am observing significant background noise or interfering peaks at the retention time of this compound. What could be the issue?
High background noise or interfering peaks can be caused by contamination in the mobile phase, solvents, or sample matrix.[6] It is also possible that naturally occurring isotopes of the analyte (Thyminose) are contributing to the signal of the deuterated internal standard, especially if the concentration of the analyte is very high.[3][7] Ensure you are using high-purity solvents and consider a thorough cleaning of the LC system and ion source.[6]
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
Yes, hydrogen-deuterium exchange is a potential issue with deuterated standards, which can affect the accuracy of quantification.[1][8] This is more likely to occur in protic solvents (like water or methanol) and under certain pH conditions. To minimize this, it is advisable to prepare stock solutions in aprotic solvents if possible and to keep samples at low temperatures.
Troubleshooting Guide
Issue 1: Poor Calibration Curve Linearity
| Potential Cause | Troubleshooting Steps |
| Inaccurate Standard Preparation | 1. Prepare fresh calibration standards and a new stock solution of this compound. 2. Use calibrated pipettes and high-purity solvents. 3. Ensure complete dissolution of standards. |
| Inappropriate Internal Standard Concentration | 1. Verify that the chosen concentration of this compound is within its linear dynamic range.[4] 2. Test different fixed concentrations of the internal standard. |
| Isotopic Interference | 1. Check for a contribution of the Thyminose M+2 isotope to the this compound signal, especially at high Thyminose concentrations.[3] 2. If significant, a non-linear regression model may be more appropriate, or the concentration of the internal standard may need to be adjusted.[7][9] |
| Detector Saturation | 1. If non-linearity is observed at the high end of the curve, it may be due to detector saturation.[5] 2. Reduce the injection volume or dilute the higher concentration standards. 3. Consider using a quadratic or other non-linear regression model.[5] |
Issue 2: High Background Noise or Ghost Peaks
| Potential Cause | Troubleshooting Steps |
| System Contamination | 1. Flush the entire LC system, including the column, with a strong solvent wash sequence (e.g., isopropanol, followed by mobile phase).[10] 2. Clean the mass spectrometer's ion source.[6] 3. Inject a blank solvent to confirm the system is clean. |
| Mobile Phase or Solvent Contamination | 1. Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives.[6] 2. Filter the mobile phase before use. |
| Carryover from Previous Injections | 1. Inject several blank samples after a high-concentration sample to check for carryover. 2. Optimize the needle wash procedure in the autosampler method. |
Issue 3: Inconsistent Peak Areas for this compound
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | 1. Matrix effects, such as ion suppression or enhancement, can affect the ionization of this compound.[11] 2. While deuterated standards are meant to compensate for this, significant and variable matrix effects can still be an issue.[11] 3. Improve sample clean-up procedures (e.g., solid-phase extraction, liquid-liquid extraction). |
| LC System Instability | 1. Check for leaks in the LC system. 2. Ensure the pump is delivering a stable flow rate. 3. Monitor the system pressure for fluctuations.[6] |
| Inconsistent Injection Volume | 1. Check the autosampler for air bubbles in the syringe or sample loop. 2. Perform an injection precision test. |
Experimental Protocol: Calibration Curve Preparation for Thyminose with this compound
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Thyminose in an appropriate solvent (e.g., methanol).
-
Prepare a 100 µg/mL stock solution of this compound in the same solvent.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the Thyminose stock solution to prepare a series of working standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.
-
The number of non-zero calibration points should be at least six to adequately define the curve.[5]
-
-
Spiking with Internal Standard:
-
To a fixed volume of each calibration standard and each unknown sample, add a small, fixed volume of the this compound stock solution to achieve a final concentration that is within the linear range of the assay (e.g., 50 ng/mL).
-
-
Sample Analysis:
-
Inject the prepared standards and samples onto the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring at least one transition for Thyminose and one for this compound.
-
-
Data Processing:
-
Calculate the peak area ratio of the Thyminose to the this compound for each calibration standard.
-
Plot the peak area ratio (y-axis) against the concentration of Thyminose (x-axis).
-
Perform a linear regression analysis (or a suitable non-linear regression if necessary) to obtain the calibration curve and the coefficient of determination (R²). The R² value should ideally be ≥ 0.99.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound calibration curve issues.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
- 7. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. myadlm.org [myadlm.org]
Validation & Comparative
A Researcher's Guide: Comparing Thyminose-d2 and ¹³C-Labeled Thyminose for Metabolic Studies
For researchers, scientists, and drug development professionals, the precise tracking of cellular processes is paramount. Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying cellular dynamics. Among the array of available tracers, deuterated (Thyminose-d2) and ¹³C-labeled thyminose are two common choices for monitoring DNA synthesis and related metabolic activities. This guide provides an objective comparison of their performance, supported by representative experimental data and detailed protocols, to aid in the selection of the most suitable tracer for your research needs.
Introduction to Isotope-Labeled Thyminose
Thyminose, also known as deoxyribose, is a fundamental component of thymidine, a nucleoside incorporated into DNA. By labeling thyminose with stable isotopes like deuterium (²H or D) or carbon-13 (¹³C), researchers can trace the fate of exogenous thymidine as it is taken up by cells and incorporated into newly synthesized DNA. This allows for the quantification of cell proliferation, the study of DNA repair mechanisms, and the analysis of metabolic flux through the thymidine salvage pathway.
The choice between this compound and ¹³C-labeled thyminose can significantly impact experimental outcomes, from the sensitivity of detection to potential biological effects. This guide will delve into these differences to provide a clear comparison.
Performance Comparison: this compound vs. ¹³C-Labeled Thyminose
The selection of an isotopic label depends on the specific research question, the analytical instrumentation available, and the biological system under investigation. Below is a summary of key performance characteristics based on established principles of stable isotope tracing.
Data Presentation
| Feature | This compound (Deuterated) | ¹³C-Labeled Thyminose | Key Considerations |
| Primary Detection Method | Mass Spectrometry (MS), NMR Spectroscopy | Mass Spectrometry (MS), NMR Spectroscopy | Both are readily detectable by modern analytical instrumentation. |
| Mass Shift (per label) | +1 Da (for ²H) | +1 Da (for ¹³C) | The total mass shift depends on the number of isotopic labels per molecule. |
| Potential for Isotope Effect | Higher potential for kinetic isotope effects.[1][2][3][4][5] | Lower potential for kinetic isotope effects. | The significant mass difference between protium (¹H) and deuterium (²H) can alter reaction rates of enzymes involved in thymidine metabolism.[1][4] |
| Chromatographic Behavior | May exhibit slight shifts in retention time in LC-MS compared to the unlabeled analog. | Co-elutes almost perfectly with the unlabeled analog in LC-MS. | This is a critical consideration for accurate quantification using internal standards. |
| Natural Abundance | Low natural abundance of ²H (~0.015%). | ¹³C has a natural abundance of ~1.1%. | The lower natural abundance of deuterium can provide a better signal-to-noise ratio in some applications. |
| Cost-Effectiveness | Generally more cost-effective to synthesize. | Can be more expensive, especially for uniform labeling.[6] | Pricing can vary based on the position and number of labels. |
| Metabolic Stability | Risk of deuterium-hydrogen exchange in certain biological environments. | The carbon backbone is metabolically stable. | This is important for long-term labeling studies. |
Experimental Protocols
To provide a practical context for the comparison, below are detailed methodologies for a typical experiment aimed at quantifying DNA synthesis using either this compound or ¹³C-labeled thyminose.
Cell Culture and Labeling
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293) in a 6-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
Preparation of Labeling Medium: Prepare complete growth medium supplemented with either this compound or ¹³C-labeled thyminose at a final concentration of 10 µM.
-
Labeling: After allowing the cells to adhere overnight, replace the standard medium with the prepared labeling medium.
-
Incubation: Incubate the cells for a period that corresponds to at least one full cell cycle (e.g., 24 hours). A parallel control group should be cultured in a medium containing an unlabeled thyminose at the same concentration.
-
Cell Harvest: After the incubation period, wash the cells twice with ice-cold phosphate-buffered saline (PBS) and then harvest the cells by scraping or trypsinization.
DNA Extraction and Hydrolysis
-
DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to ensure sufficient material for analysis.
-
Enzymatic Hydrolysis: Digest 1-5 µg of DNA to its constituent deoxynucleosides. To the DNA sample, add 1/10th volume of 10X digestion buffer, nuclease P1 (10 units), and alkaline phosphatase (10 units). Incubate at 37°C for at least 6 hours, or overnight.
Mass Spectrometry Analysis
-
Sample Preparation: Precipitate the proteins from the hydrolyzed DNA sample by adding two volumes of cold acetonitrile. Centrifuge at high speed for 10 minutes and transfer the supernatant containing the deoxynucleosides to a new tube. Dry the supernatant under a stream of nitrogen or in a vacuum concentrator. Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution liquid chromatography-tandem mass spectrometer (LC-MS/MS).
-
Chromatography: Separate the deoxynucleosides on a C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode and use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect the unlabeled, d2-labeled, and ¹³C-labeled deoxythymidine. The transitions to monitor would be based on the precursor and product ions of thymidine.
-
-
Data Analysis: Quantify the peak areas of the labeled and unlabeled deoxythymidine. The percentage of incorporation can be calculated as: (Peak Area of Labeled Thymidine) / (Peak Area of Labeled Thymidine + Peak Area of Unlabeled Thymidine) * 100.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the key processes involved in the use of labeled thyminose, the following diagrams have been generated using Graphviz.
Caption: Thymidine Salvage Pathway for Labeled Thymidine.
Caption: Experimental Workflow for Stable Isotope Labeling.
Conclusion
Both this compound and ¹³C-labeled thyminose are effective tracers for studying DNA synthesis and related metabolic pathways. The choice between them should be guided by the specific experimental requirements.
-
¹³C-labeled thyminose is often the preferred choice when high accuracy and precision in quantitative analysis are critical, as it is less prone to kinetic isotope effects and chromatographic shifts.
-
This compound presents a more economical option and can be advantageous in studies where maximizing the signal-to-noise ratio is a priority, due to the low natural abundance of deuterium.
Researchers should carefully consider the potential for kinetic isotope effects when using deuterated compounds, particularly in studies focused on enzyme kinetics or metabolic flux analysis. For most applications involving the quantification of cell proliferation, both labels will yield reliable data, provided that appropriate controls and analytical methods are employed. This guide provides the foundational knowledge for making an informed decision and for designing robust experiments utilizing these powerful research tools.
References
- 1. Binding causes the remote [5'-3H]thymidine kinetic isotope effect in human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Labeling DNA with stable isotopes: economical and practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating LC-MS/MS Assays: A Case Study with Thymine-d2 Internal Standard
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure data reliability and accuracy. This guide provides a comprehensive comparison of an LC-MS/MS method for the quantification of thymidine and 2'-deoxyuridine, utilizing a deuterated internal standard, thymine-d2, against established regulatory guidelines.
This document delves into the specifics of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, presenting key performance characteristics in a comparative format. Detailed experimental protocols and visual workflows are provided to offer a practical guide for validating similar bioanalytical assays.
Performance Characteristics of a Validated LC-MS/MS Method
The performance of the LC-MS/MS method for the simultaneous quantification of thymidine and 2'-deoxyuridine in human plasma and urine was validated in accordance with the European Medicines Agency (EMA) guidelines.[1] The use of isotopically labeled internal standards, such as thymine-d2, is a cornerstone of robust bioanalytical methods, providing a means to control for variability during sample extraction, chromatography, and mass spectrometric detection.[1]
Below is a summary of the key validation parameters for the analytes in plasma and urine.
Table 1: Method Validation Summary for Thymidine in Plasma
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | - | 10 ng/mL |
| LLOQ Accuracy (%) | 80 - 120% | Within acceptance criteria |
| LLOQ Precision (%CV) | ≤ 20% | Within acceptance criteria |
| Intra-day Accuracy (%) | 85 - 115% | Within acceptance criteria |
| Intra-day Precision (%CV) | ≤ 15% | Within acceptance criteria |
| Inter-day Accuracy (%) | 85 - 115% | Within acceptance criteria |
| Inter-day Precision (%CV) | ≤ 15% | Within acceptance criteria |
| Recovery (Low QC) | Report | Lower recoveries observed, but sufficient sensitivity |
| Recovery (High QC) | Report | Lower recoveries observed, but sufficient sensitivity |
Table 2: Method Validation Summary for 2'-Deoxyuridine in Plasma
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | - | 10 ng/mL |
| LLOQ Accuracy (%) | 80 - 120% | Within acceptance criteria |
| LLOQ Precision (%CV) | ≤ 20% | Within acceptance criteria |
| Intra-day Accuracy (%) | 85 - 115% | Within acceptance criteria |
| Intra-day Precision (%CV) | ≤ 15% | Within acceptance criteria |
| Inter-day Accuracy (%) | 85 - 115% | Within acceptance criteria |
| Inter-day Precision (%CV) | ≤ 15% | Within acceptance criteria |
| Recovery (Low QC) | Report | Lower recoveries observed, but sufficient sensitivity |
| Recovery (High QC) | Report | Lower recoveries observed, but sufficient sensitivity |
Table 3: Method Validation Summary for Thymidine in Urine
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | - | 1 µg/mL |
| LLOQ Accuracy (%) | 80 - 120% | 104.6% |
| LLOQ Precision (%CV) | ≤ 20% | 11.5% |
| Intra-day Accuracy (%) | 85 - 115% | Within acceptance criteria |
| Intra-day Precision (%CV) | ≤ 15% | Within acceptance criteria |
| Inter-day Accuracy (%) | 85 - 115% | Within acceptance criteria |
| Inter-day Precision (%CV) | ≤ 15% | Within acceptance criteria |
| Recovery (Low QC, 3 µg/mL) | Report | 103.34% |
| Recovery (High QC, 37.5 µg/mL) | Report | 101.28% |
Table 4: Method Validation Summary for 2'-Deoxyuridine in Urine
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | - | 1 µg/mL |
| LLOQ Accuracy (%) | 80 - 120% | 107.5% |
| LLOQ Precision (%CV) | ≤ 20% | 8.2% |
| Intra-day Accuracy (%) | 85 - 115% | Within acceptance criteria |
| Intra-day Precision (%CV) | ≤ 15% | Within acceptance criteria |
| Inter-day Accuracy (%) | 85 - 115% | Within acceptance criteria |
| Inter-day Precision (%CV) | ≤ 15% | Within acceptance criteria |
| Recovery (Low QC, 3 µg/mL) | Report | 108.15% |
| Recovery (High QC, 37.5 µg/mL) | Report | 106.87% |
Experimental Protocols
The successful validation of this LC-MS/MS method relied on meticulous experimental procedures. The following protocols are based on the methodology described in the reference study.[1]
Sample Preparation
-
Protein Precipitation: To 100 µL of plasma or urine sample, add 200 µL of 5% perchloric acid (v/v) to precipitate proteins.
-
Internal Standard Spiking: The internal standards (isotopically labeled thymidine and 2'-deoxyuridine) are added to the precipitation solution.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: Hypercarb column (30 × 2.1 mm, 3 µm).
-
Mobile Phase A: 0.1% formic acid in deionized water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution: A specific gradient program is used to separate the analytes.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion-spray interface.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
Visualizing the Workflow and Application
To better illustrate the processes involved, the following diagrams depict the general workflow of LC-MS/MS method validation and the clinical application of this specific assay.
References
Cross-Validation of Thyminose-d2: A Guide to Best Practices in Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. Thyminose-d2, a deuterated form of the naturally occurring deoxyribose sugar, presents a viable option as an internal standard, particularly in pharmacokinetic and metabolic studies. However, rigorous cross-validation against other potential internal standards is paramount to ensure data integrity. This guide provides a framework for the objective comparison of this compound with other internal standards, supported by recommended experimental protocols and data presentation formats.
Comparative Data Summary
To facilitate a direct comparison of this compound with other internal standards, it is essential to present quantitative data in a clear and structured format. The following table template can be used to summarize key performance metrics from a cross-validation study.
| Performance Metric | This compound | Alternative IS 1 (e.g., Structural Analog) | Alternative IS 2 (e.g., Non-co-eluting SIL-IS) | Acceptance Criteria |
| Accuracy (% Bias) | e.g., -2.5% | e.g., -8.0% | e.g., -5.2% | Within ±15% (±20% for LLOQ) |
| Precision (% CV) | e.g., 4.8% | e.g., 12.3% | e.g., 7.5% | ≤15% (≤20% for LLOQ) |
| Matrix Effect (% CV) | e.g., 6.2% | e.g., 18.5% | e.g., 9.8% | ≤15% |
| Recovery (% CV) | e.g., 5.5% | e.g., 15.1% | e.g., 8.3% | Consistent and reproducible |
| Internal Standard Response Variability (% CV) | e.g., 7.1% | e.g., 25.4% | e.g., 11.9% | Within predefined limits (e.g., 50-150% of mean) |
Data presented in this table is hypothetical and should be replaced with experimental results.
Experimental Protocols
A robust cross-validation study should encompass a series of well-defined experiments to challenge the performance of each internal standard. The following are detailed methodologies for key experiments.
Stock and Working Solution Preparation
-
Objective: To prepare accurate and stable solutions of the analyte and internal standards.
-
Protocol:
-
Prepare primary stock solutions of the analyte, this compound, and other alternative internal standards in an appropriate organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Prepare serial dilutions from the primary stock solutions to create working solutions at various concentrations.
-
Store all solutions at an appropriate temperature (e.g., -20°C or -80°C) and assess their stability over time.
-
Calibration Curve and Quality Control Sample Preparation
-
Objective: To prepare calibration standards and quality control (QC) samples in the biological matrix of interest (e.g., plasma, urine).
-
Protocol:
-
Spike the biological matrix with the analyte working solutions to create calibration standards at a minimum of six concentration levels, bracketing the expected concentration range.
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high.
-
For each set of samples to be analyzed with a specific internal standard, spike the calibration standards and QC samples with the corresponding internal standard working solution to a final, constant concentration.
-
Sample Preparation (e.g., Protein Precipitation)
-
Objective: To extract the analyte and internal standard from the biological matrix.
-
Protocol:
-
To 50 µL of each calibration standard, QC sample, and study sample, add the internal standard working solution (for the respective experimental arm).
-
Add 200 µL of cold acetonitrile (or other suitable organic solvent) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To chromatographically separate and detect the analyte and internal standards.
-
Protocol:
-
LC System: A suitable HPLC or UPLC system.
-
Column: A column that provides good retention and peak shape for the analyte (e.g., C18, HILIC).
-
Mobile Phase: An appropriate gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, as appropriate for the analyte.
-
MRM Transitions: Optimize the precursor-to-product ion transitions for the analyte and each internal standard.
-
Method Validation Experiments
-
Objective: To assess the performance of the bioanalytical method with each internal standard according to regulatory guidelines.[4][5][6]
-
Protocol:
-
Selectivity: Analyze at least six different blank matrix samples to ensure no significant interference at the retention times of the analyte and internal standards.
-
Accuracy and Precision: Analyze replicate QC samples (n=6) at low, medium, and high concentrations on three separate days.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in post-extraction spiked samples to that of a neat solution. This should be performed with at least six different sources of the biological matrix.
-
Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
-
Visualizing the Cross-Validation Workflow
A clear understanding of the experimental workflow is crucial for the successful execution of the cross-validation study. The following diagram illustrates the key steps involved.
Internal Standard Cross-Validation Workflow
Conclusion
The selection of an internal standard should be a data-driven process. While this compound, as a deuterated internal standard, is theoretically an excellent choice for many bioanalytical applications, its suitability for a specific assay must be empirically demonstrated through rigorous cross-validation. By following the experimental protocols and data evaluation framework outlined in this guide, researchers can objectively compare the performance of this compound with other internal standards and select the most appropriate option to ensure the generation of high-quality, reliable bioanalytical data. It is important to note that even stable isotope-labeled internal standards may not always perfectly compensate for matrix effects, and thorough validation is always necessary.[7]
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
- 4. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation | Semantic Scholar [semanticscholar.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. myadlm.org [myadlm.org]
Inter-laboratory Comparison of Thyminose-d2 Measurements for Assessing Oxidative DNA Damage
Introduction
Oxidative damage to DNA is a critical factor in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.[1] Non-invasive biomarkers that reflect the extent of this damage are invaluable tools in research and drug development. Thymidine glycol, a product of thymidine oxidation, is a recognized biomarker for oxidative DNA damage, and its measurement in biological fluids like urine can provide a systemic measure of this process.[2][3] For accurate and precise quantification, especially in complex biological matrices, stable isotope-labeled internal standards are essential. Thyminose-d2, a deuterated form of 2-Deoxy-D-ribose (also known as Thyminose), serves as an ideal internal standard for mass spectrometry-based quantification of thymidine glycol and related DNA damage products.
This guide presents a comparative analysis of this compound measurement methodologies across multiple laboratories. It is intended for researchers, scientists, and drug development professionals to provide insights into the reproducibility and reliability of these measurements and to offer a standardized protocol for consideration. The data presented is a synthesis of typical results from an inter-laboratory proficiency test designed to assess the performance of various analytical laboratories.
Experimental Workflow for this compound Quantification
The following diagram outlines the typical workflow for the quantification of thymidine glycol using this compound as an internal standard, from sample collection to data analysis.
Caption: Experimental workflow for the quantification of thymidine glycol using this compound as an internal standard.
Experimental Protocol
This protocol describes a common method for the quantification of thymidine glycol in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
1. Sample Preparation:
-
A 1 mL aliquot of urine is thawed and centrifuged at 10,000 x g for 10 minutes to remove particulate matter.
-
10 µL of a 1 µg/mL solution of this compound in methanol is added to the supernatant as an internal standard.
-
The sample is loaded onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
-
The cartridge is washed with 5% methanol in water to remove interferences.
-
The analyte and internal standard are eluted with 1 mL of methanol.
-
The eluate is evaporated to dryness under a stream of nitrogen at 40°C.
-
The residue is reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Thymidine Glycol: Precursor Ion > Product Ion (specific m/z values to be determined based on instrumentation).
-
This compound: Precursor Ion > Product Ion (specific m/z values to be determined based on instrumentation).
-
-
3. Calibration and Quantification:
-
A calibration curve is prepared using known concentrations of thymidine glycol spiked into a surrogate matrix (e.g., synthetic urine).
-
The ratio of the peak area of thymidine glycol to the peak area of this compound is plotted against the concentration of thymidine glycol.
-
The concentration of thymidine glycol in the unknown samples is determined from the calibration curve.
Inter-laboratory Comparison Data
The following table summarizes the results from a hypothetical inter-laboratory comparison study involving five laboratories. Each laboratory was provided with three quality control (QC) samples at low, medium, and high concentrations of thymidine glycol, along with the this compound internal standard.
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Lab A | Low | 5 | 4.85 | 97.0 | 5.2 |
| Medium | 50 | 51.2 | 102.4 | 3.8 | |
| High | 500 | 490.5 | 98.1 | 2.5 | |
| Lab B | Low | 5 | 5.15 | 103.0 | 6.8 |
| Medium | 50 | 48.9 | 97.8 | 4.5 | |
| High | 500 | 505.2 | 101.0 | 3.1 | |
| Lab C | Low | 5 | 4.50 | 90.0 | 8.1 |
| Medium | 50 | 52.5 | 105.0 | 5.6 | |
| High | 500 | 485.0 | 97.0 | 4.2 | |
| Lab D | Low | 5 | 5.30 | 106.0 | 4.9 |
| Medium | 50 | 49.5 | 99.0 | 3.2 | |
| High | 500 | 510.0 | 102.0 | 2.8 | |
| Lab E | Low | 5 | 4.95 | 99.0 | 7.5 |
| Medium | 50 | 50.8 | 101.6 | 4.1 | |
| High | 500 | 498.5 | 99.7 | 3.5 |
Note: Accuracy is calculated as [(Mean Measured Conc. / Nominal Conc.) x 100]. Precision is represented by the coefficient of variation (%CV).
The results indicate a good overall agreement between the laboratories, with most demonstrating acceptable levels of accuracy and precision. Such inter-laboratory comparisons are crucial for validating the robustness of analytical methods for biomarkers.[4][5]
Relevant Signaling Pathway: Base Excision Repair
Thymidine glycol, the analyte measured using this compound, is a form of oxidative DNA damage that is primarily repaired by the Base Excision Repair (BER) pathway.[3][6] The following diagram illustrates the key steps in this repair mechanism.
Caption: The Base Excision Repair (BER) pathway for oxidative DNA damage.
The BER pathway is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site.[7][8] An AP endonuclease then cleaves the DNA backbone at the AP site, after which a DNA polymerase fills the gap and a DNA ligase seals the nick, restoring the original DNA sequence.[8][9] The excised damaged base, in this case, thymidine glycol, can then be excreted in the urine.[2]
The quantification of urinary thymidine glycol, facilitated by the use of this compound as an internal standard, is a robust method for assessing systemic oxidative DNA damage. The presented inter-laboratory comparison data, although hypothetical, illustrates the level of consistency that can be achieved with a well-defined and validated analytical protocol. Standardization of such methods is paramount for ensuring the comparability of data across different research studies and clinical trials.[4] The close relationship between thymidine glycol and the fundamental DNA repair mechanisms, such as the Base Excision Repair pathway, underscores its biological relevance as a biomarker.[3][6] Future efforts should focus on the development of certified reference materials and the expansion of proficiency testing programs to further enhance the reliability of these important measurements.
References
- 1. DNA damage response signaling: A common link between cancer and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Thymine glycol - Wikipedia [en.wikipedia.org]
- 4. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 5. Detection of DNA damage: effect of thymidine glycol residues on the thermodynamic, substrate and interfacial acoustic properties of oligonucleotide duplexes - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Thymidine Glycol Oligo Modifications from Gene Link [genelink.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Base excision repair - Wikipedia [en.wikipedia.org]
- 9. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Thyminose-d2 (Deoxyribose-d3) Versus Other Deuterated Sugars for Metabolic Tracing in Research and Drug Development
For researchers, scientists, and drug development professionals, accurately tracing metabolic pathways is paramount to understanding cellular function and dysfunction. Deuterated sugars have emerged as powerful tools in these investigations, offering non-radioactive means to follow the fate of molecules in complex biological systems. This guide provides an objective comparison of Thyminose-d2 (more accurately referred to as Thyminose-d3 or Deoxyribose-d3) and other deuterated sugars, primarily deuterated glucose, for metabolic tracing, with a focus on their application in tracking DNA synthesis and cell proliferation.
This comparison will delve into the distinct metabolic pathways these tracers utilize, their respective advantages and limitations, and provide supporting experimental context.
At a Glance: Key Differences in Metabolic Tracing
The fundamental difference between using deuterated deoxyribose (such as Thyminose-d3) and deuterated glucose for tracing DNA synthesis lies in the metabolic routes they take to label the deoxyribose moiety of DNA. Deuterated glucose must first traverse the Pentose Phosphate Pathway (PPP) to generate deuterated ribose, which is subsequently converted to deoxyribose. In contrast, deuterated deoxyribose can be more directly incorporated via the nucleoside salvage pathway. Another common tracer, deuterated water (D₂O), provides a systemic labeling approach where deuterium can be incorporated into deoxyribose during its synthesis.
| Feature | Thyminose-d3 (Deoxyribose-d3) | Deuterated Glucose (e.g., [6,6-²H₂]glucose) | Deuterated Water (D₂O) |
| Primary Metabolic Pathway | Nucleoside Salvage Pathway | Pentose Phosphate Pathway (PPP) & de novo nucleotide synthesis | Multiple pathways, including de novo synthesis of deoxyribose |
| Primary Application | Direct tracing of DNA synthesis and repair | Tracing glycolysis, TCA cycle, and PPP; indirect measure of DNA synthesis | Long-term labeling studies of cell turnover and biosynthesis of various macromolecules |
| Specificity for DNA Synthesis | High | Moderate (also labels other macromolecules) | Low (labels numerous biomolecules) |
| Labeling Kinetics | Rapid incorporation in proliferating cells | Dependent on PPP flux and downstream pathways | Gradual and sustained labeling |
| Potential for Metabolic Reprogramming Insights | Limited to salvage pathway activity | High (can reveal shifts in central carbon metabolism) | Broad, but less specific to individual pathways |
| Typical Analytical Method | GC-MS or LC-MS/MS of DNA hydrolysates | GC-MS or LC-MS/MS of DNA hydrolysates; Deuterium MRI (DMI) for in vivo imaging | GC-MS or LC-MS/MS of DNA hydrolysates and other macromolecules |
Delving Deeper: Metabolic Pathways and Experimental Considerations
Thyminose-d3 (Deoxyribose-d3): A Direct Route to DNA
Deoxyribose-d3 serves as a direct precursor for the synthesis of deoxyribonucleotides via the salvage pathway. This pathway recycles nucleosides and bases from the breakdown of nucleic acids. When introduced to cells, deuterated deoxyribose is phosphorylated to deoxyribose phosphate and then used to build deoxyribonucleotides, which are subsequently incorporated into newly synthesized DNA.
Logical Workflow for Tracing DNA Synthesis with Thyminose-d3
Caption: Direct incorporation of Thyminose-d3 into DNA via the salvage pathway.
Deuterated Glucose: A Journey Through Central Metabolism
Deuterated glucose, such as [6,6-²H₂]glucose or glucose-d7, provides a more comprehensive view of cellular metabolism. To trace DNA synthesis, the labeled glucose enters glycolysis and a portion is shunted into the Pentose Phosphate Pathway. The PPP is a crucial metabolic route that produces NADPH and the precursor for nucleotide synthesis, ribose-5-phosphate. This deuterated ribose is then converted to deuterated deoxyribose by ribonucleotide reductase, which is finally incorporated into DNA.
Stable isotope-labeled glucose has been effectively used to measure cell proliferation by tracking the synthesis of new DNA.[1] The technique involves administering the labeled glucose, isolating genomic DNA, and then analyzing the isotopic enrichment of deoxyadenosine or deoxyguanosine using gas chromatography-mass spectrometry (GC-MS).[1]
Signaling Pathway of Deuterated Glucose to DNA Synthesis
Caption: Indirect labeling of DNA with deuterated glucose via the Pentose Phosphate Pathway.
Quantitative Data Comparison
While direct, side-by-side quantitative comparisons in the literature are scarce, the performance of these tracers can be inferred from studies focusing on each.
| Parameter | Thyminose-d3 (Deoxyribose-d3) | Deuterated Glucose ([6,6-²H₂]glucose) | Deuterated Water (D₂O) |
| Typical Labeling Duration | Hours to a few days | Hours to several days[2] | Days to weeks[2] |
| Typical Enrichment in DNA | Dependent on cell proliferation rate and salvage pathway activity | Lower than direct precursors, dependent on PPP flux[2] | Gradual increase to a steady-state enrichment[3] |
| Reported Applications | Primarily for in vitro studies of DNA synthesis and repair | Measuring in vivo cell turnover in humans and animals[1][2] | Measuring long-term turnover of various cell types, including slow-turnover cells[3] |
| Signal-to-Noise (in DMI) | Not typically used for in vivo imaging | Glucose-d7 provides higher SNR than glucose-d2[4] | Can provide a strong and stable signal for imaging[3] |
Experimental Protocols
General Protocol for Stable Isotope Tracing of DNA Synthesis
The following is a generalized workflow for a metabolic labeling experiment aimed at quantifying DNA synthesis using deuterated sugars. Specific parameters such as tracer concentration, labeling time, and cell type will need to be optimized for each experiment.
Experimental Workflow for DNA Labeling and Analysis
Caption: A generalized workflow for metabolic tracing of DNA synthesis.
1. Cell Culture and Labeling:
-
Plate cells at a desired density and allow them to adhere or reach a logarithmic growth phase.
-
Replace the standard medium with a medium containing the deuterated tracer (e.g., Thyminose-d3 or deuterated glucose) at a predetermined concentration.
-
Incubate the cells for a specific period, allowing for the incorporation of the tracer into newly synthesized DNA.
2. Sample Preparation:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Extract genomic DNA using a commercial kit or standard phenol-chloroform extraction protocol.
-
Hydrolyze the purified DNA to individual deoxyribonucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
-
Derivatize the deoxyribonucleosides to make them volatile for GC-MS analysis. A common method is trimethylsilylation.
3. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.
-
Separate the individual deoxyribonucleosides based on their retention times.
-
Analyze the mass spectra to determine the isotopic enrichment of the deoxyribose moiety. This is achieved by monitoring the mass-to-charge ratio (m/z) of specific fragment ions.
4. Data Analysis:
-
Calculate the fraction of newly synthesized DNA based on the isotopic enrichment of the tracer in the DNA compared to the enrichment of the precursor pool.
-
This data can then be used to determine rates of cell proliferation.
Conclusion: Choosing the Right Tool for the Job
The choice between Thyminose-d3 and other deuterated sugars for metabolic tracing ultimately depends on the specific research question.
-
Thyminose-d3 (Deoxyribose-d3) is the tracer of choice for studies specifically focused on the nucleoside salvage pathway and its contribution to DNA synthesis and repair. Its direct incorporation provides a clear and relatively uncomplicated readout of this process.
-
Deuterated glucose is a more versatile tracer that offers a broader picture of central carbon metabolism . Its use allows for the simultaneous investigation of glycolysis, the TCA cycle, and the pentose phosphate pathway, providing insights into how these fundamental processes are coordinated to support cell proliferation. It is particularly valuable for understanding metabolic reprogramming in diseases like cancer.
-
Deuterated water (D₂O) is best suited for long-term in vivo studies of cell population dynamics due to its slow, steady-state labeling kinetics. It is an excellent tool for measuring the turnover of slow-proliferating cell populations.
By understanding the distinct metabolic journeys of these deuterated sugars, researchers can select the most appropriate tracer to illuminate the specific biological pathways relevant to their work, ultimately advancing our understanding of cellular metabolism in health and disease and paving the way for novel therapeutic strategies.
References
- 1. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: Studies in vitro, in animals, and in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiologically Based Simulations of Deuterated Glucose for Quantifying Cell Turnover in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thyminose-d2 Reference Material for Accurate Bioanalytical Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research, the precision of quantitative analysis is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) methodologies, ensuring accuracy and reproducibility. This guide provides a comprehensive comparison of Thyminose-d2, a deuterated reference material for 2-deoxy-D-ribose (Thyminose), with its unlabeled counterpart and other labeled alternatives. Experimental data and detailed protocols are presented to assist researchers in making informed decisions for their analytical needs.
Product Comparison: this compound and Alternatives
The selection of an appropriate reference material is critical for the development of reliable quantitative assays. Below is a comparison of typical specifications for this compound, its unlabeled form (2-Deoxy-D-ribose), and a 13C-labeled alternative, D-Ribose-13C5. While a specific Certificate of Analysis for this compound was not publicly available, the data presented for this compound is a representative summary based on specifications for similar deuterated compounds.
| Parameter | This compound (Representative) | 2-Deoxy-D-ribose | D-Ribose-13C5 |
| Chemical Formula | C5H8D2O4 | C5H10O4 | 13C5H10O5 |
| Molecular Weight | ~136.14 g/mol | 134.13 g/mol | 155.09 g/mol |
| Chemical Purity | ≥98% | ≥98% to >99% (HPLC/TLC)[1][2] | 98% (by NMR, MS)[3] |
| Isotopic Purity | ≥98% | Not Applicable | 99.1% (by MS)[3] |
| Appearance | White to off-white solid | White to pale cream powder[2][4] | White Solid[3] |
| Solubility | Soluble in water and methanol | Soluble in water | Slightly soluble in water[3] |
| Storage | -20°C | Room temperature or 2-8°C | 4°C[3] |
| Primary Use | Internal Standard for LC-MS | Analytical Standard / Calibrant | Internal Standard for LC-MS |
Experimental Protocols
The primary application of this compound is as an internal standard for the accurate quantification of endogenous 2-deoxy-D-ribose in biological matrices. A typical experimental workflow involves sample preparation, LC-MS/MS analysis, and data processing.
Experimental Workflow for Quantification of 2-Deoxy-D-ribose in Human Plasma
Caption: Workflow for 2-deoxy-D-ribose quantification.
Detailed Methodologies
1. Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of small, polar molecules like 2-deoxy-D-ribose from a complex biological matrix such as human plasma.
-
Objective: To remove proteins that can interfere with the analysis and to extract the analyte of interest.
-
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on endogenous levels of the analyte).
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate 2-deoxy-D-ribose from other components in the sample extract and to detect and quantify it and its deuterated internal standard using mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC) Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining and separating polar analytes like sugars.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 95% B) and gradually increasing the aqueous phase to elute the polar compounds.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for sugars.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions (Hypothetical):
-
2-Deoxy-D-ribose: Precursor ion [M-H]⁻ → Product ion (e.g., a characteristic fragment).
-
This compound: Precursor ion [M-H]⁻ → Product ion (corresponding fragment with a +2 Da shift).
-
-
Signaling Pathways and Logical Relationships
The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The logical relationship for quantification is illustrated below.
Caption: Isotope dilution quantification logic.
This diagram illustrates that by adding a known amount of the internal standard to a sample containing an unknown amount of the analyte, the ratio of their responses in the mass spectrometer can be used to determine the analyte's concentration by referencing a calibration curve. This approach effectively corrects for variations in sample preparation and instrument response.
References
The Gold Standard for Bioanalysis: Comparing Deuterated and Alternative Internal Standards for Thymine and Thymidine Quantification
In the landscape of drug development and clinical research, the precise quantification of endogenous molecules like thymine and thymidine is paramount for understanding drug efficacy, safety, and underlying disease mechanisms. The use of internal standards in bioanalytical methods, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a cornerstone of achieving accurate and reliable results. This guide provides an objective comparison of deuterated internal standards, with a focus on the principles relevant to "Thyminose-d2," against alternative standards for the quantification of thymine and thymidine. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers, scientists, and drug development professionals in their analytical considerations.
While the term "this compound" does not correspond to a standard chemical nomenclature, it implies a deuterated form of a molecule related to thymine. In the context of bioanalysis, deuterated analogs of the analyte of interest are the preferred internal standards. Therefore, for the purpose of this guide, we will consider the performance of commercially available and scientifically validated deuterated isotopes, such as Thymine-d4 and isotopically labeled thymidine, as the benchmark for comparison.
Quantitative Performance: Linearity and Range of Quantification
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample over a specific range. The quantification range, defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ), establishes the boundaries within which the analyte can be reliably measured.
Stable isotope-labeled internal standards, such as deuterated thymine and thymidine, are considered the gold standard because they exhibit nearly identical physicochemical properties to the analyte. This co-elution and similar ionization behavior effectively compensates for variations in sample preparation, chromatography, and mass spectrometric detection, leading to enhanced accuracy and precision.
Below is a summary of the linearity and quantification ranges from published bioanalytical methods for thymine and thymidine.
Table 1: Comparison of Linearity and Quantification Range for Thymine Analysis
| Analyte | Internal Standard | Method | Matrix | Linear Range | LLOQ | ULOQ | Reference |
| Thymine | Isotopically Labeled Uracil and Thymine | UPLC-MS/MS | Human Plasma | 2.50 - 80.0 ng/mL | 0.95 ng/mL | 80.0 ng/mL | [1] |
| Thymine | None specified (compared to LC-MS) | Gold Nanoparticle Colorimetric Assay | Urine | 10 - 1200 ng/mL | 3 ng/mL | 1200 ng/mL | [2] |
Table 2: Comparison of Linearity and Quantification Range for Thymidine Analysis
| Analyte | Internal Standard | Method | Matrix | Linear Range | LLOQ | ULOQ | Reference |
| Thymidine | Isotopically Labeled Thymidine | LC-MS/MS | Human Plasma | 10 - 10,000 ng/mL | 10 ng/mL | 10,000 ng/mL | [3][4] |
| Thymidine | Isotopically Labeled Thymidine | LC-MS/MS | Human Urine | 1 - 50 µg/mL | 1 µg/mL | 50 µg/mL | [3][4] |
| Thymine (from Thymidine) | 5-Bromouracil | HPLC-UV | Peripheral Blood Mononuclear Cells | Up to 22.7 µg PBMC protein | 2.3 µg PBMC protein | - | [5] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducing and comparing analytical methods. Below are summaries of the methodologies used in the cited studies.
Method 1: LC-MS/MS for Thymidine and 2'-Deoxyuridine in Human Plasma and Urine[3][4]
-
Sample Preparation:
-
To 100 µL of plasma or urine, add an internal standard solution containing isotopically labeled thymidine and 2'-deoxyuridine.
-
Deproteinize the sample by adding 5% perchloric acid (v/v).
-
Vortex and centrifuge the sample.
-
Analyze the supernatant.
-
-
Chromatography:
-
LC System: Agilent 1290 series or equivalent.
-
Column: Hypercarb (30 × 2.1 mm, 3 µm).
-
Mobile Phase A: 0.1% formic acid in deionized water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution: A time-programmed gradient is used to separate the analytes.
-
Flow Rate: 0.6 mL/min.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion-spray.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for thymidine, 2'-deoxyuridine, and their labeled internal standards.
-
Method 2: UPLC-MS/MS for Uracil, Dihydrouracil, Thymine, and Dihydrothymine in Human Plasma[1]
-
Sample Preparation:
-
To 200 µL of EDTA plasma, add 20 µL of an internal standard stock solution (containing isotopically labeled uracil and thymine).
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge at 20,000 x g for 10 minutes.
-
Transfer the supernatant and evaporate to dryness under a gentle stream of air at 40°C.
-
Reconstitute the dried sample in 100 µL of Milli-Q water with 0.1% (v/v) formic acid.
-
-
Chromatography:
-
System: Waters Acquity UPLC I-Class.
-
Column: Not specified in the abstract.
-
Mobile Phase: Not specified in the abstract.
-
-
Mass Spectrometry:
-
Instrument: Waters Xevo TQ-S micro mass spectrometer.
-
Ionization Mode: Not specified in the abstract.
-
Detection: MRM of specific transitions for each analyte and their respective internal standards.
-
Method 3: HPLC-UV for Thymidine Phosphorylase Activity (via Thymine Quantification)[5]
-
Sample Preparation (PBMC Lysate):
-
Peripheral blood mononuclear cells (PBMCs) are isolated and lysed.
-
The protein concentration of the lysate is determined.
-
-
Enzymatic Reaction:
-
The PBMC lysate is incubated with a substrate solution containing thymidine.
-
The reaction is stopped, and proteins are precipitated.
-
The supernatant containing the formed thymine is collected for analysis.
-
-
Chromatography:
-
System: High-Performance Liquid Chromatography with UV detection.
-
Internal Standard: 5-Bromouracil.
-
Detection: UV absorbance is monitored to quantify the amount of thymine produced.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for method implementation and troubleshooting. The following diagrams, generated using the DOT language, illustrate the typical bioanalytical workflow for LC-MS/MS quantification and the decision-making process for selecting an internal standard.
Caption: Bioanalytical workflow for quantification using LC-MS/MS.
References
- 1. pure.tue.nl [pure.tue.nl]
- 2. Experimental and theoretical approaches for the selective detection of thymine in real samples using gold nanoparticles as a biochemical sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a quantitative method for thymidine phosphorylase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Isotopic Enrichment of Custom-Synthesized Thyminose-d2: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of isotopic enrichment in custom-synthesized deuterated compounds is paramount for its application in metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative bioanalysis. This guide provides a comprehensive comparison of analytical techniques for assessing the isotopic enrichment of Thyminose-d2, a deuterated analogue of the deoxyribose sugar in thymidine. This document outlines experimental protocols, presents comparative data, and offers a clear workflow for the robust characterization of such labeled compounds.
Introduction to Isotopic Enrichment Analysis
Isotopic labeling, particularly with deuterium, is a powerful tool in drug discovery and development.[1][2][3] Deuteration can alter the metabolic profile of a drug, potentially enhancing its pharmacokinetic properties.[4] The efficacy and reliability of studies employing deuterated compounds are directly dependent on the accurate knowledge of the degree and position of isotopic labeling. Therefore, rigorous analytical characterization is a critical quality control step. The primary objectives of this analysis are to determine the isotopic purity (the percentage of the deuterated species) and to confirm the specific location of the deuterium atoms within the molecule.
Two of the most powerful and widely used techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] These methods provide complementary information, and a combined approach is often recommended for a comprehensive assessment.[4]
Comparison of Analytical Methodologies
High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for determining the isotopic enrichment of deuterated compounds. Each technique offers distinct advantages and provides unique insights into the isotopic composition of the synthesized this compound.
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z).[6][7] For isotopically labeled compounds, HR-MS can resolve the different isotopologues (molecules that differ only in their isotopic composition), allowing for the determination of their relative abundances.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.[8] For deuterated compounds, both proton (¹H) and deuterium (²H) NMR are invaluable. ¹H NMR can be used to observe the disappearance of signals corresponding to the positions of deuterium incorporation, while ²H NMR directly detects the deuterium nuclei.[9][10]
| Feature | High-Resolution Mass Spectrometry (HR-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Isotopic distribution and overall enrichment | Positional information of deuterium labels, structural integrity |
| Sensitivity | Very high (nanogram level or lower)[6][7] | Moderate |
| Sample Requirement | Low | Higher |
| Quantitative Accuracy | Good, with proper calibration | Excellent for relative quantification |
| Throughput | High | Low to moderate |
| Instrumentation | LC-ESI-HR-MS, GC-MS | High-field NMR spectrometer |
Table 1: Comparison of HR-MS and NMR Spectroscopy for Isotopic Enrichment Analysis.
Experimental Data and Interpretation
To illustrate the assessment of a custom-synthesized batch of this compound, the following tables present hypothetical, yet realistic, experimental data obtained from HR-MS and NMR analysis.
HR-MS Data Analysis
The isotopic distribution of this compound was analyzed by High-Resolution Mass Spectrometry. The theoretical masses for the unlabeled (d0), singly deuterated (d1), and doubly deuterated (d2) forms of Thyminose are calculated. The relative abundance of each species in the mass spectrum is then used to determine the isotopic purity.
| Isotopologue | Theoretical m/z | Observed m/z | Relative Abundance (%) |
| Thyminose-d0 | 134.0579 | 134.0578 | 1.2 |
| Thyminose-d1 | 135.0642 | 135.0641 | 3.5 |
| This compound | 136.0705 | 136.0704 | 95.3 |
Table 2: Hypothetical HR-MS Data for Custom-Synthesized this compound.
From this data, the isotopic enrichment of this compound is calculated to be 95.3%.
NMR Data Analysis
¹H NMR and ²H NMR spectra were acquired to confirm the position of deuterium labeling. For this compound, where the deuterium atoms are expected to be at the 2' position, the corresponding proton signals in the ¹H NMR spectrum should be significantly reduced or absent. The ²H NMR spectrum should show a signal at the chemical shift corresponding to the 2' position.
| Nucleus | Chemical Shift (ppm) | Integration (Relative) | Interpretation |
| ¹H at C1' | 5.8 | 1.00 | Intact C1' proton |
| ¹H at C2' | 2.2 | 0.05 | >95% Deuteration at C2' |
| ¹H at C3' | 4.5 | 1.00 | Intact C3' proton |
| ¹H at C4' | 4.0 | 1.00 | Intact C4' proton |
| ¹H at C5' | 3.7 | 2.00 | Intact C5' protons |
| ²H at C2' | 2.2 | - | Confirms deuterium at C2' |
Table 3: Hypothetical NMR Data for Custom-Synthesized this compound.
The NMR data corroborates the high level of deuteration at the target C2' position.
Experimental Protocols
High-Resolution Mass Spectrometry (LC-ESI-HR-MS)
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol/water) at a concentration of 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.
-
Chromatography: The sample is injected onto a liquid chromatography system equipped with a C18 column. A gradient elution with water and acetonitrile (both containing 0.1% formic acid) is used to separate the analyte from any potential impurities.
-
Mass Spectrometry: The eluent is introduced into an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF). The instrument is operated in positive ion mode, and full scan mass spectra are acquired over a relevant m/z range.
-
Data Analysis: The isotopic cluster of the Thyminose molecular ion is analyzed. The relative abundance of the peaks corresponding to the d0, d1, and d2 species is determined by integrating the peak areas. The isotopic enrichment is calculated as the percentage of the d2 species relative to the sum of all isotopologues.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: A standard one-dimensional ¹H NMR spectrum is acquired. The chemical shifts and integrals of the signals are analyzed to confirm the molecular structure and to assess the degree of deuteration at specific sites by observing the reduction in the corresponding proton signal integrals.
-
²H NMR Spectroscopy: A one-dimensional ²H NMR spectrum is acquired. This spectrum will directly show signals for the deuterium atoms, confirming their presence and providing information about their chemical environment.
-
Data Analysis: The integrals of the proton signals in the ¹H NMR spectrum are compared to an internal standard or to non-deuterated positions within the molecule to quantify the extent of deuteration. The chemical shifts in the ²H NMR spectrum confirm the location of the deuterium labels.
Workflow and Pathway Visualization
The following diagram illustrates the general workflow for the assessment of isotopic enrichment of custom-synthesized this compound.
Caption: Workflow for assessing this compound isotopic enrichment.
Conclusion
The comprehensive assessment of isotopic enrichment is a critical step in the quality control of custom-synthesized deuterated compounds like this compound. A combined strategy utilizing both High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy provides a complete picture of the isotopic purity and the specific location of the deuterium labels.[4] HR-MS offers high sensitivity for determining the overall isotopic distribution, while NMR confirms the structural integrity and the precise sites of deuteration. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to ensure the quality and reliability of their isotopically labeled compounds.
References
- 1. Use of deuterium labeling in NMR: overcoming a sizeable problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN112305007B - A method for determining the deuterium isotope abundance of a deuterium-labeled compound by proton nuclear magnetic spectrum or deuterium spectrum - Google Patents [patents.google.com]
- 9. studymind.co.uk [studymind.co.uk]
- 10. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative stability of Thyminose-d2 and its non-deuterated analog
A Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of developing more stable and effective therapeutic agents, the strategic substitution of hydrogen with its heavier isotope, deuterium, has emerged as a promising strategy. This "heavy drug" approach aims to leverage the kinetic isotope effect (KIE), where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This enhanced bond strength can significantly alter a molecule's metabolic fate and chemical stability.
This guide provides a comparative overview of the expected stability of Thyminose-d2, a deuterated analog of Thyminose (2-deoxyribose), against its non-deuterated counterpart. While direct experimental data on the comparative stability of these specific molecules is not extensively available in published literature, this document outlines the theoretical basis for expecting enhanced stability in this compound and provides detailed experimental protocols for researchers to conduct their own comparative stability studies.
Theoretical Framework for Enhanced Stability
The primary rationale for the anticipated increase in stability of this compound lies in the kinetic isotope effect. The C-D bond has a lower zero-point energy than a C-H bond, requiring more energy to be broken. This fundamental principle suggests that this compound should exhibit greater resistance to degradation pathways that involve the cleavage of a C-H bond at the deuterated positions. Potential degradation pathways that could be affected include acid-catalyzed hydrolysis and thermal decomposition.
Data Presentation: Hypothetical Comparative Stability Data
The following tables present hypothetical data to illustrate the expected outcomes of comparative stability studies. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Thermal Stability Comparison
| Compound | Decomposition Onset Temperature (°C) | Melting Point (°C) |
| Thyminose | TBD | TBD |
| This compound | TBD (Expected > Thyminose) | TBD (Expected to be similar to Thyminose) |
Table 2: Acid-Catalyzed Hydrolysis Rate Comparison (at 60°C in 0.1 M HCl)
| Compound | Rate Constant (k, s⁻¹) | Half-life (t½, min) |
| Thyminose | TBD | TBD |
| This compound | TBD (Expected < Thyminose) | TBD (Expected > Thyminose) |
Experimental Protocols
To empirically determine the comparative stability, the following detailed experimental protocols are provided.
Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine and compare the decomposition onset temperature and melting point of Thyminose and this compound.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of Thyminose and this compound into separate standard aluminum DSC pans. Crimp the pans to ensure a good seal. An empty, sealed aluminum pan should be used as a reference.
-
Instrument Setup:
-
Instrument: Differential Scanning Calorimeter.
-
Temperature Program:
-
Equilibrate at 25°C for 5 minutes.
-
Ramp up the temperature from 25°C to 300°C at a heating rate of 10°C/min.
-
-
Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
The melting point (Tₘ) is determined as the peak temperature of the endothermic event.
-
The onset temperature of decomposition (Tₒ) is determined by the intersection of the baseline with the tangent of the exothermic decomposition peak.
-
Compare the thermograms of Thyminose and this compound to identify any differences in thermal stability.
-
Acid-Catalyzed Hydrolysis Kinetics
Objective: To determine and compare the rate of acid-catalyzed hydrolysis of Thyminose and this compound.
Methodology:
-
Reaction Setup:
-
Prepare a 10 mM stock solution of both Thyminose and this compound in deionized water.
-
Prepare a 0.2 M solution of hydrochloric acid (HCl).
-
In a temperature-controlled water bath set to 60°C, place multiple sealed reaction vials.
-
To initiate the reaction, add an equal volume of the 10 mM sugar solution and the 0.2 M HCl solution to each vial to achieve a final concentration of 5 mM sugar in 0.1 M HCl.
-
-
Time-Course Sampling:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120, 180, 240 minutes), remove one vial for each compound.
-
Immediately neutralize the reaction by adding a predetermined amount of a suitable base (e.g., sodium hydroxide) to quench the hydrolysis.
-
Store the quenched samples at -20°C until analysis.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
HPLC System: A standard HPLC system equipped with a refractive index (RI) detector.
-
Column: A carbohydrate analysis column (e.g., a ligand-exchange column in the calcium form).
-
Mobile Phase: Deionized water at a flow rate of 0.6 mL/min.
-
Column Temperature: 80°C.
-
Analysis: Inject the quenched samples onto the HPLC system. The concentration of the remaining Thyminose or this compound is determined by integrating the peak area and comparing it to a standard curve.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the remaining sugar versus time.
-
The negative of the slope of the resulting linear fit will give the pseudo-first-order rate constant (k) for the hydrolysis reaction.
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Compare the rate constants and half-lives of Thyminose and this compound.
-
Mandatory Visualization
Caption: Workflow for the comparative stability analysis of Thyminose and this compound.
Caption: Conceptual diagram illustrating the kinetic isotope effect on stability.
Safety Operating Guide
Proper Disposal of Thyminose-d2: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of thyminose-d2, a deuterated form of thymine. By adhering to these procedures, laboratories can maintain a safe working environment and comply with regulatory standards.
Given that the chemical properties of deuterated compounds are nearly identical to their non-deuterated counterparts, the disposal procedures for this compound align with those for thymine.[1][2][3] Safety data sheets for thymine and a deuterated form of thymine indicate that it is not classified as a hazardous substance.[4][5][6] However, some sources suggest it may cause skin, eye, and respiratory irritation.[7][8] Therefore, proper handling and disposal are still necessary.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE).
-
Eye Protection: Wear safety goggles with side protection.[5]
-
Hand Protection: Wear suitable chemical-resistant gloves.[5]
-
Respiratory Protection: If there is a risk of dust formation, use a particulate filter respirator.[5]
-
Work Area: Handle the material in a well-ventilated area.[8]
Step-by-Step Disposal Protocol
-
Collection:
-
Waste Characterization:
-
While thymine and its deuterated forms are generally not considered hazardous waste, it is crucial to consult local, state, and federal environmental regulations to ensure complete and accurate classification.[6][9]
-
Do not mix this compound with other chemical waste unless compatibility is confirmed.
-
-
Disposal:
-
Offer the surplus and non-recyclable material to a licensed disposal company.[6]
-
Dispose of the container and its contents in accordance with all applicable local, state, and federal regulations.[6][8]
-
Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by local ordinances.[4][10]
-
Quantitative Data Summary
The following table summarizes key quantitative data for thymine, which is expected to be analogous for this compound.
| Property | Value | Source |
| Chemical Formula | C₅H₆N₂O₂ | [7] |
| Molecular Weight | 126.11 g/mol | [7] |
| Melting Point | Decomposes at 336°C (636.8°F) | [7] |
| Solubility in Water | Very slightly soluble in cold water | [7] |
| Acute Oral Toxicity (LD50) | 3500 mg/kg [Mouse] | [7] |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from Safety Data Sheets (SDS). No specific experimental protocols for the disposal of this compound were cited in the search results. The primary "experiment" in this context is the safe and compliant disposal of the chemical waste, for which the methodology is provided in the step-by-step protocol.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. Deuterated Compounds [simsonpharma.com]
- 2. Deuterated drug - Wikipedia [en.wikipedia.org]
- 3. splendidlab.com [splendidlab.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. isotope.com [isotope.com]
- 7. hmdb.ca [hmdb.ca]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. fishersci.com [fishersci.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Essential Safety and Operational Guidance for Handling Thyminose-d2
For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural clarity is paramount when handling specialized chemical compounds. This document provides essential, immediate safety and logistical information for the handling of Thyminose-d2, a deuterated form of a thymine analog. The following guidelines, including operational and disposal plans, are designed to be a preferred source for laboratory safety and chemical handling information.
Initial Note on "this compound": The name "this compound" does not correspond to a standard chemical nomenclature. It is presumed that this refers to a deuterated version of a thymine-containing compound, such as Deuterated Thymidine. The following safety and handling recommendations are based on the known properties of Thymidine and general best practices for handling deuterated compounds. A facility's chemical safety officer should always be consulted for a final risk assessment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the required PPE.
| Protection Type | Specific PPE | Purpose | Material/Standard |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Protects eyes from splashes and airborne particles.[1][2][3] | ANSI Z87.1 certified |
| Skin Protection | Chemical-Resistant Gloves | Prevents dermal absorption of the compound.[1][2][4] | Nitrile or Neoprene, powder-free.[2][4] Change gloves every 30-60 minutes or immediately if contaminated.[4] |
| Laboratory Coat or Gown | Protects skin and personal clothing from contamination.[1][4] | Long-sleeved, properly fitted. | |
| Respiratory Protection | N95 or N100 Particulate Respirator | Required when handling the powder outside of a contained system to prevent inhalation of fine particles.[3][4][5] | NIOSH-approved. Fit-testing is mandatory.[4] |
| Footwear | Closed-Toe Shoes | Protects feet from spills and falling objects.[1][3] | Chemical-resistant material recommended.[2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is essential for the safe and effective use of this compound in a laboratory setting.
1. Preparation and Pre-Handling:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a glove box, especially when working with the solid form.
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare all required equipment (e.g., spatulas, weighing paper, glassware) and label all containers clearly.
-
Have a chemical spill kit accessible.
2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of powdered this compound within a ventilated enclosure, such as a chemical fume hood, to control dust.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
Close the primary container tightly after use.
3. Solution Preparation:
-
When dissolving the compound, add the solvent to the powder slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
4. Experimental Use:
-
Handle all solutions containing this compound with the same level of precaution as the solid form.
-
Keep containers closed when not in use to prevent evaporation and spills.
5. Post-Handling and Decontamination:
-
Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent or cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination. Start with gloves, then gown, and finally eye and respiratory protection.
-
Wash hands thoroughly with soap and water after removing PPE.[4]
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental protection and laboratory safety.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder, contaminated weighing paper, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous and organic solvent solutions containing this compound should be collected in separate, compatible, and clearly labeled hazardous waste containers.[6] Do not mix incompatible waste streams.[6]
-
Sharps: Any needles or blades contaminated with this compound must be disposed of in a designated sharps container.
-
Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6][7] After rinsing, the container can be disposed of as regular trash, with the label defaced.[7]
Disposal Procedure:
-
All waste containers must be kept closed except when adding waste.[7]
-
Store waste containers in a designated, well-ventilated secondary containment area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not discharge any this compound waste down the sanitary sewer.[7]
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. falseguridad.com [falseguridad.com]
- 4. pppmag.com [pppmag.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
